2-Cyano-3,3-diphenylacrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-3,3-diphenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXIZXFGQGKZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431611 | |
| Record name | 2-cyano-3,3-diphenylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10380-41-3 | |
| Record name | 2-Cyano-3,3-diphenyl-2-propenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-cyano-3,3-diphenylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYANO-3,3-DIPHENYL-2-PROPENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ7EUJ2L2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Cyano-3,3-diphenylacrylic acid
Introduction
2-Cyano-3,3-diphenylacrylic acid (CDA) is an α,β-unsaturated carboxylic acid of significant interest in the fields of pharmaceutical sciences, materials science, and cosmetics research.[1] Structurally, it features a carboxylic acid group and a cyano group attached to the same carbon of a carbon-carbon double bond, which is, in turn, substituted with two phenyl groups. This unique arrangement of functional groups imparts a range of notable physicochemical properties that are central to its applications.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering insights for researchers, scientists, and drug development professionals. We will delve into its chemical identity, structural features, synthesis, and known physicochemical parameters, supported by experimental protocols and data where available.
Chemical Identity and Structure
The fundamental identity of a molecule is rooted in its structure. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 2-cyano-3,3-diphenylprop-2-enoic acid |
| Molecular Formula | C₁₆H₁₁NO₂ |
| Molecular Weight | 249.26 g/mol |
| CAS Number | 10380-41-3 |
| InChI | 1S/C16H11NO2/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H,18,19) |
| InChI Key | VSXIZXFGQGKZQG-UHFFFAOYSA-N |
| SMILES | N#CC(=C(c1ccccc1)c2ccccc2)C(=O)O |
| Physical Appearance | White to off-white solid[1] |
The planarity of the acrylic acid backbone, combined with the two phenyl rings, creates an extended π-conjugated system. This electronic structure is a key determinant of the molecule's spectroscopic properties and its utility in applications such as dye-sensitized solar cells, where it can act as an efficient electron acceptor and anchoring group.[2]
Synthesis of this compound
The synthesis of this compound can be approached through two primary methodologies: the hydrolysis of its corresponding esters or via a direct Knoevenagel condensation.
Hydrolysis of 2-Cyano-3,3-diphenylacrylate Esters
A common and well-documented method for obtaining this compound is through the hydrolysis of its commercially available esters, such as Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate).[3] This method is particularly useful for laboratory-scale synthesis.
Experimental Protocol: Hydrolysis of Octocrylene
-
Dissolution: Dissolve Octocrylene in a suitable alcoholic solvent, such as methanol.
-
Base Addition: Add an excess of a strong base, for instance, an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature or with gentle heating to facilitate the saponification of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Isolation and Purification: The precipitated this compound can be collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Caption: Hydrolysis of Octocrylene to yield this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental reaction in organic chemistry for the formation of carbon-carbon double bonds.[4] While more commonly employed for the synthesis of the ester derivatives, a similar approach can be adapted for the direct synthesis of the acid. This involves the reaction of benzophenone with cyanoacetic acid in the presence of a basic catalyst.
Experimental Protocol: Knoevenagel Condensation
-
Reactant Mixture: Combine benzophenone and cyanoacetic acid in a suitable solvent, such as toluene or ethanol.
-
Catalyst Addition: Introduce a basic catalyst. Piperidine or ammonium acetate are commonly used for this purpose.
-
Reaction Conditions: Heat the reaction mixture to reflux, often with the azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
Monitoring: Track the reaction's progress using an appropriate analytical technique like TLC or HPLC.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation, followed by filtration and washing. Recrystallization is typically employed for purification.
Caption: Knoevenagel condensation for the synthesis of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
Melting Point
| Compound | Melting Point (°C) |
| Ethyl 2-cyano-3,3-diphenylacrylate | 97-99[5] |
| (E)-2-Cyano-N,3-diphenylacrylamide | 200.26[4] |
The higher melting point of the amide derivative can be attributed to the potential for intermolecular hydrogen bonding.
Solubility
As a carboxylic acid, the solubility of this compound is expected to be pH-dependent. In its protonated form, it is likely to be soluble in polar organic solvents such as alcohols, ethers, and acetone. Upon deprotonation with a base, the resulting carboxylate salt would exhibit increased solubility in aqueous solutions. The parent compound, Octocrylene, is noted to be insoluble in water.[6]
pKa
The acidity of the carboxylic acid proton is a critical parameter, influencing its solubility, reactivity, and biological interactions. An experimental pKa value for this compound is not available in the reviewed literature. However, based on the structure, the presence of the electron-withdrawing cyano and phenyl groups is expected to increase the acidity of the carboxylic acid proton compared to acrylic acid (pKa ≈ 4.25).
Spectroscopic Properties
Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound.
UV-Visible Spectroscopy: The extended π-conjugation in the molecule results in strong absorption in the ultraviolet region. Its ester derivative, Octocrylene, is a known UVB and short-wave UVA absorber, with an absorption maximum around 303 nm.[3] It is anticipated that this compound will exhibit a similar UV absorption profile.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
-
C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹
-
C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹
-
C=C stretch (alkene and aromatic): Absorptions in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
For comparison, the amide derivative, (E)-2-Cyano-N,3-diphenylacrylamide, shows a C=O stretch at 1682 cm⁻¹ and a C≡N stretch at 2227 cm⁻¹.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the two phenyl rings, likely in the range of 7.0-8.0 ppm. A broad singlet for the carboxylic acid proton would also be anticipated, typically downfield (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum would provide signals for the carboxylic acid carbonyl carbon (around 165-185 ppm), the nitrile carbon (around 115-125 ppm), the olefinic carbons, and the aromatic carbons.
Applications in Research and Development
This compound serves as a versatile molecule in several areas of scientific inquiry.
-
Metabolomics: As the primary metabolite of the widely used sunscreen agent Octocrylene, it is a crucial analyte in studies assessing human exposure to and metabolism of this UV filter.[7][8]
-
Cosmetic Science: Its structural similarity to UV-absorbing compounds makes it a subject of interest in the development of new photoprotective agents.[1]
-
Materials Science: The electron-accepting nature of the cyanoacrylic acid moiety makes it a valuable building block for the synthesis of organic dyes used in dye-sensitized solar cells.[2]
-
Drug Discovery: The cyano-substituted acrylic acid scaffold is present in various biologically active molecules, suggesting potential for its use as a synthon in medicinal chemistry.
Conclusion
This compound is a molecule with a rich array of physicochemical properties stemming from its unique chemical structure. While a complete experimental dataset for the parent acid is not yet fully available in the public domain, a solid understanding can be built from the extensive knowledge of its derivatives and its role as a key metabolite. This technical guide has synthesized the available information on its identity, synthesis, and known characteristics to provide a valuable resource for researchers and professionals. Further experimental characterization of this compound will undoubtedly open new avenues for its application in science and technology.
References
-
MDPI. Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment. Available from: [Link]
-
MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Available from: [Link]
-
National Institutes of Health. Next Generation Risk Assessment to Address Disease-Related Vulnerability—A Proof of Concept for the Sunscreen Octocrylene. Available from: [Link]
-
ResearchGate. Conformational Analysis and Electronic Properties of 2-Cyano-3-(thiophen-2-yl) acrylic Acid in Sensitizers for Dye-sensitized Solar Cells: A Theoretical Study. Available from: [Link]
-
SERSC. Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. Available from: [Link]
-
Ataman Kimya. OCTOCRYLENE. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information Synthesis and Characterisation of Novel Composite Sunscreens Containing both Avobenzone and Octocrylene M. Available from: [Link]
-
mzCloud. 2 Cyano 3 3 diphenylacrylic acid ethyl ester. Available from: [Link]
- Google Patents. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
-
Taylor & Francis Online. Comprehensive review of octocrylene toxicology data and human exposure assessment for personal care products. Available from: [Link]
-
MDPI. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Available from: [Link]
-
PharmaCompass. 2-Ethylhexyl 2-cyano-3,3-diphenyl-2-acrylate | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
-
PubChem. 2-Cyano-3,3-diphenyl-2-propenoic acid | C16H11NO2 | CID 9837816. Available from: [Link]
-
SpringerLink. Urinary metabolites of the UV filter octocrylene in humans as biomarkers of exposure. Available from: [Link]
-
ResearchGate. Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives | Request PDF. Available from: [Link]
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SpectraBase. This compound, ethyl ester. Available from: [Link]
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An In-depth Technical Guide to 2-Cyano-3,3-diphenylacrylic acid (CAS Number: 10380-41-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Cyano-3,3-diphenylacrylic acid (CDAA), a molecule of growing interest in the fields of metabolomics, toxicology, and pharmaceutical research. While historically known as the principal metabolite of the widely used UV filter octocrylene, recent research suggests its potential for independent biological activity. This document synthesizes the current understanding of CDAA, from its fundamental chemical properties and synthesis to its known biological context and analytical characterization.
Introduction and Chemical Identity
This compound, with the CAS number 10380-41-3, is an α,β-unsaturated carboxylic acid. Its structure is characterized by a central acrylic acid backbone, substituted with a nitrile group and two phenyl rings at the β-position. This extensive conjugation is a key determinant of its chemical and physical properties.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 249.26 g/mol | Sigma-Aldrich[2], PubChem[1] |
| IUPAC Name | 2-cyano-3,3-diphenylprop-2-enoic acid | PubChem[1] |
| Physical Form | Solid, white to off-white | Sigma-Aldrich[2] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[2] |
Synthesis of this compound
While this compound is commercially available for research purposes, an understanding of its synthesis is crucial for specialized applications and derivatization studies. The most logical and established route to this class of compounds is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, cyanoacetic acid) with a carbonyl compound (benzophenone). An alternative approach is the hydrolysis of its corresponding esters, such as octocrylene or etocrylene.
Proposed Synthesis via Knoevenagel Condensation
This protocol is based on the well-established Knoevenagel condensation for related esters and amides.[3][4][5][6]
Reaction Scheme:
Caption: Knoevenagel condensation of benzophenone and cyanoacetic acid.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzophenone (1 equivalent), cyanoacetic acid (1.1 equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or a mixture of pyridine and acetic acid.
-
Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Work-up: After the theoretical amount of water has been collected, or the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.
-
Isolation and Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the pure this compound.
Synthesis via Hydrolysis of Esters
This method involves the cleavage of the ester bond of a precursor molecule, such as octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate).
Reaction Scheme:
Caption: Base-catalyzed hydrolysis of octocrylene to CDAA.
Step-by-Step Protocol:
-
Saponification: Dissolve octocrylene (1 equivalent) in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (excess equivalents).
-
Reaction: Heat the mixture to reflux for several hours until the ester is fully consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2. This will precipitate the carboxylic acid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Biological Significance and Potential Applications
Metabolite of Octocrylene
The primary context for the study of this compound is its role as the major, water-soluble metabolite of octocrylene.[2] Octocrylene, a non-polar compound, is metabolized in the human body and the resulting CDAA is excreted through the kidneys.[2] Its detection in the general population has been linked to recent sunscreen application, making it a key biomarker for octocrylene exposure.[2]
Potential as a Bioactive Molecule
While much of the focus has been on CDAA as a metabolite, its structural features suggest the potential for intrinsic biological activity.
-
Anti-inflammatory Potential: Structurally related 2-cyanoacrylamide derivatives have demonstrated anti-inflammatory properties. For instance, (E)-2-Cyano-N,3-diphenylacrylamide has been shown to reduce the production of inflammatory mediators such as nitrite, IL-1β, and TNFα in vitro, and exhibit anti-edematogenic activity in vivo.[6] These studies suggest that the cyano-diphenylacrylic acid scaffold may interact with inflammatory pathways, and CDAA itself is a candidate for investigation as a cyclooxygenase-2 (COX-2) inhibitor.[2]
-
Mitochondrial Uncoupling: The potential for small molecules to act as mitochondrial uncouplers is an area of active research in metabolic diseases. While there is no direct evidence of CDAA acting as a mitochondrial uncoupler, its lipophilic character and acidic proton suggest that this is a plausible area for future investigation.
Analytical Characterization
A robust analytical characterization is essential for the unambiguous identification and quantification of this compound in various matrices.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for the identification of CDAA. The expected molecular ion peaks are:
-
[M-H]⁻ (Negative Ion Mode): m/z ≈ 248.07
-
[M+H]⁺ (Positive Ion Mode): m/z ≈ 250.08
LC-MS data available on PubChem for 2-Cyano-3,3-diphenyl-2-propenoic acid shows a precursor m/z of 250.0863 in positive ion mode.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Multiple signals are expected in the range of 7.0-8.0 ppm, corresponding to the protons on the two phenyl rings.
-
Carboxylic Acid Proton: A broad singlet is anticipated in the downfield region, typically >10 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal is expected around 165-175 ppm.
-
Nitrile Carbon: A signal is expected in the range of 115-120 ppm.
-
Alkene Carbons: Two quaternary carbons of the double bond are expected between 100 and 160 ppm.
-
Aromatic Carbons: Multiple signals are expected in the aromatic region of 120-140 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of CDAA is expected to show characteristic absorption bands for its functional groups. Based on data from the related compound (E)-2-Cyano-N,3-diphenylacrylamide, which shows characteristic bands for carbonyl, nitrile, and amide groups, the following are expected for CDAA:[6]
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium intensity band around 2220-2230 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp band in the region of 1680-1710 cm⁻¹.
-
C=C Stretch (Alkene and Aromatic): Multiple bands in the region of 1450-1650 cm⁻¹.
Safety and Handling
As a research chemical, this compound should be handled with appropriate care.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place at 2-8°C.[2]
-
Personal Protective Equipment (PPE): Use of standard laboratory PPE, including safety glasses, gloves, and a lab coat, is recommended.
-
Toxicology: There is limited specific toxicological data available for this compound. The toxicology of its parent compound, octocrylene, has been studied, but this data is not directly transferable to the metabolite.
Conclusion and Future Directions
This compound is an emerging molecule of interest that bridges the fields of cosmetics, toxicology, and pharmaceutical sciences. While its primary role to date has been as a biomarker for octocrylene exposure, its chemical structure suggests a potential for independent biological activity that warrants further investigation. Future research should focus on:
-
Validated Synthesis and Characterization: Development and publication of detailed, validated protocols for its synthesis and full spectroscopic characterization.
-
Biological Activity Screening: A systematic evaluation of its biological activity, including its potential as an anti-inflammatory agent and mitochondrial uncoupler.
-
Toxicological Profiling: In-depth toxicological studies to understand its safety profile, particularly in the context of its accumulation in the body following dermal exposure to octocrylene-containing products.
This technical guide provides a solid foundation for researchers and scientists to begin their exploration of this intriguing molecule.
References
- Google Patents. (2015). CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
-
ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Retrieved from [Link]
- Google Patents. (2014). CN102584625B - Method for producing 2-cyanoacrylate.
-
MDPI. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-Ethylhexyl 2-cyano-3,3-diphenyl-2-acrylate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Cyano-3,3-diphenyl-2-propenoic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Retrieved from [Link]
-
PubMed. (1998). Evaluation of subchronic (13 week), reproductive, and in vitro genetic toxicity potential of 2-ethylhexyl-2-cyano-3,3-diphenyl acrylate (Octocrylene). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment. Retrieved from [Link]
- Google Patents. (1999). US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters.
-
The Royal Society of Chemistry. (n.d.). Supporting information Synthesis and Characterisation of Novel Composite Sunscreens Containing both Avobenzone and Octocrylene M. Retrieved from [Link]
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synthesis of 2-Cyano-3,3-diphenylacrylic acid via Knoevenagel condensation
An In-depth Technical Guide to the Synthesis of 2-Cyano-3,3-diphenylacrylic acid via Knoevenagel Condensation
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate for UV absorbers and a valuable scaffold in medicinal chemistry. The core of this synthesis is the Knoevenagel condensation, a classic yet powerful carbon-carbon bond-forming reaction. This document elucidates the underlying reaction mechanism, presents a detailed and validated experimental protocol, discusses critical process parameters, and offers insights into the causality behind the methodological choices. The guide is structured to provide both a theoretical foundation and a practical, actionable workflow for laboratory synthesis.
Introduction and Significance
The Knoevenagel condensation, first described by Emil Knoevenagel in the late 19th century, is a modification of the aldol condensation.[1][2] It involves the nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl compound, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] This reaction is fundamental in organic synthesis for its reliability and versatility.
The target molecule, this compound, is the core chromophore of commercially significant compounds like Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), a widely used UV filter in sunscreens and a photostabilizer for plastics.[3][4] The acid itself serves as the immediate precursor to these esters and its derivatives are also explored for therapeutic applications, including potential anti-inflammatory agents.[5] This guide focuses on the direct synthesis of the acid, a process that requires careful control of reaction conditions to achieve high purity and yield.
The Knoevenagel Condensation: Mechanism and Rationale
The synthesis of this compound is achieved by the condensation of benzophenone (the carbonyl component) with cyanoacetic acid (the active methylene component). The reaction is typically catalyzed by a weak organic base, such as piperidine or pyridine.[1][6]
The reaction proceeds through the following key steps:
-
Deprotonation: The basic catalyst (B:) abstracts an acidic α-proton from cyanoacetic acid, forming a resonance-stabilized carbanion (enolate). The potent electron-withdrawing effects of the adjacent cyano (-CN) and carboxyl (-COOH) groups facilitate this deprotonation even with a mild base.
-
Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. This forms a tetrahedral β-hydroxy intermediate (an aldol-type adduct).
-
Dehydration: The intermediate alcohol is protonated by the conjugate acid of the catalyst (BH⁺). Subsequently, a molecule of water is eliminated, driven by the formation of a highly conjugated π-system. This step is often the rate-determining step and is irreversible if water is actively removed from the reaction medium.
The use of a weak base like piperidine is a critical choice. A strong base could induce self-condensation of the carbonyl component or other unwanted side reactions.[1]
Caption: The reaction mechanism for the synthesis of this compound.
Validated Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound, emphasizing procedural details that ensure a high-yield, self-validating system. The core of this method is the use of a Dean-Stark apparatus to remove water azeotropically, which is essential for driving the reaction equilibrium toward the product.[4][7]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Example Quantity |
| Benzophenone | C₁₃H₁₀O | 182.22 | 1.0 | 18.22 g |
| Cyanoacetic Acid | C₃H₃NO₂ | 85.06 | 1.1 | 9.36 g |
| Piperidine | C₅H₁₁N | 85.15 | 0.1 | 0.85 g (approx. 1 mL) |
| Toluene | C₇H₈ | 92.14 | - | 150 mL |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | (for work-up) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | (for work-up) |
| Hydrochloric Acid | HCl | 36.46 | - | (for work-up, 2M soln.) |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | (for drying) |
Step-by-Step Methodology
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.
-
Charging Reactants: To the flask, add benzophenone (1.0 eq), cyanoacetic acid (1.1 eq), and toluene (150 mL). The slight excess of cyanoacetic acid ensures the complete conversion of the more expensive benzophenone.
-
Catalyst Addition: Add piperidine (0.1 eq) to the reaction mixture using a syringe.[7]
-
Azeotropic Reflux: Heat the mixture to reflux using a heating mantle. Toluene will form an azeotrope with the water produced during the condensation. Vapors will rise into the condenser, and upon cooling, the immiscible water will be collected in the Dean-Stark trap while the toluene overflows back into the reaction flask. Continue reflux until no more water is collected (typically 4-8 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Spot the initial reaction mixture and samples taken periodically. The disappearance of the benzophenone spot indicates reaction completion.
-
Work-up - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted cyanoacetic acid and the piperidine catalyst.
-
To protonate the carboxylate salt of the product and bring it into the organic layer, acidify the aqueous layer from the previous step with 2M HCl until it is acidic (pH ~2), then extract it back with diethyl ether (2 x 50 mL). Combine all organic layers.
-
-
Work-up - Drying and Solvent Removal:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization.[5] A common solvent system is an ethanol/water or toluene/hexane mixture. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Caption: A streamlined workflow for the synthesis of this compound.
Discussion of Critical Parameters and Troubleshooting
-
Causality of Water Removal: The condensation is an equilibrium reaction. The continuous removal of water via the Dean-Stark apparatus is the single most critical factor for driving the reaction to completion and achieving a high yield.[4][7] Without it, the reaction will stall at equilibrium.
-
Choice of Solvent: Toluene is ideal as it is relatively non-polar and forms a suitable azeotrope with water, allowing for efficient separation in the Dean-Stark trap. Cyclohexane is another viable option.[4][8]
-
Catalyst Loading: A catalytic amount (5-10 mol%) of piperidine is sufficient. Using too much catalyst does not significantly improve the reaction rate and complicates the purification process.
-
Potential Side Reactions: While this reaction is generally clean, prolonged heating at high temperatures in the presence of a base can potentially lead to the decarboxylation of the product. Furthermore, if using an ester of cyanoacetic acid and ammonia is inadvertently introduced, amide formation can occur as a side product.[3]
-
Purification Strategy: Recrystallization is typically effective for obtaining a high-purity product. The choice of solvent is crucial; the product should be highly soluble in the hot solvent and poorly soluble in the cold solvent. If recrystallization fails to remove impurities, column chromatography may be necessary.
Conclusion
The Knoevenagel condensation provides an efficient and robust pathway for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling key experimental parameters—particularly the removal of water—researchers can reliably produce this valuable chemical intermediate. The protocol described herein represents a validated, field-proven method that balances efficiency with procedural simplicity, making it well-suited for both academic research and process development in the chemical and pharmaceutical industries.
References
- Preparation of 2-cyano-3,3-diarylacrylic esters.
- A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
-
The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. [Link]
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Knoevenagel condensation. Wikipedia. [Link]
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Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]
-
Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. [Link]
- Method for producing 2-cyanoacrylate.
-
Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. ResearchGate. [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
- Application of 2-cyano-3-amino-3-phenylacrylate for preventing and controlling corps disease.
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. ResearchGate. [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate. [Link]
-
Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. [Link]
-
Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. Nveo-Abstract. [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Heteroletters. [Link]
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- 2. Knoevenagel Condensation Reaction [sigmaaldrich.cn]
- 3. US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters - Google Patents [patents.google.com]
- 4. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]
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2-Cyano-3,3-diphenylacrylic acid (CDPA): A Core Metabolite of Octocrylene
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Octocrylene (OCT) is a widely utilized organic UV filter in sunscreen and personal care products, prized for its UVB absorption and photostabilizing properties.[1][2] However, its degradation and metabolic fate are of increasing scientific and regulatory interest. This technical guide provides an in-depth examination of 2-Cyano-3,3-diphenylacrylic acid (CDPA), a primary metabolite of Octocrylene. We will explore the metabolic pathways leading to its formation, its toxicological significance, validated analytical methodologies for its detection, and the evolving regulatory landscape. This document is intended for researchers, toxicologists, and drug development professionals engaged in the safety and analysis of cosmetic ingredients.
Introduction to Octocrylene (OCT)
Octocrylene, chemically known as 2-ethylhexyl 2-cyano-3,3-diphenylacrylate, is a viscous, oil-soluble liquid used in concentrations up to 10-12% in cosmetic products to absorb UVB and short-wave UVA radiation.[1][2][3][4] Its function extends beyond direct sun protection; it is also a valued photostabilizer, notably for other UV filters like Avobenzone.[1]
Despite its widespread use and approval by regulatory bodies in the USA, EU, and Canada, Octocrylene is under scrutiny.[3][4][5] Concerns have been raised regarding its potential as an endocrine disruptor, an emerging allergen, and its environmental persistence.[1][3][5][6] A significant aspect of this scrutiny involves its degradation products, which can form both within the product over time and through metabolic processes in the body or the environment.[2][7] Among these, this compound (CDPA) and benzophenone are of primary interest.[1][7]
Metabolic Formation of CDPA from Octocrylene
The formation of CDPA from Octocrylene is a direct result of the cleavage of the parent molecule's ester bond. OCT is, by definition, the 2-ethylhexyl ester of this compound.[1]
Primary Metabolic Pathway: Ester Hydrolysis
The principal pathway for CDPA formation is the hydrolysis of the ester linkage connecting the chromophore (the cyano-diphenyl-acrylic acid portion) to the 2-ethylhexanol side chain. This reaction can be catalyzed by enzymes or occur under specific chemical conditions.
-
Enzymatic Hydrolysis: In biological systems, esterase enzymes are responsible for this biotransformation.[3] Following dermal absorption, Octocrylene can enter the bloodstream and be metabolized by hepatic or plasma esterases, yielding CDPA and 2-ethylhexanol.[2]
-
Chemical Hydrolysis: In aqueous environments, particularly under basic conditions, Octocrylene can undergo chemical hydrolysis to form CDPA.[1]
This metabolic conversion is a critical consideration in toxicological assessments, as the resulting metabolite (CDPA) may exhibit a different biological activity and toxicity profile than the parent Octocrylene molecule.
Diagram of Metabolic Conversion
The following diagram illustrates the hydrolysis of Octocrylene to form this compound (CDPA) and 2-ethylhexanol.
Caption: Metabolic hydrolysis of Octocrylene into its primary metabolites.
Toxicological Profile of CDPA
While the toxicity of Octocrylene and its other major degradation product, benzophenone, has been a focus of research, specific toxicological data for CDPA is less abundant. Benzophenone, which can form via a retro-aldol condensation, is a known mutagen, carcinogen, and endocrine disruptor.[2] The toxicological profile of CDPA must be evaluated from the available data, primarily from environmental toxicology studies.
Ecotoxicological Assessment
A study investigating the degradation of Octocrylene in chlorinated water identified CDPA as a byproduct (designated DP8).[1] The ecotoxicity of these byproducts was assessed against several bioindicators.
| Compound | Bioindicator: Phaeodactylum tricornutum (Algae) | Bioindicator: Brachionus plicatilis (Rotifer) | Bioindicator: Aliivibrio fischeri (Bacteria) |
| Octocrylene (OCT) | Growth Inhibition (20-50%) | No significant mortality | Biostimulation |
| CDPA (DP8) | Growth Inhibition (20-50%) | No significant mortality | Toxicity (up to 60% effect) |
| Benzophenone (DP2) | Most Toxic Compound | Low Toxicity (~20%) | Most Toxic Compound (90% effect) |
Data synthesized from Corinaldesi et al. (2022).[1]
These results indicate that CDPA exhibits notable ecotoxicity, particularly towards marine algae and bacteria, though it appears less acutely toxic than benzophenone in some assays.[1] The growth inhibition observed in P. tricornutum suggests potential risks to primary producers in aquatic ecosystems.[1]
Implications for Human Health
There is a significant gap in the literature regarding the specific human toxicology of CDPA, including its potential for skin sensitization, endocrine disruption, or carcinogenicity. Regulatory assessments have historically focused on the parent compound, Octocrylene. For instance, the Scientific Committee on Consumer Safety (SCCS) and UK's SAG-CS have deemed Octocrylene safe for use at current concentrations based on reproductive toxicity studies of the parent compound.[3][5] However, the distinct chemical nature of CDPA warrants a separate and thorough safety evaluation. The presence of the carboxylic acid moiety in CDPA, as opposed to the ester in Octocrylene, significantly alters its polarity and potential biological interactions.
Analytical Methodologies for CDPA Detection
The accurate detection and quantification of CDPA in cosmetic products, environmental samples, and biological matrices are essential for exposure and risk assessment. The methodologies rely on modern chromatographic and spectrometric techniques.
Core Analytical Techniques
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for identifying and quantifying Octocrylene and its metabolites.[1]
-
Chromatography: Reversed-phase HPLC with a C18 column is typically used to separate CDPA from the more nonpolar parent compound, Octocrylene, and other byproducts.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements for confident identification. Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification.
Based on published research, the mass spectrometric signature for CDPA has been identified as:
Standard Experimental Protocol for Quantification in a Cosmetic Matrix
The following protocol outlines a self-validating system for the analysis of CDPA.
-
Sample Preparation & Extraction:
-
Accurately weigh ~100 mg of the cosmetic product into a centrifuge tube.
-
Add a suitable organic solvent (e.g., acetonitrile or methanol) and an internal standard.
-
Vortex vigorously to disperse the sample.
-
Use ultrasonication to ensure complete extraction of analytes from the matrix.
-
Centrifuge at high speed to precipitate excipients.
-
Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial.
-
-
Instrumental Analysis (LC-MS/MS):
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile/methanol.
-
Column: C18 stationary phase.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for both CDPA and the internal standard.
-
-
Validation and Quantification:
-
Generate a matrix-matched calibration curve using a certified reference standard of CDPA.
-
Analyze quality control (QC) samples at low, medium, and high concentrations to ensure accuracy and precision.
-
The ratio of the analyte peak area to the internal standard peak area is used for quantification to correct for matrix effects and extraction variability.
-
Analytical Workflow Diagram
Caption: Standard workflow for the quantification of CDPA in cosmetics.
Regulatory Context and Future Perspectives
The regulatory status of Octocrylene is well-defined, but the focus is shifting to include its byproducts. As of October 2023, French authorities have submitted an intention to restrict Octocrylene under the EU REACH regulation due to environmental concerns (persistency, bioaccumulation) and potential endocrine disruption.[5] This process, which could take several years, highlights the increasing scrutiny of the entire lifecycle of cosmetic ingredients.[5]
The formation of CDPA as a direct metabolite is a key factor in the overall safety assessment of Octocrylene. While regulatory bodies have found OCT itself to be safe for topical use, the principle of toxicology dictates that metabolites must be considered, as they can possess unique toxicological properties.[7][8]
Future Directions:
-
Dedicated Toxicology Studies: There is a clear need for comprehensive toxicological studies on pure CDPA, including assessments for genotoxicity, carcinogenicity, reproductive toxicity, and endocrine activity, to fill the current data gaps.
-
Human Biomonitoring: Developing methods to measure CDPA and its conjugates in human urine and plasma would provide invaluable data on the extent of dermal absorption and metabolic conversion of Octocrylene in real-world scenarios.
-
Environmental Fate: Further research is required to understand the persistence and transformation of CDPA in aquatic and terrestrial environments.
Conclusion
This compound (CDPA) is a definitive and primary metabolite of the UV filter Octocrylene, formed through straightforward ester hydrolysis. While its parent compound has a long history of use and regulatory approval, the toxicological profile of CDPA is not yet fully characterized, though initial data suggests potential for ecotoxicity. As analytical capabilities advance and regulatory frameworks evolve to consider the full lifecycle of chemical ingredients, a deeper understanding of metabolites like CDPA is paramount. For researchers and developers in the cosmetic and pharmaceutical industries, a proactive approach to characterizing and assessing the safety of such metabolites is essential for ensuring both consumer and environmental safety.
References
-
Corinaldesi, C. et al. (2022). Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment. MDPI. Available at: [Link]
-
Scientific Advisory Group on Chemical Safety of Non-Food and Non-Medicinal Consumer Products (SAG-CS). (n.d.). GOV.UK. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Octocrylene. PubChem. Available at: [Link]
-
Gomes, A. et al. (2025). Effects of the UV Filter Octocrylene and Its Degradation Product Benzophenone on Pacific Oyster (Magallana gigas) Larvae: A Call for Reassessment of Environmental Hazards. National Institutes of Health (NIH). Available at: [Link]
-
The Cosmetic, Toiletry and Perfumery Association. (2025). Regulatory Status of Octocrylene. Available at: [Link]
-
Corinaldesi, C. et al. (2022). (PDF) Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment. ResearchGate. Available at: [Link]
-
The Good Scents Company. (n.d.). octocrylene 2-propenoic acid, 2-cyano-3,3-diphenyl-, 2-ethylhexyl ester. Available at: [Link]
-
Ataman Kimya A.Ş. (n.d.). OCTOCRYLENE. Available at: [Link]
-
Personal Care Products Council. (n.d.). Statement By Alexandra Kowcz, Chief Scientist, Personal Care Products Council, Addressing A Recent Paper On Potential Presence Of Benzophenone In Sunscreens Containing Octocrylene. Available at: [Link]
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- 5. ctpa.org.uk [ctpa.org.uk]
- 6. researchgate.net [researchgate.net]
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- 8. personalcarecouncil.org [personalcarecouncil.org]
Introduction: Elucidating the Molecular Architecture of a Key Organic Compound
An In-Depth Technical Guide to the Spectral Analysis of 2-Cyano-3,3-diphenylacrylic Acid
This compound (CDA) is a significant molecule within the class of α,β-unsaturated carboxylic acids. Structurally, it is characterized by a central acrylic acid backbone, substituted with a nitrile group and two phenyl rings at the α and β positions, respectively. This arrangement results in a highly conjugated system, influencing its chemical and physical properties. CDA is notably recognized as the primary metabolite of Octocrylene, a widely used organic sunscreen agent that absorbs UVB and short-wave UVA radiation. Understanding the precise molecular structure of CDA is paramount for researchers in metabolomics, cosmetics, and drug development.
This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The narrative is designed for professionals in the scientific field, moving beyond a simple presentation of data to explain the causal relationships behind the spectral features and the rationale for the chosen analytical methodologies.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework and understand the chemical environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines a standardized procedure for preparing a sample of this compound for NMR analysis. The choice of solvent is critical; a deuterated solvent that effectively dissolves the analyte without introducing interfering signals is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice for carboxylic acids due to its ability to dissolve polar compounds and the tendency for the acidic proton to exchange at a slow enough rate to be observed.
-
Sample Preparation : Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean, dry NMR tube.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point (δ = 0.00 ppm) for the chemical shifts.[1]
-
Instrumentation : Place the NMR tube into a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Data Acquisition : Acquire both ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is standard to ensure each unique carbon appears as a single line.
-
Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the key signals are from the aromatic protons and the carboxylic acid proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.60 | Multiplet (m) | 10H | Aromatic protons (C₆H₅) |
| ~10.0 - 13.0 | Broad Singlet (br s) | 1H | Carboxylic acid proton (-COOH) |
Interpretation:
-
Aromatic Protons (δ 7.30 - 7.60) : The ten protons from the two phenyl rings are expected to resonate in the downfield aromatic region. Their signals overlap to form a complex multiplet. The exact chemical shifts are influenced by the electronic effects of the acrylic acid system, but they generally fall within the typical range for benzene derivatives.
-
Carboxylic Acid Proton (δ 10.0 - 13.0) : The most downfield signal is a broad singlet characteristic of a carboxylic acid proton.[2] Its significant deshielding is due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. The broadness of the peak is a result of chemical exchange with residual water or intermolecular hydrogen bonding. The absence of a vinylic proton signal is a key indicator of the 3,3-diphenyl substitution pattern on the acrylic acid core.[2]
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the symmetry of the two phenyl groups, fewer than 16 signals are expected.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~165 - 170 | Carboxylic acid carbon (-C OOH) |
| ~140 - 145 | Quaternary alkene carbon (C -(C₆H₅)₂) |
| ~135 - 140 | ipso-Carbons of phenyl rings |
| ~128 - 132 | ortho-, meta-, para-Carbons of phenyl rings |
| ~115 - 120 | Cyano carbon (-C N) |
| ~100 - 105 | Quaternary alkene carbon (C -CN) |
Interpretation:
-
Carbonyl Carbon (δ ~165-170) : This signal, appearing at the far downfield end of the spectrum, is characteristic of a carboxylic acid carbonyl carbon. Its position is influenced by conjugation with the adjacent double bond.
-
Aromatic Carbons (δ ~128-140) : The carbons of the two phenyl rings will produce a set of signals in this region. Assuming free rotation, the two rings are chemically equivalent, leading to four distinct signals: one for the ipso-carbon (attached to the double bond), and typically three others for the ortho, meta, and para carbons.[3]
-
Alkene Carbons (δ ~100-105 and ~140-145) : The two sp²-hybridized carbons of the C=C double bond are quaternary and thus appear as sharp singlets. The carbon atom bonded to the two phenyl groups is expected to be further downfield due to the cumulative electronic effects. The carbon atom bonded to the cyano and carboxyl groups is shifted upfield.
-
Nitrile Carbon (δ ~115-120) : The carbon of the cyano group (C≡N) typically resonates in this region.[4] This chemical shift is highly characteristic and provides strong evidence for the presence of the nitrile functional group.
Chapter 2: Infrared (IR) Spectroscopy – Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: Acquiring an IR Spectrum
The Attenuated Total Reflectance (ATR) method is a common and convenient choice for solid samples, requiring minimal preparation.
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) of the FT-IR spectrometer is clean.
-
Background Scan : Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal.[1]
-
Pressure Application : Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition : Record the IR spectrum, typically in the range of 4000–400 cm⁻¹.[1]
-
Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups within the molecule.
IR Spectral Data & Interpretation
The IR spectrum of this compound is expected to exhibit several strong, characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic acid (-COOH) |
| ~2220 - 2230 | C≡N stretch | Nitrile (-CN) |
| ~1680 - 1710 | C=O stretch | Carboxylic acid, conjugated |
| ~1600 - 1625 | C=C stretch | Alkene and Aromatic |
| ~1400 - 1500 | C=C stretch | Aromatic ring |
| 3000 - 3100 | C-H stretch | Aromatic |
Interpretation:
-
O-H Stretch (2500-3300 cm⁻¹) : The hallmark of a carboxylic acid is the extremely broad absorption band in this region, resulting from the strong hydrogen bonding between molecules. This band often overlaps with C-H stretching vibrations.
-
C≡N Stretch (~2220-2230 cm⁻¹) : A sharp, intense peak in this region is highly diagnostic for a nitrile group.[4][5] Its position is slightly lower than a typical saturated nitrile due to conjugation with the π-system of the alkene and phenyl rings.[6]
-
C=O Stretch (~1680-1710 cm⁻¹) : The carbonyl stretch of the carboxylic acid is very strong and intense. Its frequency is lowered from that of a saturated carboxylic acid (~1710-1725 cm⁻¹) because of conjugation with the C=C double bond, which weakens the C=O bond slightly.
-
C=C Stretches (~1600-1625 cm⁻¹) : Absorptions from both the alkene and the aromatic rings appear in this region. These are often of medium intensity.
-
Aromatic C-H Stretch (3000-3100 cm⁻¹) : The stretching vibrations for C-H bonds where the carbon is sp²-hybridized (aromatic) typically appear just above 3000 cm⁻¹.
Key Functional Groups and Their Spectroscopic Signatures
Caption: Correlation of functional groups in CDA with their expected spectroscopic signals.
Chapter 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: Acquiring a Mass Spectrum
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often keeping the molecule intact.
-
Sample Preparation : Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to aid ionization.
-
Instrumentation : Introduce the sample into an ESI mass spectrometer, which can be coupled with a liquid chromatography (LC) system for prior separation (LC-MS).[1]
-
Ionization : Operate the ESI source in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often highly effective, but positive ion mode ([M+H]⁺) can also be used.
-
Data Acquisition : Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Tandem MS (MS/MS) : To study fragmentation, select the molecular ion (e.g., m/z 248 for [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.
Mass Spectral Data & Interpretation
The molecular weight of this compound is 249.26 g/mol . The mass spectrum will be dominated by the molecular ion and key fragment ions.
| m/z | Ion Formula | Interpretation |
| 250 | [C₁₆H₁₁NO₂ + H]⁺ | Molecular ion peak ([M+H]⁺) in positive ESI mode |
| 249 | [C₁₆H₁₁NO₂]⁺• | Molecular ion peak ([M]⁺•) in EI mode |
| 248 | [C₁₆H₁₁NO₂ - H]⁻ | Molecular ion peak ([M-H]⁻) in negative ESI mode |
| 204 | [M - COOH]⁺ or [M-H - CO₂]⁻ | Loss of the carboxyl group or decarboxylation |
| 177 | [C₁₄H₉]⁺ | Loss of COOH and HCN |
Interpretation and Proposed Fragmentation Pathway:
The fragmentation of this compound is driven by the loss of stable neutral molecules and the formation of stable carbocations.
-
Initial Ionization : In ESI, the molecule will typically protonate to form [M+H]⁺ at m/z 250 or deprotonate to form [M-H]⁻ at m/z 248. In electron ionization (EI), the molecular ion [M]⁺• would be observed at m/z 249.
-
Primary Fragmentation : A very common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da) or the loss of CO₂ (44 Da) from the deprotonated molecule. This would lead to a significant fragment at m/z 204 .
-
Further Fragmentation : The fragment at m/z 204 could subsequently lose hydrogen cyanide (HCN, 27 Da), a common loss from nitrile-containing compounds, to yield a fragment at m/z 177 . The fragmentation of cinnamic acid derivatives often involves complex rearrangements and losses related to the aromatic rings.[7]
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Solubility Profile of 2-Cyano-3,3-diphenylacrylic acid: A Physicochemical and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyano-3,3-diphenylacrylic acid (CDA), the principal metabolite of the widely used UV filter Octocrylene, is a compound of increasing interest in toxicology, pharmacokinetics, and environmental science. Its solubility is a critical parameter governing its biological absorption, distribution, and environmental fate. This guide provides a comprehensive overview of the physicochemical properties that determine the solubility of CDA, offers a predicted solubility profile based on its chemical structure, and presents a detailed, field-proven protocol for its experimental determination. This document is intended to serve as a foundational resource for researchers requiring robust and reproducible solubility data for this compound.
Introduction: The Scientific Context of CDA
This compound (CAS 10380-41-3) is an α,β-unsaturated carboxylic acid. It is not typically used as a primary ingredient in commercial products but is formed in the body through the metabolism of Octocrylene (2-Ethylhexyl 2-cyano-3,3-diphenylacrylate), a common component in sunscreens and other personal care products. Within the human body, the non-polar parent compound, Octocrylene, is metabolized into the more polar, water-soluble CDA, which is then excreted via the kidneys.
Understanding the solubility of CDA is paramount for several reasons:
-
Pharmacokinetics & Toxicology: Solubility dictates the rate and extent of absorption and distribution of CDA in biological systems. Its accumulation potential and interaction with biological targets are directly influenced by its ability to dissolve in aqueous and lipid environments.
-
Drug Development: For scientists studying the metabolic pathways of Octocrylene or developing related compounds, precise solubility data is essential for designing relevant in vitro assays and in vivo studies.
-
Environmental Science: As a metabolite of a high-volume chemical, CDA's environmental persistence and mobility in aquatic systems are governed by its water solubility.
This guide moves beyond a simple data sheet to explain the causal relationships between molecular structure and solubility and provides the rigorous methodology required to obtain this critical data experimentally.
Foundational Physicochemical Properties
The solubility of a compound is not a single value but a complex function of its intrinsic properties and the external environment. The key determinants for CDA are its molecular weight, lipophilicity (LogP), and its acidic nature (pKa).
| Property | Value / Predicted Value | Significance for Solubility |
| Molecular Formula | C₁₆H₁₁NO₂ | Provides the elemental composition. |
| Molecular Weight | 249.26 g/mol [1] | A moderate molecular weight; solubility will be primarily driven by functional groups rather than size alone. |
| Physical Form | Solid (white to off-white) | As a solid, its crystal lattice energy must be overcome by solvent-solute interactions for dissolution to occur. |
| Predicted LogP | 3.7[1] | This value indicates a predominantly lipophilic (fat-loving) character, driven by the two phenyl rings. This suggests good solubility in non-polar solvents but challenges for aqueous solubility. |
| Predicted pKa | ~4.0 - 5.0 | As a carboxylic acid, CDA is a weak acid. The pKa is the pH at which the compound is 50% ionized. This is the most critical parameter for its aqueous solubility, which will be highly pH-dependent. |
Expert Insight: The Interplay of LogP and pKa
The predicted LogP of 3.7 suggests that the neutral, protonated form of CDA is significantly more soluble in lipids than in water. However, the presence of the carboxylic acid group is a game-changer. At a pH above its pKa, the carboxylic acid will deprotonate to form the highly polar carboxylate anion (-COO⁻). This dramatically increases its affinity for polar solvents like water. Therefore, one cannot discuss the "water solubility" of CDA without specifying the pH. This pH-dependent behavior is the key to it being a "water-soluble metabolite" capable of renal clearance, despite the lipophilic nature of its carbon skeleton.
Predicted Solubility Profile of CDA
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous (Acidic) | pH 1.2 Buffer (e.g., 0.1 M HCl) | Low / Poor | At pH well below the pKa, CDA exists in its neutral, protonated form. The high LogP dominates, leading to poor partitioning into water. |
| Aqueous (Neutral/Basic) | pH 7.4 Buffer, Water | Moderate to High | At pH above the pKa, CDA is deprotonated to its anionic salt form. This ionic character dramatically increases its affinity for polar water molecules. |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily solvating the carboxylic acid group. |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | High | These solvents have large dipole moments and can effectively solvate the polar cyano and carboxylic acid functional groups. |
| Non-Polar | Toluene, Hexane | Low / Poor | The highly polar carboxylic acid and cyano groups make the molecule incompatible with non-polar solvents, despite the presence of the diphenyl moiety. |
Authoritative Protocol: Equilibrium Shake-Flask Solubility Determination
To obtain definitive, high-quality solubility data, the equilibrium shake-flask method is the gold standard.[2] This protocol is designed to be a self-validating system, ensuring that the measured concentration represents the true thermodynamic solubility limit.
Principle of the Method
An excess amount of the solid compound (CDA) is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents the solubility. The concentration is then measured using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Visual Workflow for Equilibrium Solubility Determination
Caption: Metabolic conversion and resulting property changes.
-
For the Toxicologist: The high solubility of CDA in neutral pH buffers suggests it will be readily distributed in the bloodstream and cleared by the kidneys. Its low solubility in acidic conditions could have implications for its behavior in the stomach if ingested.
-
For the Analytical Chemist: When preparing analytical standards, DMSO or Methanol are excellent choices for creating concentrated stock solutions. For aqueous studies, stock solutions should be prepared in a slightly basic buffer and the final pH must always be controlled and reported.
-
For the Environmental Scientist: The pH-dependent water solubility of CDA will strongly influence its mobility in natural waters. In neutral or alkaline rivers and lakes, it will be more mobile, whereas in acidic waters, it may be more prone to partitioning into sediment.
Conclusion
This compound possesses a classic amphiphilic structure, with large non-polar regions and a polar, ionizable carboxylic acid. This results in a highly pH-dependent aqueous solubility profile and good solubility in polar organic solvents. While quantitative experimental data is sparse, its solubility can be reliably predicted and, more importantly, can be rigorously determined using the standardized equilibrium shake-flask methodology detailed in this guide. Adherence to this protocol will ensure the generation of accurate and reproducible data, which is fundamental to advancing research in the many fields where this important metabolite is studied.
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discovery and history of 2-Cyano-3,3-diphenylacrylic acid
An In-Depth Technical Guide to the Discovery and History of 2-Cyano-3,3-diphenylacrylic Acid
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of this compound and its derivatives. While the acid itself serves as a crucial synthetic intermediate, its historical and commercial significance is intrinsically linked to its ester derivatives, most notably the widely used UV filter, Octocrylene. Furthermore, this chemical scaffold has emerged as a promising platform for the development of novel therapeutics, such as the KCNQ potassium channel opener ICA-105665. This document will delve into the chemical properties, synthesis methodologies, and the evolution of its applications, from cosmetology to neuroscience, providing researchers, scientists, and drug development professionals with a detailed understanding of this versatile molecule.
Introduction to the this compound Scaffold
The this compound molecule is an α,β-unsaturated carboxylic acid characterized by the presence of a nitrile group and two phenyl groups attached to the β-carbon of the acrylic acid backbone. This unique arrangement of functional groups, particularly the extended conjugation provided by the phenyl rings and the acrylate system, is fundamental to its chemical properties and diverse applications. The electron-withdrawing nature of the cyano group and the steric hindrance from the two phenyl groups influence its reactivity and the properties of its derivatives.
The core structure is a versatile building block in organic synthesis. The carboxylic acid moiety can be readily esterified to produce a wide range of derivatives with varying physical and chemical properties. It is through these derivatives that this compound has found its most significant applications.
Historical Perspective and Discovery
The history of this compound is not marked by a singular moment of discovery but rather an evolution driven by the exploration of condensation reactions and the subsequent identification of the utility of its derivatives. The primary method for synthesizing this class of compounds is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1]
The initial interest in α-cyano-β,β-diarylacrylic acid esters, including the diphenyl variant, arose from their potential as chemical intermediates. A key patent filed in 1961 describes the preparation of these esters, highlighting their utility as intermediates for various chemical syntheses.[2] However, the most significant historical development for this compound came with the discovery of the potent ultraviolet (UV) absorbing properties of its esters. This led to the development and commercialization of Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), which has become a staple ingredient in sunscreens and other personal care products for its ability to absorb UVB and short-wave UVA radiation.[3][4][5]
More recently, research into the biological activities of this compound derivatives has opened new avenues. The discovery of compounds like ICA-105665, a potent KCNQ2/3 potassium channel opener, has demonstrated the therapeutic potential of this scaffold in treating neurological disorders such as epilepsy.[6][7][8][9]
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its esters primarily relies on the Knoevenagel condensation reaction. This reaction involves the condensation of a carbonyl compound (in this case, benzophenone) with a compound containing an active methylene group (a cyanoacetate ester).
General Synthesis Pathway
The overall synthetic scheme can be visualized as follows:
Caption: General synthesis pathway for this compound and its esters.
Experimental Protocol: Synthesis of Ethyl 2-Cyano-3,3-diphenylacrylate (Etocrylene)
The following protocol is a representative example of the synthesis of an ester derivative.[10]
Materials:
-
Benzophenone
-
Ethyl cyanoacetate
-
Cyclohexane (solvent)
-
Sodium bicarbonate (catalyst)
-
Reactor with a heating mantle, stirrer, and a water separator (e.g., Dean-Stark apparatus)
Procedure:
-
Add cyclohexane and benzophenone to the reactor.
-
Heat the mixture to 102-104°C with stirring until the benzophenone is completely dissolved.
-
Add sodium bicarbonate as a catalyst.
-
Slowly add ethyl cyanoacetate dropwise into the reactor.
-
Maintain the reaction temperature and continue stirring for 16-18 hours.
-
Continuously remove the water generated during the reaction using the water separator.
-
After the reaction is complete, the product, ethyl 2-cyano-3,3-diphenylacrylate, is obtained. Further purification may be performed by distillation or recrystallization.
Synthesis of this compound
The free acid can be obtained through the hydrolysis of its corresponding esters. Alternatively, direct synthesis methods can be employed, though the esterification route followed by hydrolysis is common.
Key Derivative in Focus: Octocrylene (2-Ethylhexyl 2-cyano-3,3-diphenylacrylate)
Octocrylene is arguably the most commercially successful derivative of this compound. Its primary function is as a UV filter in sunscreens and other cosmetic products.[11]
Mechanism of Action as a UV Filter
The efficacy of Octocrylene as a UV filter stems from its molecular structure. The extended π-electron system, encompassing the two phenyl rings and the acrylate moiety, allows the molecule to absorb energy from UVB and short-wave UVA radiation (wavelengths from 280 to 320 nm).[4][5] Upon absorbing this energy, the molecule transitions to an excited state and then dissipates the energy through non-radiative pathways, preventing the harmful UV rays from reaching and damaging the skin.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate | [3] |
| CAS Number | 6197-30-4 | [12] |
| Molecular Formula | C24H27NO2 | [3] |
| Molecular Weight | 361.48 g/mol | [12] |
| Appearance | Yellow viscous liquid | [4] |
| Boiling Point | 218 °C at 1.5 mmHg | [12] |
| Melting Point | -10 °C | [12] |
| Density | 1.051 g/mL at 25 °C | [12] |
Synthesis of Octocrylene
The synthesis of Octocrylene follows the general Knoevenagel condensation pathway, specifically using 2-ethylhexyl cyanoacetate as the active methylene compound. An alternative patented process involves the reaction of benzophenone imine with 2-ethylhexyl cyanoacetate, which proceeds at lower temperatures and can offer higher yields.[2]
Emerging Therapeutic Applications: ICA-105665 and KCNQ Channel Modulation
Beyond its application in cosmetics, the this compound scaffold has shown significant promise in the field of medicine, particularly in the development of ion channel modulators.
KCNQ Potassium Channels and Epilepsy
The KCNQ (or Kv7) family of voltage-gated potassium channels plays a critical role in regulating neuronal excitability. The heteromeric KCNQ2/3 channels are responsible for the M-current, a subthreshold potassium current that helps to stabilize the neuronal membrane potential and prevent repetitive firing.[13] Mutations in the KCNQ2 or KCNQ3 genes can lead to a reduction in M-current, causing neuronal hyperexcitability and resulting in conditions like benign familial neonatal epilepsy (BFNE).[13][14][15][16] Therefore, openers of KCNQ2/3 channels are a promising therapeutic strategy for epilepsy.
ICA-105665: A KCNQ2/3 Opener
ICA-105665 (also known as PF-04895162) is a derivative of this compound that has been identified as a potent and orally active opener of neuronal KCNQ2/3 and KCNQ3/5 potassium channels.[7][9]
Caption: Mechanism of action of ICA-105665 as a KCNQ2/3 channel opener.
Clinical studies have shown that ICA-105665 can penetrate the central nervous system and exhibits antiseizure effects.[6][8][17] In a proof-of-concept study, ICA-105665 reduced photoparoxysmal EEG responses in patients with epilepsy, providing evidence of its engagement with neuronal Kv7 potassium channels.[6][17] Although the development of ICA-105665 was discontinued, it serves as a crucial example of the therapeutic potential of the this compound scaffold.[8]
Other Potential Applications
The versatility of the this compound structure has led to the investigation of its derivatives for other biological activities. For instance, (E)-2-cyano-N,3-diphenylacrylamide, a structurally related compound, has demonstrated significant anti-inflammatory properties in preclinical studies.[1][18] This suggests that this chemical scaffold could be a valuable starting point for the development of new anti-inflammatory drugs.
Conclusion and Future Outlook
The journey of this compound from a simple chemical intermediate to the core of a blockbuster cosmetic ingredient and a promising therapeutic scaffold highlights the remarkable versatility of this molecule. Its history is a testament to the continuous evolution of scientific discovery, where a compound's initial application can pave the way for unforeseen and impactful uses in entirely different fields.
Future research on this compound and its derivatives is likely to proceed along several exciting avenues. In the realm of materials science, the development of novel UV filters with improved photostability and environmental profiles remains an active area of investigation. In medicinal chemistry, the scaffold's proven ability to modulate ion channels presents a fertile ground for the design of new therapeutics for a range of neurological and potentially other disorders. The exploration of its anti-inflammatory potential also warrants further investigation. As synthetic methodologies become more advanced, we can expect the emergence of a new generation of this compound derivatives with tailored properties for a wide array of scientific and commercial applications.
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The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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2-Ethylhexyl 2-cyano-3,3-diphenyl-2-acrylate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 25, 2026, from [Link]
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Etocrylene | C18H15NO2. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
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KCNQ2 Potassium Channel Epileptic Encephalopathy Syndrome: Divorce of an Electro-Mechanical Couple? (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
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Urinary metabolites of the UV filter octocrylene in humans as biomarkers of exposure. (2019, February 9). Springer. Retrieved January 25, 2026, from [Link]
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Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy. (2013, May 20). PubMed. Retrieved January 25, 2026, from [Link]
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KCNQ2 encephalopathy. (n.d.). Neurology Genetics. Retrieved January 25, 2026, from [Link]
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Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment. (2022, August 19). MDPI. Retrieved January 25, 2026, from [Link]
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What is the method of synthesizing Octocrylene. (2023, March 8). Bloom Tech. Retrieved January 25, 2026, from [Link]
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Advances in the design and development of chemical modulators of the voltage-gated potassium channels KV7.4 and KV7.5. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]
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Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation. (n.d.). The Journal of Neuroscience. Retrieved January 25, 2026, from [Link]
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Evaluation of subchronic (13 week), reproductive, and in vitro genetic toxicity potential of 2-ethylhexyl-2-cyano-3,3-diphenyl acrylate (Octocrylene). (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
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The Multifaceted Therapeutic Potential of 2-Cyano-3,3-diphenylacrylic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
2-Cyano-3,3-diphenylacrylic acid, also known as Tyrphostin A9, is a synthetic compound that has garnered significant attention within the scientific community for its diverse range of biological activities. Initially characterized as a tyrosine kinase inhibitor, its therapeutic potential has expanded to encompass anticancer, neuroprotective, anti-inflammatory, and antiviral applications. This in-depth technical guide provides a comprehensive overview of the known biological activities of this compound, delving into its mechanisms of action, supported by experimental data and detailed protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic agents.
Introduction: The Emergence of a Promising Scaffold
This compound belongs to the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases (PTKs). PTKs are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer and inflammatory disorders. The unique chemical structure of this compound, featuring a cyano group and two phenyl rings attached to an acrylic acid backbone, provides a versatile scaffold for interacting with the ATP-binding sites of various kinases. This guide will explore the multifaceted biological activities of this compound, highlighting its potential as a lead molecule in drug discovery.
Anticancer Activity: A Multi-pronged Attack on Malignancy
This compound has demonstrated significant anticancer activity against a range of cancer cell lines, including glioblastoma and colorectal carcinoma.[1][2] Its antineoplastic effects are attributed to its ability to modulate multiple signaling pathways critical for cancer cell proliferation, survival, and migration.
Mechanism of Action: Targeting Key Oncogenic Drivers
The anticancer efficacy of this compound stems from its ability to inhibit several key receptor tyrosine kinases (RTKs) and downstream signaling molecules:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Studies have shown that Tyrphostin A9 acts as a dual inhibitor of EGFR and VEGFR-2 with EC50 values in the nanomolar range.[2] This dual inhibition is particularly advantageous in cancer therapy as it can simultaneously block tumor growth and angiogenesis.
-
Proline-rich Tyrosine Kinase 2 (PYK2) and ERK Signaling Attenuation: In glioblastoma, Tyrphostin A9 has been shown to suppress the PYK2/EGFR-ERK signaling pathway.[1][3] This leads to reduced cell proliferation and migration, and the induction of apoptosis.[1][3]
-
Induction of Apoptosis: Tyrphostin A9 has been observed to induce apoptosis in cancer cells by increasing the expression and activity of caspase-3 and caspase-8.[2][4] This programmed cell death is a crucial mechanism for eliminating malignant cells.
-
Mitochondrial Fission Induction: The compound is a potent inducer of mitochondrial fission, a process that can lead to cancer cell death.[5]
Quantitative Data on Anticancer Activity
| Target/Cell Line | Activity Metric | Value | Reference |
| EGFR Kinase | EC50 | 48.5 nM | [2] |
| VEGFR-2 Kinase | EC50 | 28.2 nM | [2] |
| PDGF Receptor | IC50 | 500 nM | [5] |
| HCT-116 (Colorectal Carcinoma) | Antiproliferative Activity | Selective against KRAS-mutant cells | [2] |
| Glioblastoma Cell Lines | Apoptosis Induction | Significant | [1] |
Signaling Pathway Visualization
Figure 1: Simplified signaling pathway showing the inhibitory effects of this compound on key oncogenic pathways.
Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, U87MG) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Neuroprotective Activity: Shielding Neurons from Damage
Beyond its anticancer properties, this compound has emerged as a potential neuroprotective agent, particularly in the context of neurodegenerative diseases like multiple sclerosis.[6]
Mechanism of Action: Promoting Neuronal Survival
-
ERK1/2 Activation: In neuronal cells, Tyrphostin A9 stimulates the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway in a PDGF receptor-independent manner.[6] Persistent ERK activation is known to be crucial for neuron survival and differentiation.[6]
-
Neurite Outgrowth and Axonal Protection: Treatment with Tyrphostin A9 has been shown to stimulate neurite outgrowth in neuroblastoma cells and protect primary neurons from neurotoxins.[6] In animal models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, oral administration of the compound ameliorated clinical symptoms and induced axonal protection.[6]
Experimental Data on Neuroprotection
| Cell/Model System | Effect | Mechanism | Reference |
| SH-SY5Y Neuroblastoma Cells | Stimulated neurite outgrowth | ERK1/2 activation | [6] |
| Primary Dopaminergic Neurons | Protection against MPP+ neurotoxin | ERK1/2 activation | [6][7] |
| EAE Mouse Model | Ameliorated clinical symptoms, axonal protection | ERK1/2 activation | [6] |
Experimental Workflow: Neurite Outgrowth Assay
Figure 2: A typical experimental workflow for assessing neurite outgrowth in vitro.
Anti-inflammatory and Immunomodulatory Effects
This compound and its derivatives have demonstrated potent anti-inflammatory and immunomodulatory properties, suggesting their potential in treating inflammatory diseases.[8][9]
Mechanism of Action: Dampening the Inflammatory Cascade
-
Cytokine and Nitrite Reduction: A derivative of this compound, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), has been shown to significantly reduce the production of pro-inflammatory mediators such as nitrite, IL-1β, and TNFα in macrophages.[8][9]
-
Inhibition of Leukocyte Migration: In vivo studies using a peritonitis model showed that JMPR-01 reduced leukocyte migration, a key event in the inflammatory response.[8][9]
-
STAT3 and NF-κB Inhibition: Tyrphostin A9 has been reported to inhibit the STAT3 and NF-κB signaling pathways, which are central regulators of inflammation and immunity.[2]
In Vivo Anti-inflammatory Activity of a Derivative (JMPR-01)
| Animal Model | Dose | Effect | Reference |
| CFA-induced paw edema | 100 mg/kg | Significant reduction in edema | [8][9] |
| Zymosan-induced peritonitis | 5, 10, 50 mg/kg | Reduced leukocyte migration by 61.8%, 68.5%, and 90.5% respectively | [8][9] |
Antiviral Activity: A Broad-Spectrum Defense
Recent studies have uncovered the antiviral potential of this compound against a range of viruses, highlighting a host-oriented mechanism of action.[5][10][11]
Mechanism of Action: Targeting Host Factors
-
Inhibition of Viral Replication: Tyrphostin A9 has been shown to block multiple steps of influenza A virus replication.[5][11]
-
Broad-Spectrum Activity: The compound exhibits inhibitory activity against various RNA and DNA viruses, including Chikungunya virus, Ross River virus, Sindbis virus, Sendai virus, and herpes simplex virus.[10][11] The antiviral effect is believed to be mediated by the inhibition of host cell tyrosine kinases that are required for viral replication.[11]
Antiviral Efficacy of Tyrphostin A9
| Virus | Cell Line | EC50 | CC50 | Reference |
| Chikungunya Virus | Vero cells | 0.36 µM | >6.50 µM | [10] |
| Influenza A Virus | A549 cells | High nanomolar range | >50 µM | [11] |
Synthesis of this compound
The synthesis of this compound and its derivatives is typically achieved through a Knoevenagel condensation reaction.[8][12] This reaction involves the condensation of an active methylene compound (e.g., ethyl cyanoacetate) with a carbonyl compound (e.g., benzophenone) in the presence of a basic catalyst.[8]
General Synthetic Scheme
Figure 3: General synthetic route for this compound.
Future Directions and Clinical Perspective
The extensive preclinical data on this compound highlight its significant therapeutic potential across multiple disease areas. Its ability to modulate several key signaling pathways makes it an attractive candidate for further development, particularly in the context of combination therapies for cancer. While no clinical trials are currently listed for this compound itself, the promising in vivo efficacy and oral bioavailability observed in animal models warrant further investigation.[2][13][14][15] Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as evaluating its long-term safety profile to pave the way for clinical translation.
Conclusion
This compound (Tyrphostin A9) is a versatile small molecule with a remarkable spectrum of biological activities. Its ability to inhibit key tyrosine kinases and modulate critical signaling pathways underpins its potent anticancer, neuroprotective, anti-inflammatory, and antiviral effects. This technical guide has provided a comprehensive overview of its mechanisms of action, supported by quantitative data and experimental protocols. As our understanding of the complex signaling networks that drive disease continues to grow, the multifaceted nature of this compound positions it as a highly promising scaffold for the development of next-generation therapeutics.
References
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Lima, M. C. A., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 27(3), 743. [Link]
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Wang, C., et al. (2022). Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs. Life Sciences, 293, 120383. [Link]
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Prakash, O., et al. (2023). Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway. Journal of Neuro-Oncology, 164(1), 103-114. [Link]
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PharmaCompass. (n.d.). 2-Ethylhexyl 2-cyano-3,3-diphenyl-2-acrylate. Retrieved from [Link]
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Koch, K., et al. (2023). Effects of Tyrphostin A9 and Structurally Related Tyrphostins on Colorectal Carcinoma Cells. Pharmaceuticals, 16(9), 1258. [Link]
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Prakash, O., et al. (2023). Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway. ResearchGate. [Link]
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mzCloud. (2018). 2 Cyano 3 3 diphenylacrylic acid ethyl ester. Retrieved from [Link]
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Li, Y., et al. (2023). Identification of tyrphostin AG879 and A9 inhibiting replication of chikungunya virus by screening of a kinase inhibitor library. Virology, 588, 109900. [Link]
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Lima, M. C. A., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. PMC - NIH. [Link]
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Koch, K., et al. (2023). Effects of Tyrphostin A9 and Structurally Related Tyrphostins on Colorectal Carcinoma Cells. pharmRxiv. [Link]
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Kumar, N., et al. (2011). Receptor Tyrosine Kinase Inhibitors That Block Replication of Influenza A and Other Viruses. Antimicrobial Agents and Chemotherapy, 55(11), 5121–5129. [Link]
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PMC - NIH. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Retrieved from [Link]
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Methodological & Application
Application Note and Protocol: Laboratory Synthesis of Ethyl 2-Cyano-3,3-diphenylacrylate (Etocrylene)
Abstract
Ethyl 2-cyano-3,3-diphenylacrylate, also known as Etocrylene, is a valuable organic compound widely utilized as a UV filter in cosmetic and industrial applications.[1][2] Its highly conjugated chemical structure, featuring a cyano group and two phenyl groups attached to an acrylate backbone, enables the efficient absorption of ultraviolet radiation, particularly in the UVB and short-wave UVA ranges.[1][3] This document provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of Ethyl 2-cyano-3,3-diphenylacrylate via the Knoevenagel condensation reaction. The narrative emphasizes the rationale behind procedural choices, safety considerations, and methods for purification and characterization, ensuring scientific integrity and empowering researchers to confidently replicate the synthesis.
Introduction and Scientific Background
The synthesis of α,β-unsaturated compounds is a cornerstone of modern organic chemistry, with wide-ranging applications in the production of pharmaceuticals, agrochemicals, and functional materials.[4] The Knoevenagel condensation, first reported by Emil Knoevenagel in 1894, is a powerful and versatile method for forming carbon-carbon double bonds.[5] The reaction typically involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[1][4]
In this protocol, we detail the synthesis of Ethyl 2-cyano-3,3-diphenylacrylate from benzophenone (a ketone) and ethyl cyanoacetate (an active methylene compound).[1] The reaction is efficiently catalyzed by piperidine, a secondary amine that serves as a weak base.[1][5] This method is favored for its operational simplicity, use of readily available starting materials, and generally good yields. Understanding this protocol provides a practical framework for synthesizing a key UV absorbing agent and offers insights into the broader applications of the Knoevenagel condensation in organic synthesis.
Reaction Scheme and Mechanism
The overall transformation involves the condensation of benzophenone with ethyl cyanoacetate to yield the desired product and water.
Reaction: Benzophenone + Ethyl Cyanoacetate → Ethyl 2-cyano-3,3-diphenylacrylate + Water
The Knoevenagel Condensation Mechanism
The piperidine-catalyzed Knoevenagel condensation proceeds through a multi-step mechanism. While several pathways are possible, a widely accepted route involves the initial formation of an iminium ion from the ketone, which is more electrophilic than the ketone itself. This is followed by the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the iminium ion.[6][7]
The key mechanistic steps are:
-
Iminium Ion Formation: Piperidine reacts with the carbonyl group of benzophenone to form a carbinolamine intermediate, which then dehydrates to form a highly reactive iminium ion.[6]
-
Enolate Formation: Piperidine acts as a base, abstracting an acidic α-hydrogen from ethyl cyanoacetate to generate a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond.
-
Catalyst Regeneration and Elimination: The resulting intermediate eliminates the piperidine catalyst and a proton to form the final, stable α,β-unsaturated product, ethyl 2-cyano-3,3-diphenylacrylate.[6]
Caption: Figure 1: Catalytic Cycle of Knoevenagel Condensation.
Materials and Equipment
Proper preparation is critical for a successful synthesis. All reagents should be of analytical grade or higher.
| Reagent / Material | Formula | MW ( g/mol ) | Quantity | Supplier Notes | CAS No. |
| Benzophenone | C₁₃H₁₀O | 182.22 | 1.0 eq | Ensure dryness | 119-61-9 |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 1.0 eq | Use freshly | 105-56-6 |
| Piperidine | C₅H₁₁N | 85.15 | 0.1 eq | Catalyst, handle in fume hood | 110-89-4 |
| Toluene | C₇H₈ | 92.14 | ~5 mL / g of Benzophenone | Anhydrous grade recommended | 108-88-3 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For work-up | 60-29-7 | |
| Saturated NaCl (Brine) | NaCl(aq) | - | For washing | - | |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying | - | |
| Ethanol (95%) | C₂H₅OH | 46.07 | For recrystallization | 64-17-5 | |
| Deionized Water | H₂O | 18.02 | For washing/recrystallization | - |
| Equipment | Purpose |
| Round-bottom flask (100 mL or 250 mL) | Reaction vessel |
| Reflux condenser with water lines | To prevent solvent loss during heating |
| Dean-Stark trap (optional but recommended) | To remove water byproduct and drive equilibrium |
| Heating mantle with stirrer | For controlled heating and mixing |
| Magnetic stir bar | For efficient mixing |
| Separatory funnel | For liquid-liquid extraction (work-up) |
| Rotary evaporator | To remove solvent under reduced pressure |
| Buchner funnel and filter flask | For vacuum filtration (product isolation) |
| Thin Layer Chromatography (TLC) plate & chamber | To monitor reaction progress |
| Standard laboratory glassware | Beakers, graduated cylinders, Erlenmeyer flasks |
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Monitoring by TLC at key stages confirms the reaction's progression and completion.
Experimental Workflow Visualization
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
-
Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a heating mantle. If available, a Dean-Stark trap can be placed between the flask and condenser to azeotropically remove the water formed during the reaction, which helps drive the equilibrium towards the product.
-
Charging the Flask: In the round-bottom flask, dissolve benzophenone (1.0 equivalent) in toluene.[1] Add ethyl cyanoacetate (1.0 equivalent) to this solution.
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture using a syringe or pipette.[1] The addition of the base is the initiation step for the condensation.
-
Reflux and Monitoring: Heat the mixture to reflux (for toluene, this is ~110 °C) with vigorous stirring.[4] The progress of the reaction should be monitored periodically (e.g., every hour) using Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The disappearance of the benzophenone spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is proceeding. The reaction is generally complete within several hours.[1]
-
Cooling and Work-up: Once the reaction is complete as determined by TLC, remove the heating mantle and allow the mixture to cool to room temperature.
-
Aqueous Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to neutralize and remove piperidine), followed by deionized water, and finally with a saturated solution of sodium chloride (brine) to facilitate phase separation and remove bulk water.[1]
-
Drying and Concentration: Drain the toluene layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask for 5-10 minutes. Filter the drying agent and transfer the filtrate to a clean, pre-weighed round-bottom flask. Remove the toluene solvent using a rotary evaporator.
-
Purification by Recrystallization: The crude product, often an off-white or yellowish solid, should be purified. Recrystallization is an effective method. Dissolve the crude solid in a minimum amount of hot 95% ethanol. If the solid does not fully dissolve, filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[4]
-
Isolation and Drying: Collect the purified white crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Dry the product in a vacuum oven or desiccator to a constant weight.
-
Final Analysis: Determine the final mass and calculate the percentage yield. Characterize the product by measuring its melting point and using spectroscopic techniques such as NMR or IR if available.
Safety Precautions and Hazard Information
All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Piperidine: Flammable and corrosive. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Ethyl Cyanoacetate: Combustible liquid. Harmful if swallowed.
-
Ethyl 2-cyano-3,3-diphenylacrylate: May cause skin and serious eye irritation.[8]
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Product Characterization
The identity and purity of the synthesized Ethyl 2-cyano-3,3-diphenylacrylate should be confirmed.
| Property | Expected Result | Reference |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 96 - 100 °C | [2] |
| Molecular Formula | C₁₈H₁₅NO₂ | |
| Molecular Weight | 277.32 g/mol | |
| Solubility | Soluble in methanol and other organic solvents | |
| ¹H NMR | Expect signals for ethyl group (triplet and quartet) and aromatic protons | [4][9] |
| ¹³C NMR | Expect signals for carbonyl, cyano, aromatic, and ethyl carbons | [4][9] |
Conclusion
The Knoevenagel condensation provides an efficient and reliable route for the synthesis of Ethyl 2-cyano-3,3-diphenylacrylate. The protocol described herein, utilizing benzophenone, ethyl cyanoacetate, and a catalytic amount of piperidine in refluxing toluene, is a robust method suitable for a standard organic chemistry laboratory. Careful execution of the work-up and purification steps is crucial for obtaining a high-purity product. This application note serves as a comprehensive guide for researchers requiring this important UV-absorbing compound for their studies in materials science, cosmetics, or drug development.
References
-
de F. N. de Jesus, M., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Pharmaceutics, 14(1), 188. Retrieved from [Link]
- Google Patents. (2015). CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
- Google Patents. (1999). US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters.
-
mzCloud. (2018). 2 Cyano 3 3 diphenylacrylic acid ethyl ester. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Etocrylene. Retrieved from [Link]
-
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
SciELO México. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(1). Retrieved from [Link]
-
ResearchGate. (2021). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information for: A simple and efficient approach for the synthesis of α,β-unsaturated cyanoesters. Retrieved from [Link]
-
Knoevenagel Condensation: A Review on cyanoacrylates and their synthetic applications. (2022). International Journal of Creative Research Thoughts, 10(7). Retrieved from [Link]
-
CORE. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Reddit. (2016). Piperidine catalyst in Knoevenagel reaction?. Retrieved from [Link]
-
PubMed. (2019). Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thio-phen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Global Journal of Nanomedicine. Retrieved from [Link]
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- 4. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases [mdpi.com]
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- 9. rsc.org [rsc.org]
Application Note: Quantitative Analysis of 2-Cyano-3,3-diphenylacrylic Acid using UV Absorption Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of 2-Cyano-3,3-diphenylacrylic acid (CDPA) using UV absorption spectroscopy. CDPA, a principal metabolite of the widely used UV filter Octocrylene[1], possesses a highly conjugated structure making it an ideal candidate for UV-Vis analysis. This document details the underlying principles, instrument parameters, and a step-by-step protocol for determining CDPA concentration in solution. The methodology is designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and experimental causality to ensure the generation of reliable and reproducible data.
Introduction: The Chromophore and its Significance
This compound (CDPA) is an α,β-unsaturated carboxylic acid featuring a complex chromophore responsible for strong absorption in the UV region. The molecule's efficacy as a UV absorber is derived from its extensive electronic conjugation, which includes two phenyl rings, an acrylic acid backbone, and a cyano group all linked to a central C=C double bond. This system of delocalized π-electrons allows for the absorption of photons in the UVB and short-wave UVA range, leading to electronic transitions (primarily π → π*).
The analysis of CDPA is relevant in various fields, including environmental science (as a metabolite of a common sunscreen agent), pharmacology (in metabolism and pharmacokinetic studies), and cosmetic science. UV-Vis spectroscopy offers a rapid, non-destructive, and cost-effective method for its quantification.
Principle of Measurement: The Beer-Lambert Law
Quantitative UV-Vis spectroscopy is governed by the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a sample and the concentration of the absorbing species. The law is expressed as:
A = εbc
Where:
-
A is the absorbance (a dimensionless quantity).
-
ε (epsilon) is the molar absorptivity or molar extinction coefficient, a constant that is characteristic of the substance at a specific wavelength (λ). Its units are L mol⁻¹ cm⁻¹.
-
b is the path length of the cuvette, typically 1 cm.
-
c is the concentration of the analyte in mol L⁻¹.
This protocol is built upon generating a standard calibration curve to empirically determine the relationship between absorbance and concentration, thereby validating the method's linearity and accuracy for the specific instrumentation and solvent system used.
Physicochemical and Spectroscopic Properties of CDPA
A summary of the key properties of this compound is presented below. It is critical to note that while the λmax is well-approximated from its ester derivatives, the molar absorptivity (ε) should be determined experimentally as described in the protocol.
| Property | Value / Description | Source |
| Molecular Formula | C₁₆H₁₁NO₂ | (Calculated) |
| Molecular Weight | 249.27 g/mol | (Calculated) |
| Chemical Structure | α,β-unsaturated carboxylic acid | [1] |
| UV Absorption Region | UVB / Short-wave UVA | [1] |
| Expected λmax | ~304 - 310 nm in Methanol | [2][3][4] |
| Molar Absorptivity (ε) | To be determined experimentally. This is a critical step of the protocol. | N/A |
| Solubility | Described as a water-soluble metabolite. Freely soluble in organic solvents like methanol and ethanol. | [1] |
Detailed Experimental Protocol
This protocol provides a self-validating workflow for the accurate quantification of CDPA. The causality for key steps is explained to provide a deeper understanding of the methodology.
Materials and Reagents
-
Analyte: this compound (CDPA), high purity standard (≥98%).
-
Solvent: Spectroscopic grade Methanol (MeOH). Causality: Spectroscopic grade solvents are essential as they have low UV absorbance in the measurement range, minimizing background interference.
-
Equipment:
-
Calibrated UV-Vis Spectrophotometer (double-beam recommended).
-
Matched quartz cuvettes (1 cm path length). Causality: Quartz is transparent in the UV region (unlike glass or plastic) and using matched pairs minimizes variability between sample and reference measurements.
-
Calibrated analytical balance.
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL).
-
Calibrated micropipettes.
-
Workflow Diagram
Caption: Experimental workflow for the quantification of CDPA.
Step-by-Step Methodology
Step 1: Preparation of a 100 mg/L Primary Stock Solution
-
Accurately weigh approximately 10.0 mg of the CDPA standard using an analytical balance.
-
Quantitatively transfer the weighed powder to a 100 mL Class A volumetric flask.
-
Add approximately 70 mL of spectroscopic grade methanol and sonicate or swirl gently until the solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Carefully add methanol up to the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure homogeneity. This is your 100 mg/L Stock Solution .
Step 2: Preparation of Calibration Standards Prepare a series of calibration standards from the stock solution. The example below is for a final volume of 10 mL.
| Standard Conc. (mg/L) | Vol. of 100 mg/L Stock (mL) | Final Volume (mL) |
| 1.0 | 0.100 | 10 |
| 2.0 | 0.200 | 10 |
| 4.0 | 0.400 | 10 |
| 6.0 | 0.600 | 10 |
| 8.0 | 0.800 | 10 |
| 10.0 | 1.000 | 10 |
-
Self-Validation Check: The chosen concentration range should yield absorbance values between 0.1 and 1.0 for optimal accuracy. If initial readings are outside this range, adjust the dilution series accordingly.
Step 3: Spectrophotometer Setup and λmax Determination
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the instrument to scan mode.
-
Fill a matched pair of quartz cuvettes with the spectroscopic grade methanol to serve as the reference/blank.
-
Perform a baseline correction across the desired wavelength range (e.g., 250 nm to 400 nm).
-
Using one of the mid-range standards (e.g., 6 mg/L), acquire a full UV spectrum.
-
Identify the wavelength of maximum absorbance (λmax). This experimentally determined λmax should be used for all subsequent measurements. It is expected to be in the 304-310 nm range[2][3][4].
Step 4: Measurement of Standards and Unknowns
-
Set the spectrophotometer to fixed wavelength mode at the determined λmax.
-
Re-zero the instrument with the methanol blank.
-
Measure the absorbance of each calibration standard, starting from the lowest concentration. Rinse the sample cuvette with the next standard solution before filling.
-
Measure the absorbance of your unknown sample(s). If the absorbance is higher than the highest standard, dilute the unknown sample accurately with methanol to bring it into the calibrated range.
Data Analysis and Interpretation
1. Constructing the Calibration Curve:
-
Plot a graph with Absorbance on the y-axis and Concentration (mg/L) on the x-axis.
-
Perform a linear regression analysis on the data points.
2. Validating the Method's Linearity:
-
The method is considered linear and reliable if the coefficient of determination (R² ) is > 0.995 .
-
The y-intercept of the regression line should be close to zero.
3. Calculating the Concentration of the Unknown Sample:
-
The linear regression will yield an equation of the line: y = mx + c .
-
Rearrange the equation to solve for concentration (x): x = (y - c) / m , where 'y' is the measured absorbance of the unknown sample.
-
If the unknown was diluted, remember to multiply the calculated concentration by the dilution factor.
4. (Optional) Calculating the Molar Absorptivity (ε):
-
The slope of the calibration curve (m) can be used to calculate ε.
-
First, convert the slope from L/mg to L/(mol·cm) using the molecular weight (MW) of CDPA (249.27 g/mol ).
-
ε = m (L/mg) * MW ( g/mol ) * (1000 mg/g)
-
This experimentally determined ε value is a crucial characteristic of the molecule under your specific experimental conditions.
References
-
Ataman Kimya A.Ş. (n.d.). OCTOCRYLENE. Ataman Kimya. [Link]
- Google Patents. (n.d.).
-
Ataman Kimya. (n.d.). OCTOCRYLENE. [Link]
-
Ataman Kimya A.Ş. (n.d.). OCTOCRYLENE | Ataman Kimya A.Ş.[Link]
-
MDPI. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. [Link]
-
PharmaCompass. (n.d.). 2-Ethylhexyl 2-cyano-3,3-diphenyl-2-acrylate | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
mzCloud. (2018). 2 Cyano 3 3 diphenylacrylic acid ethyl ester. [Link]
-
MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]
-
ResearchGate. (n.d.). UV spectrum of cinnamic acid. [Link]
- Google Patents. (n.d.). US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters.
-
National Institutes of Health (NIH). (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. [Link]
-
National Institutes of Health (NIH). (2015). Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile. [Link]
-
ResearchGate. (2015). Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. [Link]
-
Taylor & Francis Online. (n.d.). A systematic approach to methyl cinnamate photodynamics. [Link]
-
ResearchGate. (n.d.). The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis. [Link]
-
MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. [Link]
-
ACS Publications. (n.d.). Excited-State Dynamics of Isolated and Microsolvated Cinnamate-Based UV-B Sunscreens. [Link]
-
IJISET. (n.d.). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. [Link]
Sources
Application Notes and Protocols for the Synthesis of Novel Compounds from 2-Cyano-3,3-diphenylacrylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Forward-Looking Statement
This document provides a comprehensive guide to the synthetic utility of 2-cyano-3,3-diphenylacrylic acid as a versatile starting material for the generation of novel chemical entities. The protocols and methodologies detailed herein are curated from established literature and augmented with expert insights to empower researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Our objective is to not only provide step-by-step instructions but also to elucidate the underlying chemical principles, thereby fostering innovation and accelerating discovery.
Introduction: The Chemical Potential of this compound
This compound, a derivative of the widely used UV filter octocrylene, is an α,β-unsaturated carboxylic acid featuring a unique combination of reactive functional groups: a carboxylic acid, a nitrile, and a Michael acceptor system.[1] This trifecta of reactivity makes it an exceptionally valuable scaffold for the synthesis of a diverse array of complex molecules, including various heterocyclic systems of medicinal importance.
The strategic placement of the electron-withdrawing cyano and carboxylic acid groups on the alkene backbone significantly influences the molecule's reactivity, making the β-carbon highly susceptible to nucleophilic attack. This inherent electrophilicity is the cornerstone of its synthetic utility, enabling a wide range of chemical transformations. This guide will explore several key synthetic pathways originating from this versatile starting material.
Safety First: Handling and Storage of this compound
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Spills: In the event of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local regulations.[2]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Synthetic Pathways and Protocols
This section details the synthesis of various classes of compounds from this compound. The protocols provided are based on established chemical transformations and are intended to serve as a starting point for further optimization and exploration.
Synthesis of Amide Derivatives via Knoevenagel Condensation
The carboxylic acid moiety of this compound can be readily converted to amides, which are prevalent motifs in many biologically active molecules. A prominent example is the synthesis of (E)-2-cyano-N,3-diphenylacrylamide, a compound with demonstrated anti-inflammatory potential.[3]
Protocol 1: Synthesis of (E)-2-Cyano-N,3-diphenylacrylamide
This protocol is adapted from the work of da Silva et al. (2022).[3]
Reaction Scheme:
A schematic for the synthesis of (E)-2-Cyano-N,3-diphenylacrylamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Triethylamine
-
Toluene
-
Ethanol
-
Water
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After completion, remove the excess thionyl chloride under reduced pressure.
-
Amidation: To the resulting crude acid chloride, add dry toluene, followed by aniline (1 equivalent) and triethylamine (1.1 equivalents).
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the precipitated solid and wash it with cold water.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure (E)-2-cyano-N,3-diphenylacrylamide.
Expected Characterization Data:
| Analysis | Expected Results for (E)-2-Cyano-N,3-diphenylacrylamide |
| Appearance | White to off-white solid |
| ¹H NMR | Signals corresponding to aromatic protons and the vinyl proton. |
| ¹³C NMR | Signals for the carbonyl, cyano, and aromatic carbons. |
| IR (cm⁻¹) | Peaks around 3300 (N-H), 2220 (C≡N), 1680 (C=O). |
| Mass Spec. | Molecular ion peak corresponding to the product's molecular weight. |
Synthesis of Pyridone Derivatives
The activated double bond and the cyano group in this compound make it an excellent precursor for the synthesis of substituted pyridones, a class of heterocycles with diverse biological activities. The following is a proposed synthetic route based on established methodologies for pyridone synthesis.[4][5]
Protocol 2: Proposed Synthesis of 4,6-Diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reaction Scheme:
A proposed pathway for pyridone synthesis.
Materials:
-
This compound
-
Acetophenone
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), acetophenone (1 equivalent), and an excess of ammonium acetate in glacial acetic acid.
-
Reaction: Reflux the mixture for 8-12 hours, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, pour the mixture into ice-water. A precipitate should form.
-
Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent such as ethanol or acetic acid.
Synthesis of Pyrimidine Derivatives
The versatile reactivity of this compound can be harnessed to construct pyrimidine rings, which are core structures in numerous pharmaceuticals. A plausible approach involves the reaction with thiourea.
Protocol 3: Proposed Synthesis of 4,6-Diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
This proposed protocol is based on the well-established Biginelli reaction and its variations.[6][7][8]
Reaction Scheme:
A proposed pathway for pyrimidine synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Catalyst (e.g., HCl or a Lewis acid)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) and thiourea (1.2 equivalents) in ethanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl) or a Lewis acid.
-
Reaction: Reflux the mixture for 6-10 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and induce crystallization.
-
Purification: Recrystallize the crude product from an appropriate solvent.
Synthesis of Pyrazole Derivatives
The reaction of α,β-unsaturated systems with hydrazine derivatives is a classical method for the synthesis of pyrazoles. This compound is an ideal substrate for this transformation.
Protocol 4: Proposed Synthesis of 5-Amino-4-cyano-3,3-diphenyl-1H-pyrazole
This protocol is based on general methods for pyrazole synthesis from α,β-unsaturated nitriles.[9]
Reaction Scheme:
A proposed pathway for pyrazole synthesis.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.5 equivalents) dropwise to the solution at room temperature.
-
Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Characterization of Novel Compounds
Thorough characterization of newly synthesized compounds is essential to confirm their structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, C≡N, N-H).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and aid in structural elucidation through fragmentation patterns.
-
Melting Point Analysis: To assess the purity of solid compounds.
-
Elemental Analysis: To determine the elemental composition of the compound.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile starting material with significant potential for the synthesis of a wide range of novel compounds, particularly heterocyclic systems of interest in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this valuable building block. The inherent reactivity of its functional groups opens doors to a multitude of other transformations not detailed here, inviting further creative exploration in synthetic chemistry.
References
-
da Silva, J. A., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 27(3), 897. [Link]
-
Serry, A. M., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a new scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry, 12(4), 559-565. [Link]
-
Padmashali, B., et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science, 9(05), 119-127. [Link]
-
Al-Mousawi, S. M., et al. (2015). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences, 1(1), 1-7. [Link]
-
Ahmad, S., et al. (2018). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Chemistry, 15(1), 3-18. [Link]
-
Mishra, A., et al. (2016). Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. Organic Letters, 18(15), 3846-3849. [Link]
-
Al-Zaydi, K. M. (2015). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Saudi Chemical Society, 19(5), 551-557. [Link]
-
Al-Otaibi, A. A. (2020). Synthesis, characterization, a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. Academia Open, 2, 1-9. [Link]
- Google Patents. US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters.
-
PubChem. Etocrylene. [Link]
-
The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
ResearchGate. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. [Link]
-
PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
- Google Patents. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
-
ResearchGate. Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. [Link]
-
MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]
-
Semantic Scholar. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]
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- 1. This compound, 10380-41-3, High-Purity, SMB00953, Sigma-Aldrich [sigmaaldrich.com]
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- 3. mdpi.com [mdpi.com]
- 4. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 7. japsonline.com [japsonline.com]
- 8. Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile] | Academia Open [acopen.umsida.ac.id]
- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Biological Evaluation of 2-Cyano-3,3-diphenylacrylic acid (CDA)
Introduction: Unveiling the Therapeutic Potential of 2-Cyano-3,3-diphenylacrylic acid (CDA)
This compound (CDA) is an α,β-unsaturated carboxylic acid and a primary metabolite of the widely used sunscreen agent, Octocrylene.[1] While the biological activities of Octocrylene are primarily associated with its UV-filtering properties, the pharmacological profile of its main metabolite, CDA, remains largely unexplored. However, emerging research on structurally related compounds, such as (E)-2-Cyano-N,3-diphenylacrylamide, suggests that the this compound scaffold may possess significant therapeutic potential, particularly in the realm of inflammation and oncology.[2][3]
Studies on related 2-cyanoacrylamide derivatives have demonstrated potent anti-inflammatory effects, including the inhibition of key pro-inflammatory mediators like interleukin-1β (IL-1β), tumor necrosis factor-α (TNFα), and nitric oxide.[2][3][4] Furthermore, the broader class of 2-cyanopyrrole and other structurally similar compounds have been investigated as inhibitors of various enzymes and signaling pathways, including tyrosinase and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which are implicated in numerous pathologies from hyperpigmentation to cancer.[5][6][7]
This comprehensive guide provides a suite of detailed in vitro assays and protocols designed to rigorously evaluate the biological activities of CDA. The proposed experimental workflow is structured to first assess the compound's foundational cytotoxic and anti-inflammatory properties, followed by more in-depth mechanistic studies to elucidate its mode of action. This multi-faceted approach will enable researchers to build a robust biological profile for CDA, paving the way for potential drug discovery and development efforts.
Part 1: Foundational Biological Screening of CDA
The initial phase of evaluating a novel compound involves establishing its fundamental effects on cell viability and its potential to modulate inflammatory responses. This section outlines the core assays for this purpose.
Assessment of Cytotoxicity
A primary step in drug discovery is to determine the cytotoxic profile of a compound across various cell lines, including both cancerous and non-cancerous cells.[8] This allows for the determination of the therapeutic window and potential for off-target toxicity. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
CDA (this compound)
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of CDA in DMSO. Serially dilute the CDA stock solution in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CDA. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the CDA concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Expected Outcome: This assay will provide the IC₅₀ values of CDA for different cell lines, indicating its potency and selectivity.
| Parameter | Description |
| Cell Lines | MCF-7, A549, HEK293 |
| CDA Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Readout | Absorbance at 570 nm |
| Endpoint | IC₅₀ value |
Evaluation of Anti-inflammatory Activity
Based on the activity of structurally similar compounds, CDA may possess anti-inflammatory properties.[2][3] A key initial screen is to assess its ability to modulate the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO. In this assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a purple azo compound, which can be measured spectrophotometrically.
Materials:
-
CDA
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of CDA (determined from the MTT assay) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve. Calculate the percentage of inhibition of NO production.
Expected Outcome: This assay will reveal whether CDA can inhibit the production of the pro-inflammatory mediator nitric oxide.
Part 2: Mechanistic Elucidation of CDA's Biological Activity
Following the initial screening, the next logical step is to delve into the potential molecular mechanisms underlying the observed biological effects of CDA. This section provides protocols for investigating its impact on key cellular processes and signaling pathways.
Apoptosis Induction
Understanding whether a compound induces programmed cell death (apoptosis) is crucial, especially in the context of cancer research. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between viable, apoptotic, and necrotic cells.[9]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
CDA
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with CDA at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Analysis: The flow cytometry data will generate a quadrant plot:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
Quantify the percentage of cells in each quadrant.
Expected Outcome: This assay will determine if CDA induces apoptosis and at what stage (early or late).
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Cell Cycle Analysis
Many anti-cancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle.[1][6]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Materials:
-
CDA
-
Cancer cell line of interest
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with CDA at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
Data Analysis: The flow cytometer will generate a histogram of DNA content. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Expected Outcome: This assay will reveal if CDA induces cell cycle arrest at a specific phase.
| Cell Cycle Phase | DNA Content |
| G0/G1 | 2n |
| S | >2n and <4n |
| G2/M | 4n |
Investigation of STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[3] Given that related compounds have shown inhibitory effects on inflammatory pathways often linked to STAT3, it is pertinent to investigate if CDA targets this pathway.
Principle: Western blotting is a technique used to detect specific proteins in a sample. This protocol will assess the effect of CDA on the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), which is a key step in its activation.
Materials:
-
CDA
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or cytokine-inducible STAT3 (e.g., HeLa cells treated with IL-6)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with CDA for various time points or at different concentrations.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with the primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Quantify the band intensities and normalize the levels of phospho-STAT3 to total STAT3 and the loading control (β-actin).
Expected Outcome: A decrease in the ratio of phospho-STAT3 to total STAT3 will indicate that CDA inhibits the STAT3 signaling pathway.
Caption: Potential Inhibition of the STAT3 Signaling Pathway by CDA.
Assessment of Mitochondrial Function
Mitochondria are central to cellular metabolism and are increasingly recognized as important targets for anti-cancer drugs.[10] Assessing the impact of CDA on mitochondrial membrane potential (MMP) can provide insights into its mechanism of action.
Principle: The mitochondrial membrane potential (ΔΨm) is an indicator of mitochondrial health. In healthy cells, the MMP is high, and cationic fluorescent dyes like JC-1 or TMRE accumulate in the mitochondria. A decrease in MMP leads to a reduction in the accumulation of these dyes, which can be quantified.
Materials:
-
CDA
-
Cell line of interest
-
JC-1 or TMRE dye
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with CDA for a specified time.
-
Dye Loading: Load the cells with JC-1 or TMRE dye according to the manufacturer's instructions.
-
Imaging or Plate Reading: Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader.
-
JC-1: In healthy cells, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is a measure of MMP.
-
TMRE: The intensity of red fluorescence is proportional to the MMP.
-
Data Analysis: Calculate the ratio of red to green fluorescence for JC-1 or the intensity of red fluorescence for TMRE. A decrease in these values indicates a loss of MMP.
Expected Outcome: This assay will determine if CDA disrupts mitochondrial function by altering the mitochondrial membrane potential.
Part 3: Target Engagement and Validation
To confirm direct interaction with a potential target, a Cellular Thermal Shift Assay (CETSA) can be employed. This powerful technique assesses the binding of a compound to its target protein in a cellular context.
Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand to a protein can increase the protein's thermal stability. CETSA measures the extent of this stabilization by heating cell lysates or intact cells treated with the compound to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting.
Materials:
-
CDA
-
Cell line expressing the target protein (e.g., STAT3)
-
PBS
-
Lysis buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with CDA or vehicle control.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting.
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the CDA-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of CDA indicates that it binds to and stabilizes the target protein.
Expected Outcome: This assay can provide strong evidence for the direct binding of CDA to its intracellular target.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the initial in vitro biological evaluation of this compound (CDA). By systematically assessing its cytotoxicity, anti-inflammatory potential, and effects on key cellular processes such as apoptosis, cell cycle, and specific signaling pathways, researchers can build a detailed pharmacological profile of this compound. The inclusion of mechanistic assays like the investigation of STAT3 phosphorylation, mitochondrial membrane potential, and direct target engagement via CETSA will provide valuable insights into its mode of action. This structured approach will facilitate the determination of CDA's therapeutic potential and guide future drug development efforts.
References
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The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. Available at: [Link]
-
The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. PMC - NIH. Available at: [Link]
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Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PubMed Central. Available at: [Link]
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(E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. MDPI. Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
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Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers. Available at: [Link]
-
Evaluation of subchronic (13 week), reproductive, and in vitro genetic toxicity potential of 2-ethylhexyl-2-cyano-3,3-diphenyl acrylate (Octocrylene). PubMed. Available at: [Link]
-
Methyl 2-Cyano-3,11-dioxo-18-olean-1,12-dien-30-oate (CDODA-Me), a Derivative of Glycyrrhetinic Acid, Functions as a Potent Angiogenesis Inhibitor. PMC - NIH. Available at: [Link]
-
2-Ethylhexyl 2-cyano-3,3-diphenyl-2-acrylate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]
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Inhibition of mitochondrial metabolism by Methyl-2-cyano-3,12 dioxoolean-1,9 diene-28-oate induces apoptotic or autophagic cell death in chronic myelogenous leukemia cells. PMC - NIH. Available at: [Link]
-
2-Cyano-3,3-diphenyl-2-propenoic acid | C16H11NO2 | CID 9837816. PubChem. Available at: [Link]
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]
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Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. PubMed. Available at: [Link]
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The Versatile Virtuoso: 2-Cyano-3,3-diphenylacrylic Acid as a Premier Building Block in Modern Organic Synthesis
Introduction: In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Among the myriad of available synthons, 2-Cyano-3,3-diphenylacrylic acid and its derivatives have emerged as exceptionally versatile building blocks. Possessing a unique confluence of reactive functional groups—a carboxylic acid (or ester), a nitrile, and a sterically hindered α,β-unsaturated system—this molecule offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and robust protocols for its use in the synthesis of high-value compounds, particularly for researchers in medicinal chemistry and materials science.
Core Molecular Attributes and Reactivity Profile
This compound (CDA) is a crystalline solid characterized by a molecular formula of C₁₆H₁₁NO₂.[1] Its structure is a showcase of electronic and steric features that dictate its reactivity. The electron-withdrawing nature of the nitrile and carboxyl groups renders the β-carbon of the acrylic backbone highly electrophilic and susceptible to nucleophilic attack via Michael addition.[2] The two phenyl groups at the β-position introduce significant steric hindrance, which can influence the regioselectivity of certain reactions and the stability of the molecule.
The general reactivity of the acrylate ester derivatives involves reactions with acids, which can liberate heat, and strong oxidizing acids may lead to vigorous, exothermic reactions.[3] Heat is also generated upon interaction with caustic solutions, and flammable hydrogen can be produced by mixing with alkali metals and hydrides.[3]
Synthesis of this compound and its Esters
The primary route to this compound and its esters is the Knoevenagel condensation.[4] This reaction involves the base-catalyzed condensation of an active methylene compound (a cyanoacetate) with a carbonyl compound (benzophenone).[4]
Mechanistic Insight: The Knoevenagel Condensation
The reaction is initiated by the deprotonation of the α-carbon of the cyanoacetate by a base, forming a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of benzophenone. The resulting alkoxide intermediate subsequently undergoes dehydration, often facilitated by heating, to yield the α,β-unsaturated product. The final step involves the protonation of the hydroxyl group and its departure as a water molecule, leading to the formation of the carbon-carbon double bond.[4]
Caption: Knoevenagel condensation workflow for the synthesis of ethyl 2-cyano-3,3-diphenylacrylate.
Protocol for the Synthesis of Ethyl 2-cyano-3,3-diphenylacrylate
This protocol is adapted from a patented method and provides a robust procedure for laboratory-scale synthesis.[5]
Materials:
-
Benzophenone
-
Ethyl cyanoacetate
-
Cyclohexane (solvent)
-
Sodium bicarbonate (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexane and benzophenone.
-
Heat the mixture until the benzophenone is completely dissolved.
-
Increase the temperature to 102-104 °C.
-
Add sodium bicarbonate to the reaction mixture.
-
Slowly add ethyl cyanoacetate dropwise to the reactor over a period of 30 minutes.
-
Maintain the reaction at 102-104 °C for 16-18 hours, continuously removing the water generated via the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from ethanol.
| Parameter | Value | Reference |
| Reaction Time | 16-18 hours | [5] |
| Temperature | 102-104 °C | [5] |
| Catalyst | Sodium Bicarbonate | [5] |
| Solvent | Cyclohexane | [5] |
Synthesis of (E)-2-Cyano-N,3-diphenylacrylamide
A derivative with potential anti-inflammatory properties can be synthesized via a similar Knoevenagel condensation.[4]
Materials:
-
2-cyano-N-phenylacetamide
-
Benzaldehyde
-
Toluene (solvent)
-
Triethylamine (catalyst)
Procedure:
-
Combine equimolar amounts of 2-cyano-N-phenylacetamide and benzaldehyde in toluene.
-
Add a few drops of triethylamine as a catalyst.
-
Stir the reaction mixture at 105-110 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and wash the collected crystals with ice-cold distilled water.
-
Recrystallize the product from an ethanol-water mixture (1:1).
Applications in Heterocyclic Synthesis
The strategic placement of the nitrile, carboxyl, and activated double bond makes this compound an ideal precursor for the synthesis of a variety of heterocyclic scaffolds, which are prevalent in many biologically active molecules.[6]
Proposed Synthesis of Substituted Pyridines
Proposed Protocol:
-
A mixture of ethyl 2-cyano-3,3-diphenylacrylate (1 equivalent), an acetophenone derivative (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (2.5 equivalents) is heated under solvent-free conditions or in a high-boiling solvent like DMF.
-
The reaction is monitored by TLC for the disappearance of starting materials.
-
Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of water or an ethanol/water mixture.
-
The solid product is collected by filtration and purified by recrystallization.
Caption: Proposed workflow for the synthesis of substituted 2-amino-3-cyanopyridines.
Synthesis of Pyrano[2,3-c]pyrazoles via Michael Addition
The electron-deficient double bond in 2-cyano-3,3-diphenylacrylate is an excellent Michael acceptor.[2] This reactivity can be harnessed to construct pyran-fused heterocyclic systems. The synthesis of pyrano[2,3-c]pyrazoles typically involves a multi-component reaction, and a variation using our building block is highly feasible.[8][9]
Protocol for Michael Addition of an Active Methylene Compound (Illustrative):
-
Dissolve ethyl 2-cyano-3,3-diphenylacrylate (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Add an active methylene compound, for example, malononitrile or ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a base such as piperidine or DBU.
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC.
-
Upon completion, neutralize the reaction with a dilute acid (e.g., acetic acid).
-
The product can be isolated by extraction or precipitation followed by purification via column chromatography or recrystallization.
This Michael adduct can then undergo subsequent intramolecular cyclization and other transformations to yield complex heterocyclic systems.
Spectroscopic Characterization
Thorough characterization of the synthesized compounds is crucial. The following table summarizes the key spectroscopic data for a representative derivative, (E)-2-Cyano-N,3-diphenylacrylamide.[4]
| Spectroscopic Technique | Key Data |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 10.43 (s, 1H, NH), 8.30 (s, 1H, =CH), 8.05-7.12 (m, 10H, Ar-H) |
| ¹³C NMR (124 MHz, DMSO-d₆) | δ 160.97 (C=O), 151.27, 138.68, 132.94, 132.37, 130.52, 129.77, 129.24, 124.84, 121.02 (Ar-C), 116.68 (CN), 107.81 (C adjacent to CN) |
| IR (ATR, cm⁻¹) | 3317 (N-H stretch), 2227 (C≡N stretch), 1682 (C=O stretch), 1596 (N-H bend) |
| HRMS (m/z) | [M+H]⁺ calculated for C₁₆H₁₂N₂O: 248.09; found: 249.01 |
Applications in Drug Development and Materials Science
The derivatives of this compound have shown significant potential in various fields.
-
Medicinal Chemistry: The acrylamide derivative has demonstrated anti-inflammatory properties, suggesting its potential as a lead compound for the development of new therapeutic agents.[4] The diverse heterocyclic scaffolds that can be synthesized from this building block are of great interest in drug discovery.[6]
-
Materials Science: The ethyl and 2-ethylhexyl esters of this compound are effective UV absorbers and are used as light stabilizers in plastics and cosmetic products.[10]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique structural and electronic properties allow for its participation in a wide range of reactions, including Knoevenagel condensations and Michael additions, providing access to a rich diversity of molecular architectures. The protocols and applications outlined in this guide are intended to serve as a valuable resource for researchers and professionals, enabling the exploration of new synthetic pathways and the development of novel compounds with significant potential in medicine and materials science.
References
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Kariuki, B. M., Abdel-Wahab, B. F., Mohamed, H. A., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1372. Available from: [Link]
- Gerum, W., et al. (1999). Preparation of 2-cyano-3,3-diarylacrylic esters. U.S. Patent No. 5,917,080. Washington, DC: U.S. Patent and Trademark Office.
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Green Methods for the Synthesis of Bioactive Heterocycles. (n.d.). ResearchGate. Available from: [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available from: [Link]
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2-Cyano-3,3-diphenyl-2-propenoic acid | C16H11NO2 | CID 9837816. (n.d.). PubChem. Available from: [Link]
-
de F. B. de Lima, G. M., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Pharmaceutics, 14(1), 188. Available from: [Link]
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Cycloaddition Reactions. (2024). Chemistry LibreTexts. Available from: [Link]
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Synthesis of 2-amino-3-cyanopyridine derivatives. (2020). ResearchGate. Available from: [Link]
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A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega, 7(21), 17827-17836. Available from: [Link]
-
Green Chemistry: Synthesis of Bioactive Heterocycles. (n.d.). Semantic Scholar. Available from: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Available from: [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Available from: [Link]
-
Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. (2007). DSpace@MIT. Available from: [Link]
-
Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. (2018). RSC Advances, 8(6), 3051-3062. Available from: [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2018). Journal of Biochemical and Molecular Toxicology, 32(2). Available from: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc, 2010(1), 209-246. Available from: [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules, 28(12), 4757. Available from: [Link]
-
Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazole Moieties. (2023). Molecules, 28(7), 3086. Available from: [Link]
-
Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. Available from: [Link]
-
Emerging heterocycles as bioactive compounds. (2023). IRIS Unipa. Available from: [Link]
- Process for the preparation of 2-cyanopyridine derivatives. (2007). EP1746089A1.
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008). Molecules, 13(4), 891-898. Available from: [Link]
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Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (2014). Journal of Heterocyclic Chemistry, 51(S1), E1-E8. Available from: [Link]
-
Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. (2015). The Journal of Organic Chemistry, 80(21), 10696-10702. Available from: [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Advances, 13(39), 27364-27386. Available from: [Link]
-
Emerging Heterocycles as Bioactive Compounds. (n.d.). Frontiers Research Topic. Available from: [Link]
-
Thorpe reaction. (2020). L.S.College, Muzaffarpur. Available from: [Link]
-
Michael addition reaction. (n.d.). Wikipedia. Available from: [Link]
-
LECTURE 5 Cycloaddition Reactions. (n.d.). Available from: [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). ResearchGate. Available from: [Link]
-
Michael Addition Reaction Mechanism. (2018). YouTube. Available from: [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). Semantic Scholar. Available from: [Link]
-
An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. (2004). Turkish Journal of Chemistry, 28(4), 395-400. Available from: [Link]
-
Computational Revision of the Mechanism of the Thorpe Reaction. (2022). Chemistry Proceedings, 12(1), 29. Available from: [Link]
-
Thorpe-Ziegler Reaction. (2014). Chem-Station Int. Ed. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Knoevenagel Condensation for 2-Cyano-3,3-diphenylacrylic acid Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Cyano-3,3-diphenylacrylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the Knoevenagel condensation reaction for this specific application. We provide in-depth, evidence-based troubleshooting advice and frequently asked questions to help you optimize your reaction yields and product purity.
Overview of the Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of a carbonyl compound (in this case, benzophenone) with an active methylene compound (such as cyanoacetic acid or its esters).[1][2] The reaction is typically catalyzed by a weak base and proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[1][2] The synthesis of this compound is a key step in the production of various industrial chemicals, including UV absorbers like Octocrylene.[3]
Understanding the underlying mechanism is critical for effective troubleshooting and optimization.
Caption: General mechanism of the Knoevenagel condensation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield is the most common issue and can stem from several factors. Let's break down the critical parameters:
-
Catalyst Selection: The choice of catalyst is paramount. The Knoevenagel condensation requires a base, but a strong base will induce self-condensation of the starting materials or other unwanted side reactions.[4] Weak bases such as piperidine, pyridine, or ammonium salts are generally preferred.[1][4] For the synthesis of the ethyl ester precursor, weakly alkaline sodium bicarbonate has been successfully used to avoid side reactions impacting the cyano group.[5]
-
Water Removal: This reaction produces water as a byproduct.[4][6] The accumulation of water can shift the reaction equilibrium back towards the starting materials, thereby reducing the final yield.[6] It is crucial to actively remove water as it forms. The most common laboratory method is azeotropic distillation using a Dean-Stark apparatus, often with a solvent like cyclohexane or toluene.[4][5]
-
Reaction Temperature and Time: There is a delicate balance here. While higher temperatures can increase the reaction rate, they can also promote the formation of side products, such as amides from the hydrolysis of the nitrile group.[3] A typical temperature range is between 80-140°C, but this should be optimized for your specific setup.[3] One patented method for producing the ethyl ester involves heating to 102-104°C for 16-18 hours.[5] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[7]
-
Reagent Purity: Ensure that your benzophenone and cyanoacetic acid (or its ester) are of high purity. Impurities can interfere with the catalyst or introduce competing side reactions.
Q2: What is the optimal catalyst and how does solvent choice impact the reaction?
The ideal catalyst and solvent are interdependent and depend on your specific starting materials (acid vs. ester).
| Parameter | Options | Rationale & Considerations |
| Catalyst | Piperidine, Pyridine, Ammonium Acetate, Sodium Bicarbonate, L-proline | Weakly basic amines are the traditional choice.[1][2] Ammonium acetate is effective and common. Sodium bicarbonate is a milder option suitable for sensitive substrates.[5] Organocatalysts like L-proline are also effective in some cases.[4] |
| Solvent | Toluene, Cyclohexane, Ethanol, DMF, Water, Solvent-free | Non-polar (Toluene, Cyclohexane): Excellent for azeotropic water removal.[5][8] Polar Protic (Ethanol): Can be effective and is a greener solvent option.[9] Polar Aprotic (DMF): Can lead to high conversions in shorter times.[8] Water/Solvent-Free: Greener approaches have been developed, sometimes accelerated by microwave irradiation.[10][11][12][13] |
Expert Insight: For the synthesis of the final acid product, a common approach involves using cyanoacetic acid with a catalyst like ammonium acetate in a solvent like toluene that allows for efficient water removal. If synthesizing an ester precursor (e.g., ethyl 2-cyano-3,3-diphenylacrylate), the reaction of benzophenone with ethyl cyanoacetate is employed.[5]
Q3: I am observing significant impurity formation. How can I identify and minimize side products?
The most common side product, especially at elevated temperatures, is the corresponding amide formed from the hydration of the cyano group.[3] This impurity can be particularly difficult to separate from the desired carboxylic acid product.
Mitigation Strategies:
-
Control the Temperature: Avoid excessive heating. Run test reactions at different temperatures to find the sweet spot that provides a reasonable reaction rate without significant amide formation.
-
Use a Weaker Base: Stronger bases can promote unwanted reactions. Consider using a milder catalyst like sodium bicarbonate.[5]
-
Minimize Water in the Initial Setup: While water is a byproduct, starting with anhydrous reagents and solvents can prevent premature side reactions.
-
Alternative Synthesis Route: One advanced method avoids the high-temperature condensation altogether by first reacting benzophenone with a cyanoacetic ester at a much lower temperature (20-60°C) and then hydrolyzing the ester to the final acid product in a separate step.[14]
Q4: What are the best practices for product isolation and purification?
A robust purification strategy is key to obtaining a high-purity final product.
-
Initial Work-up: After the reaction is complete, cool the mixture. If a solid product precipitates, it can be collected by filtration. Otherwise, an extraction is necessary. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the catalyst and any water-soluble impurities.[7]
-
Acid-Base Extraction (for the acid product): If you have synthesized the carboxylic acid, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which is then collected by filtration.
-
Recrystallization: This is a powerful technique for purifying the final solid product. Experiment with different solvent systems (e.g., ethanol/water, acetic acid) to find one that provides good crystal formation.
-
Distillation (for ester precursors): If you have synthesized an ester like ethyl 2-cyano-3,3-diphenylacrylate, high-vacuum distillation (e.g., using a thin-film or falling-film evaporator) can be an effective purification method and can even help drive the reaction to completion by removing volatile starting materials.[14]
Experimental Protocols & Workflows
Protocol: Synthesis of Ethyl 2-cyano-3,3-diphenylacrylate
This protocol is adapted from established methods and is designed for laboratory scale.[5]
Materials:
-
Benzophenone
-
Ethyl cyanoacetate
-
Sodium Bicarbonate (catalyst)
-
Cyclohexane (solvent)
-
Dean-Stark apparatus, reflux condenser, heating mantle, and magnetic stirrer.
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Add cyclohexane and benzophenone to the flask.
-
Heat the mixture to 102-104°C and stir until the benzophenone is completely dissolved.
-
Add a catalytic amount of sodium bicarbonate.
-
Slowly add ethyl cyanoacetate to the reaction mixture dropwise.
-
Maintain the reaction at reflux (102-104°C) for 16-18 hours, continuously collecting the water byproduct in the Dean-Stark trap.
-
Monitor the reaction progress using TLC (e.g., with a hexane:ethyl acetate 8:2 mixture as eluent).[7]
-
Once the reaction is complete, cool the mixture, and remove the cyclohexane under reduced pressure. The crude product can then be purified, typically by vacuum distillation or recrystallization.
Caption: Workflow for the synthesis of the ester precursor.
References
-
Knoevenagel Condensation Mechanism | Organic Chemistry. (2021). YouTube. [Link]
-
Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. (n.d.). ResearchGate. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. [Link]
-
Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. (n.d.). arkat usa. [Link]
-
Knoevenagel condensation reaction to form the 2-cyanoacrylates 8{1-12}. (n.d.). ResearchGate. [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. [Link]
-
Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde. (n.d.). ResearchGate. [Link]
- Method for producing 2-cyanoacrylate. (n.d.).
- A preparing method of ethyl 2-cyano-3,3-diphenylacrylate. (n.d.).
-
Catalysts used for Knoevenagel condensation. (n.d.). ResearchGate. [Link]
-
Knoevenagel condensation reaction and its mechanism. (n.d.). ResearchGate. [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). orientjchem.org. [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]
- Preparation of 2-cyano-3,3-diarylacrylic esters. (n.d.).
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Knoevenagel condensation. (2023). YouTube. [Link]
-
Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (n.d.). MDPI. [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (n.d.). ResearchGate. [Link]
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- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. CN102584625B - Method for producing 2-cyanoacrylate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 13. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 14. US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Cyano-3,3-diphenylacrylic acid
For: Researchers, scientists, and drug development professionals
This guide provides in-depth technical assistance for the purification of crude 2-Cyano-3,3-diphenylacrylic acid. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered during experimental work. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible outcomes.
Introduction: Understanding the Chemistry
This compound is commonly synthesized via the Knoevenagel condensation of benzophenone and cyanoacetic acid.[1] This reaction, while generally efficient, can lead to several impurities that complicate the isolation of the desired product. The primary purification challenge lies in separating the highly polar carboxylic acid product from unreacted starting materials and various side products.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering explanations for the underlying causes and providing step-by-step solutions.
Problem 1: Low Yield of Purified Product
Symptom: After the chosen purification method, the isolated mass of this compound is significantly lower than theoretically expected.
Potential Causes & Solutions:
-
Incomplete Reaction: The Knoevenagel condensation may not have gone to completion, leaving a significant amount of unreacted benzophenone and cyanoacetic acid in the crude product.
-
Solution: Before purification, monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent spot is a good indicator of reaction completion. If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the catalyst.
-
-
Product Loss During Extraction: During an acid-base extraction, improper pH adjustment can lead to the product remaining in the organic phase or precipitating prematurely.
-
Solution: Ensure the pH of the aqueous phase is sufficiently basic (pH > 8) to fully deprotonate the carboxylic acid and transfer it to the aqueous layer. Subsequently, when re-acidifying to precipitate the product, lower the pH to < 4 to ensure complete protonation and precipitation. Use a calibrated pH meter for accurate measurements.
-
-
Co-precipitation of Impurities: Impurities with similar solubility profiles may co-precipitate with the product during recrystallization.
-
Solution: Optimize the recrystallization solvent system. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) often provides better selectivity than a single solvent.
-
Problem 2: Persistent Impurities Detected by Analytical Methods (e.g., NMR, HPLC)
Symptom: ¹H NMR or HPLC analysis of the purified product shows the presence of unreacted starting materials or unexpected side products.
Potential Impurities & Identification:
| Impurity | Likely Origin | ¹H NMR Signature (Anticipated) |
| Benzophenone | Unreacted starting material | Aromatic protons in the 7.2-7.8 ppm range. |
| Cyanoacetic Acid | Unreacted starting material | A singlet for the methylene protons around 3.5 ppm. |
| 2-Cyano-3,3-diphenylacrylamide | Side reaction with ammonia (if used as a catalyst or formed in situ) | Amide protons (broad singlets) in the 7-8.5 ppm range.[2] |
Purification Strategy:
-
Acid-Base Extraction: This is the most effective method for removing neutral impurities like benzophenone. The acidic product will be extracted into a basic aqueous solution, leaving the neutral benzophenone in the organic layer.[3]
-
Recrystallization: To remove polar impurities like residual cyanoacetic acid or the amide side product, recrystallization is often effective.
Problem 3: Oiling Out During Recrystallization
Symptom: Instead of forming crystals upon cooling, the product separates as an oil.
Cause & Solution:
-
Cause: The product is precipitating from a solution in which its solubility is too high at the cooling temperature, or the cooling process is too rapid.
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add more of the "poor" solvent (the one in which the compound is less soluble) dropwise until a slight turbidity persists.
-
Add a few drops of the "good" solvent (the one in which the compound is more soluble) to redissolve the turbidity.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. Slow cooling encourages the formation of a crystal lattice rather than amorphous oil.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a nucleation site for crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-pass purification technique for crude this compound?
A1: Acid-base extraction is the recommended initial purification step.[4] This technique effectively separates the acidic product from neutral impurities, primarily unreacted benzophenone. The carboxylic acid is converted to its water-soluble carboxylate salt by washing with a basic solution (e.g., sodium bicarbonate or sodium hydroxide), while neutral impurities remain in the organic layer. The aqueous layer is then separated and acidified to precipitate the purified carboxylic acid.
Q2: How do I choose an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a polar compound like this compound, polar solvents should be investigated. A good starting point is to test solvent systems like ethanol/water or acetone/hexane.[5]
Q3: Can I use column chromatography for purification?
A3: Yes, but it can be challenging for highly polar, acidic compounds. Standard silica gel is acidic and can lead to peak tailing. If column chromatography is necessary, consider the following:
-
Reverse-Phase Chromatography (C18): This is often more suitable for polar compounds.
-
Normal-Phase Chromatography with Additives: Adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and reduce tailing on a silica gel column.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds and can be an effective, though more advanced, option.[7]
Q4: What analytical techniques should I use to confirm the purity of my final product?
A4: A combination of techniques is recommended for comprehensive purity analysis:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual proton- or carbon-containing impurities.[8]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound and detect non-proton-containing impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is a common starting point for acidic compounds.[9]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The neutral impurities, such as unreacted benzophenone, will remain in the organic layer, which can be discarded.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with a concentrated acid, such as hydrochloric acid (HCl), until the pH is below 4. The purified this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potentially good "good" solvent. Add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy.
-
Dissolution: In a larger flask, dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.
-
Crystallization: Add the "poor" solvent dropwise to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Visualizing Purification Workflows
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for acid-base extraction.
References
- Google Patents. (n.d.). Preparation of 2-cyano-3,3-diarylacrylic esters.
-
mzCloud. (2018, March 28). 2 Cyano 3 3 diphenylacrylic acid ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Salvador, A., & Chisvert, A. (2005). An overview of the analytical methods for the determination of organic ultraviolet filters in cosmetic products and human samples. Analytical and Bioanalytical Chemistry, 381(4), 845–861.
- SciELO México. (2020). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Boletín de la Sociedad Química de México, 4(2).
- Organic Syntheses. (2025).
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
ResearchGate. (2021, November 24). How to remove impurities in 1H-NMR of cyano acrylic acid derivatives? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound, ethyl ester. Retrieved from [Link]
-
International Society of Magnetic Resonance. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
SIELC. (n.d.). Separation of 2-Ethylhexyl-2-cyano-3,3-diphenylacrylate on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. Preparation method of high-quality octocrilene sun-screening agent - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
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- 9. Separation of 2-Ethylhexyl-2-cyano-3,3-diphenylacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
improving the solubility of 2-Cyano-3,3-diphenylacrylic acid for biological assays
Technical Support Center: 2-Cyano-3,3-diphenylacrylic acid (CDA)
Introduction
This compound (CDA), also known as CAY10576, is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1). MCT1 is a crucial transporter for lactate efflux in highly glycolytic cancer cells, making CDA a valuable tool for studying cancer metabolism and as a potential therapeutic agent. However, its utility in biological assays is frequently hampered by its very low aqueous solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting advice and detailed protocols, to overcome the solubility challenges associated with CDA.
Section 1: Understanding the Molecule - Physicochemical Properties
The solubility challenges of CDA are rooted in its chemical structure. As an α,β-unsaturated carboxylic acid, it is a weakly acidic and highly lipophilic molecule.[1] Understanding these properties is the first step in designing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 249.26 g/mol | PubChem[2] |
| Appearance | White to off-white crystalline powder | ChemicalBook[3] |
| XLogP3 | 3.7 | PubChem[2] |
| pKa (Predicted) | ~3.5 - 4.5 | (Predicted based on carboxylic acid moiety) |
| Aqueous Solubility | Practically insoluble | Inferred from properties |
The XLogP3 value of 3.7 indicates high lipophilicity, which is a primary contributor to its poor water solubility. The carboxylic acid group provides a handle for pH-dependent solubility modification.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face when working with CDA.
Q1: My CDA precipitated immediately when I diluted my DMSO stock solution into my aqueous cell culture medium. What went wrong?
A: This is the most common problem and is known as "fall-out" or precipitation. It occurs because CDA is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but is poorly soluble in the aqueous environment of your culture medium. When the concentrated DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous, causing the compound to crash out of solution.
Causality: The high concentration of CDA in the DMSO stock is supersaturated relative to the aqueous medium. The dilution factor is not sufficient to keep the final concentration below its maximum aqueous solubility limit.
Solution:
-
Reduce the Final Concentration: Ensure your target concentration in the media is achievable.
-
Modify the Dilution Method: Instead of adding the stock directly to the full volume of media, perform a serial dilution. Alternatively, add the stock solution to a small volume of media while vortexing vigorously to promote rapid mixing and dispersion before adding it to the rest of the culture.
-
Use a Formulation with Excipients: For higher concentrations, a simple DMSO stock is insufficient. Consider using co-solvents or surfactants as described in the protocols below.
Q2: What is the best solvent for making a high-concentration stock solution of CDA?
A: Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of CDA for in vitro use. It can typically dissolve CDA at concentrations of 10-50 mM. For animal studies, where large volumes of DMSO can be toxic, alternative strategies are required.[4]
Q3: How can I improve the solubility of CDA using pH?
A: As a weak acid, CDA's solubility is highly pH-dependent.[5] The carboxylic acid group (-COOH) can be deprotonated to its more soluble carboxylate form (-COO⁻) by increasing the pH.
Mechanism: According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa of the carboxylic acid group, the ionized (deprotonated) form predominates.[5] This ionized form is significantly more water-soluble.
Practical Application: You can prepare a stock solution in a weak base, such as 0.1 N NaOH, to create the sodium salt of CDA in situ. This solution can then be further diluted in a buffered solution like Phosphate-Buffered Saline (PBS). Crucially, you must verify the final pH of your working solution , as a high pH can be toxic to cells. Aim for a final pH in your assay that is compatible with your biological system (typically pH 7.2-7.4).
Q4: I need to prepare CDA for an in vivo animal study. I can't use high concentrations of DMSO. What are my options?
A: Formulating poorly soluble drugs for in vivo use requires vehicles that are biocompatible and can maintain the drug in solution or as a stable suspension upon administration.[6] A common and effective approach is to use a co-solvent/surfactant system.
Recommended Vehicle: A widely used vehicle for lipophilic compounds consists of a mixture of:
-
DMSO: As the primary solvent (kept to a low percentage, typically <10%).
-
Surfactant (e.g., Tween® 80, Cremophor® EL): To improve stability and prevent precipitation.
-
Co-solvent (e.g., PEG400, Propylene Glycol): To aid in solubilization.[4]
-
Aqueous phase (e.g., Saline or PBS): To make up the final volume.
A specific, validated protocol for an in vivo formulation is provided in Section 3.
Q5: Can I use cyclodextrins to improve the solubility of CDA?
A: Yes, cyclodextrins are an excellent option. These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7] They can encapsulate hydrophobic molecules like CDA, forming an "inclusion complex" that has significantly improved aqueous solubility.[8][9]
How it Works: The non-polar diphenyl groups of CDA can fit into the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[9]
Section 3: Standard Operating Procedures (SOPs)
These protocols provide step-by-step guidance for preparing CDA solutions for different experimental needs.
SOP 1: Preparation of a 25 mM Stock Solution in DMSO (In Vitro Use)
This protocol is suitable for creating a high-concentration stock for subsequent dilution in cell culture media.
Materials:
-
This compound (MW: 249.26 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and vortex mixer
Procedure:
-
Weigh CDA: Accurately weigh out 2.49 mg of CDA powder and place it into a sterile vial.
-
Add DMSO: Add 400 µL of DMSO to the vial. This will yield a final concentration of 25 mM.
-
Solubilize: Vortex the solution vigorously for 5-10 minutes. Gentle warming in a 37°C water bath can aid dissolution if needed. Ensure no solid particles are visible.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Workflow for Preparing In Vitro Working Solutions
The following diagram outlines the decision-making process for preparing your final working solution from a DMSO stock.
Caption: CDA inhibits MCT1, blocking lactate uptake and disrupting metabolic symbiosis.
References
-
2-Cyano-3,3-diphenyl-2-propenoic acid | C16H11NO2 | CID 9837816. PubChem, National Center for Biotechnology Information.[Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO.[Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications, Molecular Pharmaceutics.[Link]
-
OCTOCRYLENE. Ataman Kimya.[Link]
-
2-Ethylhexyl 2-cyano-3,3-diphenyl-2-acrylate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.[Link]
-
Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport. National Institutes of Health (NIH).[Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate.[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information, PubMed Central.[Link]
-
In vivo screening of subcutaneous tolerability for the development of novel excipients. National Institutes of Health (NIH).[Link]
-
PH and Solvent Effect on Drug Solubility. SlideShare.[Link]
-
Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. National Center for Biotechnology Information, PubMed Central.[Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Center for Biotechnology Information, PubMed Central.[Link]
-
In Vivo Screening Model for Excipients and Vehicles Used in Subcutaneous Injections. ResearchGate.[Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts.[Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]
-
Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport. ResearchGate.[Link]
-
Cationic liposomes as in vivo delivery vehicles. PubMed.[Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate.[Link]
-
The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. National Institutes of Health (NIH).[Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate.[Link]
-
Formulation of poorly water-soluble drugs for oral administration. Future4200.[Link]
-
What are the preferable iv vehicle system for in vivo study? ResearchGate.[Link]
-
Ph and Solubility of Drugs. YouTube.[Link]
-
In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. MDPI.[Link]
-
Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. ResearchGate.[Link]
-
Inhibition of monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport. PubMed.[Link]
-
Octocrylene | C24H27NO2 | CID 22571. PubChem, National Center for Biotechnology Information.[Link]
Sources
- 1. This compound, 10380-41-3, High-Purity, SMB00953, Sigma-Aldrich [sigmaaldrich.cn]
- 2. 2-Cyano-3,3-diphenyl-2-propenoic acid | C16H11NO2 | CID 9837816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Synthesis of 2-Cyano-3,3-diphenylacrylic Acid Esters
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-cyano-3,3-diphenylacrylic acid esters, a class of compounds widely used as UV absorbers in cosmetics and plastics, with Octocrylene being a prominent example.[1][2][3] The primary synthetic route is the Knoevenagel condensation of benzophenone with a cyanoacetic acid ester.[4][5] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions inherent in this process.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, offering probable causes and actionable solutions.
Question 1: My reaction yield is disappointingly low, and TLC/GC analysis shows a large amount of unreacted benzophenone. What are the likely causes and how can I improve conversion?
Answer: Low conversion is a frequent issue, often stemming from suboptimal reaction conditions that fail to drive the equilibrium towards the product. The Knoevenagel condensation is a reversible reaction where water is eliminated; its inefficient removal is a primary culprit.[4][6]
Probable Causes & Solutions:
-
Ineffective Water Removal: The water generated during the condensation can hydrolyze the product or push the equilibrium back to the starting materials.
-
Insufficient Catalyst Activity or Amount: The reaction relies on a base to deprotonate the cyanoacetic ester, forming the active nucleophile.[5] An inadequate amount or a poorly chosen catalyst will slow the reaction significantly.
-
Solution: While strong bases can be used, they may promote side reactions. A weak base like sodium bicarbonate is often sufficient when paired with effective water removal.[6][7] For reactions involving benzophenone imine, ammonia is liberated and its continuous removal (e.g., with a nitrogen stream or under reduced pressure) is crucial.[1]
-
-
Inappropriate Reaction Temperature and Time: This condensation often requires elevated temperatures to proceed at a reasonable rate.[1][6]
-
Solution: Ensure the reaction temperature is maintained within the optimal range. As indicated in the literature, temperatures between 102-104°C for the benzophenone route with azeotropic removal have been successful, though reaction times can be long (16-18 hours).[6][7] The benzophenone imine route can proceed at lower temperatures (20-60°C).[1]
-
Recommended Starting Conditions (Knoevenagel with Benzophenone)
| Parameter | Recommended Value | Rationale |
| Solvent | Cyclohexane or Toluene | Forms an azeotrope with water for efficient removal.[6][7] |
| Apparatus | Dean-Stark Trap | Essential for continuous azeotropic water removal. |
| Catalyst | Sodium Bicarbonate | A mild, effective base that minimizes side reactions.[6] |
| Temperature | 102-104°C (with Cyclohexane) | Ensures a sufficient reaction rate.[6] |
| Reaction Time | 16-18 hours | Allows the reaction to proceed to high conversion.[6] |
Question 2: My final product is contaminated with a polar impurity that is difficult to remove. What could it be and how do I prevent its formation?
Answer: The most common polar impurity in this synthesis is the corresponding 2-cyano-3,3-diphenylacrylamide , formed via partial hydrolysis of the nitrile (cyano) group.[8] Under more vigorous conditions, hydrolysis of both the nitrile and ester can occur, leading to this compound.
Causality and Prevention:
-
Mechanism of Formation: The presence of water, especially under basic or acidic conditions (even with a mild base catalyst), can lead to the hydration of the nitrile group to form a primary amide.[9][10] This side reaction is often accelerated at higher temperatures.
-
Prevention Strategy:
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is protected from atmospheric moisture.
-
Control of Basicity: Avoid using strong bases like sodium hydroxide or alkoxides, which can aggressively promote nitrile hydrolysis.[9] Milder conditions are preferable.
-
Temperature Management: While heat is necessary, excessive temperatures or prolonged heating can increase the rate of hydrolysis. A patent for a related synthesis notes that a brief exposure to high heat during distillation can increase conversion without a noticeable increase in amide content, highlighting the delicate balance required.[1]
-
Careful Workup: Quench the reaction carefully and avoid prolonged exposure to aqueous acidic or basic solutions during the workup procedure.
-
Visualizing Reaction Pathways
The following diagram illustrates the desired Knoevenagel condensation pathway versus the primary hydrolytic side reaction.
Caption: Desired Knoevenagel condensation vs. amide side-product formation.
Frequently Asked Questions (FAQs)
Question 1: What is the detailed mechanism for the Knoevenagel condensation in this synthesis?
Answer: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] In this specific synthesis, the mechanism proceeds as follows:
-
Enolate Formation: The base catalyst removes an acidic α-hydrogen from the cyanoacetic acid ester, creating a resonance-stabilized enolate ion. This enolate is a potent nucleophile.[5]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzophenone, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a proton source (often water formed in situ or the conjugate acid of the base) to yield a β-hydroxy intermediate (an aldol-type adduct).
-
Dehydration: Under the reaction conditions (heat and catalysis), this β-hydroxy intermediate readily undergoes elimination (dehydration) to form the final α,β-unsaturated product, this compound ester. The removal of water at this stage is critical to prevent the reverse reaction.
The workflow is visualized below.
Caption: Step-by-step workflow of the Knoevenagel condensation.
Question 2: My product seems pure by TLC, but I'm struggling with the final purification. What are the recommended industrial and lab-scale methods?
Answer: Purification can be challenging due to the viscous, high-boiling nature of these esters.[2] The choice of method depends on the scale and available equipment.
-
Lab Scale (Recrystallization/Chromatography):
-
Recrystallization: If the ester is a solid or a viscous oil that can be induced to crystallize, this is an excellent method for achieving high purity. A solvent screen (e.g., with ethanol, isopropanol, or hexane/ethyl acetate mixtures) is recommended.
-
Column Chromatography: For smaller scales or for removing closely related impurities, silica gel chromatography is effective. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
-
-
Industrial Scale (Distillation):
-
High-Vacuum Distillation: Due to the high boiling point of these compounds, distillation must be performed under high vacuum to prevent thermal decomposition.
-
Thin-Film or Falling Film Evaporation: This is the preferred industrial method. It minimizes the residence time of the product at high temperatures. A patent describes successfully purifying the product at 185°C under ~8 mbar using a thin-film evaporator, which also helps strip off volatile starting materials.[1] This brief exposure to heat can also drive the reaction to a higher conversion without significantly increasing amide formation.[1]
-
Activated Carbon Treatment: Before final purification, filtering the crude product through activated carbon at an elevated temperature (~80°C) can effectively remove colored impurities.[1]
-
References
- Kühner, U., & Ehlis, T. (1999). Preparation of 2-cyano-3,3-diarylacrylic esters. U.S. Patent No. 5,917,080.
- CN104672107A. (2015). A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
-
mzCloud. This compound ethyl ester. Mass Spectra Database. [Link]
-
PharmaCompass. 2-Ethylhexyl 2-cyano-3,3-diphenyl-2-acrylate. Drug Information. [Link]
-
Cunha, I. M. N., et al. (2025). Synthesis and evaluation of octocrylene-inspired compounds for UV-filter activity. ResearchGate. [Link]
-
Wikipedia. Darzens reaction. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Cowden, A. M., et al. (2023). Synthesis and characterisation of novel composite sunscreens containing both avobenzone and octocrylene motifs. RSC Publishing. [Link]
-
Organic Chemistry Portal. Nitrile to Amide - Common Conditions. [Link]
-
Organic Chemistry Portal. Darzens Reaction. [Link]
-
Purechemistry. Knoevenagel condensation mechanism and applications. [Link]
-
Mowry, D. T. (1945). The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile. Journal of the American Chemical Society. [Link]
-
Chemguide. Hydrolysis of nitriles. [Link]
-
Master Organic Chemistry. Darzens Condensation. [Link]
-
CN106749179A. (2017). Preparation method of high-quality octocrilene sun-screening agent. Patsnap. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Oreate AI. Darzens Condensation: Mechanism, Development, and Application Research. [Link]
-
Chemistry Steps. Converting Nitriles to Amides. [Link]
-
ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. [Link]
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
L.S. College, Muzaffarpur. (2020). Darzens reaction. [Link]
-
PubChem. Octocrylene. National Institutes of Health. [Link]
-
The Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
Sources
- 1. US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters - Google Patents [patents.google.com]
- 2. 2-氰基-3,3-二苯基-2-丙烯酸-2-乙己酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. purechemistry.org [purechemistry.org]
- 6. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]
- 7. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 [chemicalbook.com]
- 8. Preparation method of high-quality octocrilene sun-screening agent - Eureka | Patsnap [eureka.patsnap.com]
- 9. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
resolving peak tailing in HPLC analysis of 2-Cyano-3,3-diphenylacrylic acid
Technical Support Center: 2-Cyano-3,3-diphenylacrylic acid Analysis
Welcome to the technical support center for HPLC analysis. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peak tailing observed during the analysis of this compound (CDA). Our approach is rooted in first-principles chemistry and extensive field experience to empower you to diagnose and resolve chromatographic challenges effectively.
Introduction: Understanding the Challenge
Peak tailing is one of the most common issues in HPLC, leading to poor resolution, inaccurate integration, and compromised data quality.[1] For an analyte like this compound, the causes are often multifaceted. CDA is an α,β-unsaturated carboxylic acid, a primary metabolite of the UV filter Octocrylene.[2] Its structure, featuring a carboxylic acid group, two phenyl rings, and a cyano group, presents specific challenges in reversed-phase chromatography.
The primary cause of peak tailing is the presence of more than one mechanism for analyte retention during its transit through the column.[1][3] For CDA, this can manifest as:
-
Mixed-Mode Ionization: As a carboxylic acid, CDA can exist in both a neutral (protonated) and an anionic (deprotonated) state. If the mobile phase pH is close to the analyte's pKa, both species will be present, interacting differently with the stationary phase and causing significant peak distortion.[4][5]
-
Secondary Site Interactions: Unwanted polar interactions between the analyte and active sites on the silica stationary phase, primarily ionized residual silanol groups (Si-O⁻).[1][3]
-
Sample Solvent Effects: Mismatch between the elution strength of the sample solvent and the mobile phase.[6][7]
This guide will walk you through a logical, step-by-step process to identify and eliminate the root cause of peak tailing for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of peak tailing for this compound? A: The most probable cause is an improperly controlled mobile phase pH. As a carboxylic acid, its pKa is likely in the 3-5 range. If your mobile phase pH falls within or near this range, the analyte will exist as a mixture of its protonated (less polar) and deprotonated (more polar) forms, leading to a tailed or split peak.[5][8]
Q2: My mobile phase is acidic, but I still see tailing. What's next? A: Even with an acidic mobile phase, tailing can occur. Consider these points:
-
Is it buffered? Simply adding acid (e.g., formic acid) may not provide sufficient buffering capacity to control the pH precisely, especially after the sample is introduced. Use a formal buffer system.[9][10]
-
How low is the pH? For complete ion suppression of a carboxylic acid, the mobile phase pH should be at least 1.5 to 2 units below the analyte's pKa.[11] Aim for a pH between 2.5 and 3.0.
-
What is your sample solvent? If your sample is dissolved in a solvent with a higher elution strength (e.g., 100% acetonitrile or methanol) than your mobile phase, it can cause severe peak distortion.[6][12]
Q3: Can the HPLC column itself be the problem? A: Absolutely. Peak tailing can result from secondary interactions with the stationary phase.[3] Residual silanol groups on the silica surface can become deprotonated (negatively charged) at pH levels above 3-4 and interact with any polar moieties on your analyte.[1] Using a modern, high-purity, fully end-capped C18 column is crucial to minimize these interactions.[13][14] Column contamination or physical degradation (a void) can also be a cause.[15][16]
Q4: What is an acceptable peak asymmetry or tailing factor? A: An ideal, perfectly symmetrical peak has a USP tailing factor (Tf) or asymmetry factor (As) of 1.0. For most assays, a value between 0.9 and 1.2 is considered excellent.[4] While values up to 1.5 may be acceptable for some methods, anything higher indicates a significant issue that requires troubleshooting.[1]
Systematic Troubleshooting Guide
This guide follows a logical workflow, starting with the most impactful and easiest variables to adjust.
Workflow for Resolving Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing.
Step 1: Mobile Phase Optimization (The Primary Factor)
The ionization state of this compound is the most critical variable. The goal is to force the equilibrium to a single species—the neutral, protonated form.
Caption: Effect of mobile phase pH on analyte ionization state.
-
Objective: To suppress the ionization of the carboxylic acid group on CDA.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Potassium phosphate monobasic
-
-
Procedure:
-
Baseline: Prepare your current mobile phase and inject the CDA standard to record the initial tailing factor.
-
Modification 1 (Acid Additive): Prepare a mobile phase containing an organic modifier (e.g., 50% ACN) and water with 0.1% Formic Acid. The pH of this mixture will be approximately 2.7-2.8.
-
Modification 2 (Buffered Mobile Phase): Prepare a 20 mM potassium phosphate buffer. Adjust the pH of the aqueous buffer to 2.5 with phosphoric acid before mixing it with the organic solvent.
-
Equilibration: For each new mobile phase, flush the HPLC system for at least 15-20 column volumes to ensure full equilibration.
-
Analysis: Inject the CDA standard using the modified mobile phases and compare the peak shape to the baseline.
-
| Mobile Phase Condition | Expected pH | Expected Outcome on Peak Shape | Rationale |
| Unbuffered ACN/Water | Uncontrolled | Poor (Tailing) | pH is not stable and can be influenced by the sample solvent and analyte. |
| 0.1% Formic Acid in ACN/Water | ~2.7 | Improved | Low pH suppresses analyte ionization and protonates silanols.[9][11] |
| 20mM Phosphate Buffer (pH 2.5) / ACN | 2.5 | Optimal | Provides robust pH control, ensuring complete ion suppression for a symmetrical peak.[10] |
Step 2: Sample Solvent Evaluation
Injecting the sample in a solvent that is significantly stronger than the mobile phase is a common cause of peak distortion.[6][17] The strong solvent carries the analyte band partway down the column in a diffuse state before the mobile phase can properly focus it at the column head.
-
Objective: To ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.
-
Procedure:
-
Identify Mobile Phase Strength: Determine the percentage of organic solvent in your initial mobile phase (e.g., 50% ACN in water).
-
Prepare New Sample Solutions:
-
Dissolve CDA in the mobile phase itself. This is the ideal scenario.
-
If solubility is an issue, dissolve the sample in a minimal amount of strong solvent (like ACN) and then dilute it with water or the mobile phase to a final organic composition at or below that of the mobile phase.
-
-
Compare Chromatograms: Inject the sample prepared in the original (strong) solvent and the newly prepared (weaker) solvent. A significant improvement in peak shape confirms a solvent mismatch issue.
-
Pro-Tip: For gradient methods, the sample diluent should be as weak as or weaker than the initial gradient conditions to ensure proper focusing at the column inlet.[12]
Step 3: Column & Stationary Phase Considerations
If tailing persists after optimizing the mobile phase and sample solvent, the issue may lie with the column chemistry.
Even at a low pH where most silanol groups (Si-OH) are protonated, the most acidic of these can still be ionized (Si-O⁻) and interact with polar functional groups on the analyte.
Caption: Primary (desired) and secondary (undesired) interactions on a C18 column.
-
Use a High-Quality Column: Ensure you are using a modern column packed with high-purity silica that is densely bonded and end-capped. End-capping neutralizes many of the residual silanol groups, significantly reducing the potential for secondary interactions.[3][13]
-
Consider an Alternative Stationary Phase:
-
Phenyl-Hexyl Phase: The two phenyl groups on CDA make it a candidate for π-π interactions. A phenyl-based stationary phase can offer alternative selectivity and potentially improved peak shape.
-
Polar-Embedded Phase: These phases have a polar group embedded within the alkyl chain, which can shield the analyte from residual silanols and offer different selectivity for polar compounds.
-
-
Column Health Check:
-
Flush the Column: Contaminants from previous analyses can create active sites. Flush the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, mobile phase).
-
Reverse the Column: If permitted by the manufacturer, reversing the column and flushing may dislodge particulates from the inlet frit that could be distorting the flow path.[18]
-
Step 4: System & Hardware Check
If all chemical factors have been addressed, the problem may be instrumental. Extra-column band broadening occurs in the tubing and connections between the injector and the detector, causing peak distortion that is most pronounced for early-eluting peaks.[15]
-
Minimize Tubing Volume: Use tubing with the narrowest internal diameter (e.g., 0.005" or ~0.12 mm) and shortest length possible, especially between the column and the detector.[4]
-
Check Fittings: Ensure all fittings are properly swaged and that there are no gaps between the tubing end and the bottom of the port, as this creates dead volume.
-
Detector Settings: A high detector time constant or sampling rate can artificially broaden peaks. Check your detector settings and reduce the time constant if it is set too high (e.g., >0.1 seconds for UHPLC).[15]
By systematically addressing these four areas—Mobile Phase, Sample Solvent, Column Chemistry, and System Hardware—you can effectively diagnose and resolve the issue of peak tailing for this compound, leading to robust and reliable analytical results.
References
-
HPLC Troubleshooting Guide . Waters. [Link]
-
What Causes Peak Tailing in HPLC? . Chrom Tech, Inc. [Link]
-
Peak Tailing in HPLC . Element Lab Solutions. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations . Element Lab Solutions. [Link]
-
Effects of Sample Solvents on Peak Shape . Shimadzu. [Link]
-
Peak Tailing in HPLC . Phenomenex. [Link]
-
LC Technical Tip . Phenomenex. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems . LCGC International. [Link]
-
Tips and Tricks of HPLC System Troubleshooting . Agilent. [Link]
-
The Effect of Sample Diluent on Peak Shape . MAC-MOD Analytical. [Link]
-
Control pH During Method Development for Better Chromatography . Agilent. [Link]
-
A Guide to HPLC and LC-MS Buffer Selection . ACE HPLC Columns. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . LCGC International. [Link]
-
Exploring the Role of pH in HPLC Separation . Moravek, Inc. [Link]
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions . PubMed. [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1 . Shodex HPLC Columns. [Link]
-
Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems . Shimadzu. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity . LCGC International. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. This compound, 10380-41-3, High-Purity, SMB00953, Sigma-Aldrich [sigmaaldrich.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moravek.com [moravek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. agilent.com [agilent.com]
- 12. mac-mod.com [mac-mod.com]
- 13. LC Technical Tip [discover.phenomenex.com]
- 14. shodexhplc.com [shodexhplc.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scale-Up Synthesis of 2-Cyano-3,3-diphenylacrylic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals tackling the scale-up synthesis of 2-Cyano-3,3-diphenylacrylic acid and its esters (e.g., Etocrylene). Our focus moves beyond theoretical steps to address the practical challenges encountered when transitioning from bench-scale to pilot or production-scale operations. We will explore the causality behind common issues and provide robust, field-tested solutions.
Introduction: The Knoevenagel Condensation at Scale
The primary and most industrially viable route to this compound and its derivatives is the Knoevenagel condensation.[1][2][3] This reaction involves the base-catalyzed condensation of a carbonyl compound, typically benzophenone, with an active methylene compound like cyanoacetic acid or its esters (e.g., ethyl cyanoacetate).[1][4]
While straightforward on paper, scaling this reaction introduces significant challenges related to reaction equilibrium, heat and mass transfer, impurity profiles, and product isolation. This guide provides a structured approach to troubleshooting these issues.
Caption: Figure 1: Knoevenagel Condensation Mechanism
Troubleshooting Guide: Common Scale-Up Challenges
This section is structured in a question-and-answer format to directly address specific problems you may encounter during synthesis.
Q1: My reaction yield is low or the conversion has stalled. How can I drive the reaction to completion?
A1: Low conversion is almost always tied to equilibrium control. The Knoevenagel condensation is a reversible reaction, and the accumulation of the water byproduct will push the equilibrium back towards the starting materials.
Causality & Solution:
-
Inefficient Water Removal: At scale, simply heating the reaction is not enough. You must actively remove water as it forms.
-
Azeotropic Distillation: This is the most common industrial solution. By using a solvent that forms an azeotrope with water (e.g., cyclohexane, toluene), you can continuously remove water using a Dean-Stark apparatus. A Chinese patent describes a process of heating benzophenone in cyclohexane to 102-104 °C and separating the produced water in a timely manner during the reaction.[5][6] This physically removes the water from the reaction mixture, irreversibly driving the reaction forward.
-
Vacuum Application: If the reaction is run from benzophenone imine and a cyanoacetic ester, the byproduct is ammonia.[7] Applying a reduced pressure (100-900 mbar) or passing a stream of inert gas (like nitrogen) through the reaction mixture is critical to continuously remove the liberated ammonia, thereby increasing conversion.[7]
-
-
Catalyst Choice and Concentration: The type and amount of base catalyst are critical.
-
Weak vs. Strong Bases: While strong bases can work, they may promote side reactions, especially hydrolysis of the ester or cyano group. Weaker bases like sodium bicarbonate, ammonium acetate, or piperidine are often preferred for cleaner reactions.[1][2][5]
-
Catalyst Loading: Ensure sufficient catalyst is present. On scale-up, inadequate mixing can lead to localized "dead spots" where the catalyst concentration is too low. Verify that your agitation is sufficient to keep the catalyst suspended and distributed.
-
-
Sub-optimal Temperature:
-
Traditional methods often require high temperatures (70-130 °C), which can be slow and generate unwanted byproducts.[7] A patented process using benzophenone imine operates at a much lower temperature of 20-60 °C, which is possible because the ammonia byproduct is actively removed.[7] For the benzophenone route, temperatures around 102-104 °C are effective when coupled with azeotropic water removal.[5]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Workflow for Low Yield
Q2: My final product is discolored and contains significant impurities. What are the likely side products and how can I purify the material at scale?
A2: Discoloration and impurities often result from side reactions at elevated temperatures or during work-up. The primary culprits are amide formation, ester hydrolysis, and residual starting materials.
Causality & Solution:
-
Common Impurities:
-
2-Cyano-3,3-diphenylacrylamide: This forms when liberated ammonia (from the benzophenone imine route) reacts with the ester group of the product.[7] It is a known impurity that can also promote discoloration.[8] The key to avoiding this is to remove ammonia efficiently at lower temperatures.
-
This compound: The carboxylic acid can form via hydrolysis of the ethyl ester, especially if the work-up involves harsh basic or acidic conditions or if there is excessive water at high temperatures.[1]
-
Benzophenone: Unreacted starting material is a common impurity if the conversion is incomplete.
-
-
Purification Strategy:
-
Work-up: After the reaction, the mixture should be cooled. A standard procedure involves washing with water to remove the catalyst and any water-soluble byproducts.[1] The organic layer is then dried and the solvent removed under reduced pressure.[1]
-
Recrystallization (Lab/Pilot Scale): For smaller scales, recrystallization from a solvent like ethanol is highly effective for achieving high purity.[1]
-
Distillation (Production Scale): For large quantities, high-temperature distillation poses a risk of thermal degradation. Specialized techniques are required. A thin-film or falling film evaporator is highly advantageous. This method minimizes the residence time the product spends at high temperatures (e.g., 170-210 °C under 1-25 mbar), which can strip off volatile starting materials and even drive the reaction conversion up by another ~10% without degrading the product.[7] This method can yield product with >99% purity.[7]
-
| Parameter | Potential Issue at Scale | Recommended Action |
| Temperature | High temps (>130°C) cause side reactions & discoloration. | Use lowest effective temperature. For imine route: 20-60°C. For benzophenone route with azeo-distillation: ~100-105°C. |
| Purification | Standard distillation can cause thermal degradation. | Use thin-film/falling film evaporation for large scale to minimize heat exposure.[7] |
| Work-up | Harsh aqueous washes can cause ester hydrolysis. | Use neutral or slightly acidic washes (e.g., dilute brine) and avoid prolonged contact time. |
| Atmosphere | Air can cause oxidative side products at high temp. | Maintain an inert (e.g., Nitrogen) atmosphere during the reaction and high-temperature purification steps.[7] |
Frequently Asked Questions (FAQs)
-
What are the critical process parameters (CPPs) to monitor during scale-up?
-
Temperature: Directly impacts reaction rate and impurity formation.
-
Pressure/Inert Gas Flow: Crucial for removing ammonia or water byproducts to drive equilibrium.
-
Agitation Speed: Ensures thermal homogeneity and proper mixing of reactants and catalyst, preventing localized overheating or concentration gradients.
-
Rate of Reagent Addition: Slow, controlled addition of the cyanoacetate can help manage the reaction exotherm.
-
-
What are the primary safety concerns?
-
Solvents: Cyclohexane and toluene are flammable. Ensure the reactor is properly grounded and operated in a well-ventilated area with appropriate fire suppression systems.
-
Catalysts: Piperidine is toxic and corrosive. Sodium bicarbonate is a respiratory irritant as a dust. Always handle catalysts in a fume hood with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[9]
-
Thermal Runaway: Although the reaction is not violently exothermic, poor temperature control on a large scale could lead to a runaway reaction. Ensure the reactor has an adequate cooling system.
-
-
How do I confirm the identity and purity of my final product?
-
HPLC: The primary tool for determining purity and quantifying residual starting materials or byproducts.
-
NMR Spectroscopy: Confirms the chemical structure. Specific impurity signals can be identified, such as the broad singlet of a carboxylic acid proton (10-12 ppm) or the amide protons (7-8.5 ppm).[1]
-
Gas Chromatography (GC): Can also be used to assess purity, with one patent reporting purities of >99.5% by GC.[7]
-
Experimental Protocols
Protocol 1: Scale-Up Synthesis of Ethyl 2-Cyano-3,3-diphenylacrylate (Benzophenone Route)
This protocol is adapted from methodologies described in the patent literature for robust, high-yield synthesis.[5][6]
-
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and Dean-Stark trap.
-
Benzophenone
-
Ethyl cyanoacetate
-
Sodium Bicarbonate (catalyst)
-
Cyclohexane (solvent)
-
Heating/cooling circulator for the reactor jacket.
-
-
Procedure:
-
Charge the reactor with cyclohexane and benzophenone.
-
Begin agitation and heat the mixture to 102-104 °C to ensure complete dissolution.
-
Once the temperature is stable, add sodium bicarbonate as the catalyst.
-
Slowly add ethyl cyanoacetate to the reactor via an addition funnel or pump over 1-2 hours.
-
Maintain the reaction temperature at 102-104 °C for 16-18 hours. Water will begin to collect in the Dean-Stark trap.
-
Continuously monitor and drain the collected water from the trap to drive the reaction to completion.
-
After the reaction period, cool the mixture to room temperature.
-
Wash the organic mixture with water to remove the catalyst. Separate the aqueous layer.
-
Remove the cyclohexane solvent under reduced pressure using a rotary evaporator (for smaller scale) or by distillation.
-
The resulting crude product can be further purified by vacuum distillation or recrystallization.
-
Protocol 2: Purification by Recrystallization from Ethanol
-
Procedure:
-
Place the crude product in an appropriately sized flask.
-
Add a minimal amount of ethanol to dissolve the solid at reflux temperature.
-
If the solution is highly colored, cool slightly and add a small amount of activated carbon. Re-heat to reflux for 10-15 minutes.
-
Filter the hot solution through a pad of celite to remove the carbon.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
References
- Preparation of 2-cyano-3,3-diarylacrylic esters.
- A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
-
The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]
-
Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. ResearchGate. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]
-
Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. [Link]
-
POLICY GUIDANCE DOCUMENT. International Commission for the Protection of the Danube River. [Link]
-
Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health (NIH). [Link]
-
Preparation method of high-quality octocrilene sun-screening agent. Patsnap. [Link]
- A novel process for the preparation of 2-cyano- 3,3- diarylacrylates.
Sources
- 1. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 4. mdpi.com [mdpi.com]
- 5. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]
- 6. Ethyl 2-cyano-3,3-diphenylacrylate synthesis - chemicalbook [chemicalbook.com]
- 7. US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters - Google Patents [patents.google.com]
- 8. Preparation method of high-quality octocrilene sun-screening agent - Eureka | Patsnap [eureka.patsnap.com]
- 9. tcichemicals.com [tcichemicals.com]
Technical Support Center: A Scientist's Guide to Catalyst Selection for the Efficient Synthesis of 2-Cyano-3,3-diphenylacrylic Acid
Welcome to the technical support center for the synthesis of 2-Cyano-3,3-diphenylacrylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthesis. As a key metabolite of the UV absorber Octocrylene, understanding its synthesis is critical for various research applications, from cosmetics to metabolomics.[1]
The core of this synthesis lies in the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[2] However, the use of a sterically hindered and relatively unreactive ketone, benzophenone, presents unique challenges that are not encountered with more reactive aldehyde substrates. The choice of catalyst is therefore not merely a suggestion but the pivotal parameter that dictates reaction efficiency, yield, and purity.
This document provides an in-depth analysis of catalyst systems, a detailed experimental protocol, and a troubleshooting guide to empower you to overcome common experimental hurdles and achieve a successful, efficient synthesis.
Section 1: The Knoevenagel Condensation: A Mechanistic Overview
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (in this case, cyanoacetic acid) to a carbonyl group (benzophenone), followed by a dehydration reaction.[2] The catalyst, typically a weak base, plays the crucial role of deprotonating the active methylene compound to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of benzophenone. Subsequent protonation and dehydration yield the final α,β-unsaturated product.
Understanding this mechanism is key to troubleshooting. For instance, the initial deprotonation step is often rate-limiting, especially with a less acidic methylene compound or a weak catalyst. The final dehydration step is an equilibrium process, which is why efficient water removal is critical to drive the reaction to completion.
Caption: Base-catalyzed Knoevenagel condensation mechanism.
Section 2: Comparative Analysis of Catalytic Systems
The selection of a catalyst is a multi-factorial decision balancing reactivity, cost, safety, and scalability. Given the low reactivity of benzophenone, a catalyst that is effective for aldehydes may prove insufficient.[3] The following table provides a comparative overview of common catalysts used for this transformation.
| Catalyst System | Type | Typical Conditions | Advantages | Disadvantages & Common Issues |
| Ammonium Acetate | Weak Acid/Base | Reflux in Toluene or Heptane with azeotropic water removal; often used in molar excess.[3][4] | Inexpensive, readily available, and effective for ketones.[5] The in-situ generation of ammonia/acetic acid provides bifunctional catalysis. | Can require long reaction times (15+ hours).[4] Catalyst loading can be high, potentially complicating purification. |
| Piperidine | Secondary Amine (Base) | Catalytic amount (0.1 eq) in refluxing Toluene or Ethanol.[2][6] | High catalytic activity, often leading to shorter reaction times than ammonium acetate.[7] Effective for forming the intermediate iminium ion, which is more electrophilic.[8] | Volatile and toxic; requires careful handling. Can lead to side product formation if not controlled. Work-up requires thorough washing to remove the basic catalyst.[6] |
| Triethylamine (NEt₃) | Tertiary Amine (Base) | Used in Toluene at elevated temperatures (105-110 °C) for extended periods (24h).[9] | Aprotic nature is favorable for catalytic activity at higher temperatures.[9] Less nucleophilic than piperidine, potentially reducing some side reactions. | Less reactive than piperidine for this specific condensation. Requires high temperatures and long reaction times.[9] |
| Sodium Bicarbonate (NaHCO₃) | Weak Inorganic Base | Reflux in Cyclohexane (102-104 °C) for 16-18 hours with continuous water separation.[4][10] | Very low cost, safe, and easy to handle/remove (simple filtration or aqueous wash). Avoids issues with strong bases that can degrade the cyano group.[10] | Low basicity means it is generally less efficient, requiring higher temperatures and longer reaction times.[10] Best suited for processes where cost and safety are paramount. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Non-nucleophilic Strong Base | Can be used in various solvents, sometimes in combination with water to form a Brønsted type basic catalyst.[11] | Very high catalytic activity, capable of promoting reactions with sluggish ketones.[11] Can often be used at lower temperatures or for shorter times. | Expensive compared to other catalysts. Its high basicity may promote undesired side reactions if not carefully controlled. Requires aqueous work-up to remove. |
Section 3: Recommended Experimental Protocol (Ammonium Acetate Catalysis)
This protocol is based on the robust and widely cited ammonium acetate-catalyzed Knoevenagel condensation, which offers a reliable balance of yield, cost, and operational simplicity.[3][5]
Materials:
-
Benzophenone (1.0 eq)
-
Cyanoacetic acid (1.1 eq)
-
Ammonium acetate (1.5 eq)
-
Toluene (or Heptane)
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Saturated sodium chloride solution (Brine)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble the round-bottom flask with the Dean-Stark apparatus and reflux condenser. Ensure all glassware is dry.
-
Charging the Reactor: To the flask, add benzophenone (1.0 eq), cyanoacetic acid (1.1 eq), ammonium acetate (1.5 eq), and toluene (approx. 3-4 mL per gram of benzophenone). Add a magnetic stir bar.
-
Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue refluxing until water ceases to be collected in the trap (typically 12-20 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the benzophenone spot.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Work-up and Purification:
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction: Dissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Base Wash: Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL). The desired carboxylic acid product will move into the aqueous basic layer, leaving unreacted benzophenone and non-acidic impurities in the organic layer.
-
Acidification: Collect the aqueous layers and cool in an ice bath. Slowly acidify with 2 M hydrochloric acid with stirring until the pH is ~2. The product, this compound, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold distilled water to remove inorganic salts.
-
Drying: Dry the purified solid product under vacuum. The purity can be checked by melting point determination and spectroscopic methods (NMR, IR). If needed, further purification can be achieved by recrystallization from an appropriate solvent like an ethanol/water mixture.
Section 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction has stalled, and TLC shows a large amount of unreacted benzophenone even after 12 hours. What's wrong?
-
Answer: This is the most common issue and is typically related to two factors: the inherent low reactivity of benzophenone and inefficient water removal.
-
Causality: The final dehydration step of the Knoevenagel condensation is reversible. If the water produced is not efficiently removed, Le Châtelier's principle dictates that the equilibrium will shift back towards the starting materials.
-
Solutions:
-
Verify Water Removal: Ensure your Dean-Stark apparatus is functioning correctly and that the reflux rate is sufficient to carry over the water-toluene azeotrope.
-
Increase Catalyst Load: For a sluggish reaction, you can increase the amount of ammonium acetate to 2.0-2.5 equivalents.
-
Switch Catalysts: If the issue persists, consider a more potent catalyst like piperidine, which actively forms a more reactive iminium ion intermediate with benzophenone, accelerating the reaction.[8]
-
Extend Reaction Time: Ketone condensations are notoriously slow; reactions running for 24 hours are not uncommon.[9]
-
-
Q2: I've isolated my product, but the yield is very low after purification. Where could my product have been lost?
-
Answer: Product loss often occurs during the work-up, particularly the acid-base extraction.
-
Causality: this compound is a carboxylic acid and is soluble in basic aqueous solutions as its carboxylate salt.
-
Solutions:
-
Incomplete Extraction: Ensure you perform at least two washes with the 1 M NaOH solution to fully extract the acidic product from the organic layer.
-
Incomplete Precipitation: When acidifying the basic aqueous layer, ensure you add enough HCl to bring the pH down to 1-2. Use pH paper to verify. Insufficient acidification will leave some of the product dissolved as the carboxylate salt.
-
Precipitation Temperature: Cooling the aqueous layer in an ice bath during acidification will decrease the solubility of the product and maximize precipitation.
-
-
Q3: My final product's NMR spectrum shows unexpected signals, possibly an amide. How did this happen and how can I avoid it?
-
Answer: The formation of 2-cyano-3,3-diphenylacrylamide is a known side reaction, especially under certain conditions.
-
Causality: When using ammonium acetate, an equilibrium exists that produces ammonia.[12] The cyano group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) under harsh conditions (prolonged heating, presence of water), or ammonia can react with an activated form of the carboxylic acid.
-
Solutions:
-
Moderate Temperature: Avoid excessively high temperatures or prolonged heating after the reaction has reached completion.
-
Purification: The desired carboxylic acid and the amide byproduct have different polarities and acidities. They can typically be separated by careful column chromatography or by exploiting the acidic nature of the desired product during the extraction phase. The amide is much less acidic and will remain in the organic layer during the base wash.
-
Alternative Catalyst: Using a catalyst like sodium bicarbonate, which does not introduce a source of ammonia, can mitigate this side reaction.[10]
-
-
Q4: For a larger scale synthesis (50g+), which catalyst do you recommend?
-
Answer: For scale-up, the ideal catalyst should be cost-effective, safe, and easy to remove.
-
Recommendation: While piperidine is highly active, its toxicity and volatility pose challenges on a larger scale. Ammonium acetate is a good choice, but the large quantities required can be cumbersome. Sodium bicarbonate (NaHCO₃) is an excellent candidate for scale-up. [4][10]
-
Justification: It is extremely cheap, non-toxic, and environmentally benign. As a solid, it can be easily filtered off post-reaction, and any remaining traces are removed with a simple water wash. While reaction times may be longer, the significant advantages in cost, safety, and simplified work-up often make it the superior choice for industrial or large-scale laboratory applications.
-
Section 5: Catalyst Selection Workflow
To aid in your decision-making process, the following workflow provides a logical pathway for selecting the optimal catalyst based on your experimental priorities.
Caption: Decision workflow for catalyst selection.
References
- US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters - Google P
-
Knoevenagel condensation - Wikipedia . [Link]
-
The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - MDPI . [Link]
- CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google P
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México . [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex . [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal . [Link]
-
Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles - Organic Chemistry Portal . [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B - ACS Publications . [Link]
-
Amino acid catalysis of the knoevenagel reaction . [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation - Juniper Publishers . [Link]
-
Leveraging Ammonium Acetate in Organic Synthesis: Catalysis and Reagent Applications . [Link]
Sources
- 1. This compound, 10380-41-3, High-Purity, SMB00953, Sigma-Aldrich [sigmaaldrich.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ethyl 2-cyano-3,3-diphenylacrylate synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 | Benchchem [benchchem.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]
- 11. asianpubs.org [asianpubs.org]
- 12. US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating an HPLC-UV Method for 2-Cyano-3,3-diphenylacrylic acid (CDAA) Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is not merely a regulatory formality but the very foundation of reliable data. This guide provides an in-depth, scientifically grounded approach to validating a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 2-Cyano-3,3-diphenylacrylic acid (CDAA). CDAA is a critical compound, often encountered as a process intermediate or a related substance in the synthesis of active pharmaceutical ingredients (APIs). Therefore, a robust and reliable analytical method is paramount for ensuring product quality and safety.
This document moves beyond a simple checklist, delving into the causality behind experimental choices and grounding every protocol in the principles of scientific integrity, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The objective is to demonstrate that the analytical procedure is unequivocally "suitable for its intended purpose."[4]
The Analytical Method: A Starting Point
Before validation can commence, a suitable chromatographic method must be developed. Based on the chemical properties of CDAA (an acidic compound with a chromophore), a reverse-phase HPLC method is appropriate.
Hypothetical HPLC-UV Method Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 280 nm
-
Diluent: Acetonitrile/Water (50:50 v/v)
The Validation Workflow: A Systematic Approach
Method validation is a structured process where each parameter builds upon the last to create a comprehensive picture of the method's performance. The workflow ensures that by the end of the process, the method's capabilities and limitations are well-understood.
Caption: Overall workflow for HPLC method validation.
System Suitability Testing (SST)
Why it's critical: Before any validation experiments, we must confirm that the entire HPLC system (instrument, column, mobile phase) is operating correctly on the day of analysis.[5][6][7] SST is not method validation itself, but an integral part of the procedure that ensures the system is fit for its purpose at the time of use.[6][7][8]
Experimental Protocol:
-
Prepare a standard solution of CDAA at the target concentration (e.g., 100 µg/mL).
-
Inject this standard solution six consecutive times.
-
Analyze the resulting chromatograms for key performance indicators.
Acceptance Criteria (based on USP and general guidance):
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and no unwanted secondary interactions.[6] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the ability to produce sharp, narrow peaks.[9] |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and the stability of the detector response.[6] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump's flow rate and mobile phase composition. |
Example Data Summary:
| Injection | Retention Time (min) | Peak Area (mAU*s) | Tailing Factor | Theoretical Plates |
|---|---|---|---|---|
| 1 | 4.52 | 125430 | 1.15 | 6540 |
| 2 | 4.51 | 125890 | 1.16 | 6510 |
| 3 | 4.52 | 125100 | 1.15 | 6580 |
| 4 | 4.53 | 126100 | 1.14 | 6490 |
| 5 | 4.52 | 125550 | 1.16 | 6550 |
| 6 | 4.51 | 125780 | 1.15 | 6530 |
| Mean | 4.52 | 125642 | 1.15 | 6533 |
| % RSD | 0.18% | 0.31% | - | - |
This data meets all SST criteria, confirming the system is ready for validation experiments.
Specificity (Selectivity)
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[10] Forced degradation studies are a cornerstone of this assessment, demonstrating that the method can separate the main analyte from any potential degradation products.[11][12][13]
Experimental Protocol (Forced Degradation):
-
Prepare several solutions of CDAA (e.g., 100 µg/mL).
-
Expose these solutions to various stress conditions to induce degradation (typically aiming for 5-20% degradation).[12]
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to UV light (ICH Q1B conditions) for 24 hours.
-
-
Prepare an unstressed control sample.
-
Inject the control and all stressed samples into the HPLC system.
-
Use a photodiode array (PDA) detector if available to check for peak purity of the CDAA peak in all stressed samples.
Acceptance Criteria:
-
The CDAA peak should be well-resolved from all degradation product peaks (Resolution > 2.0).
-
The peak purity index (if using a PDA detector) should be greater than 990, indicating no co-eluting peaks.
-
There should be no interference at the retention time of CDAA in the blank chromatogram.
Example Data Summary:
| Stress Condition | % Degradation of CDAA | Resolution of Closest Degradant Peak | Peak Purity Index |
|---|---|---|---|
| Acid (1N HCl) | 12.5% | 3.1 | > 995 |
| Base (1N NaOH) | 18.2% | 2.8 | > 995 |
| Oxidation (3% H₂O₂) | 8.9% | 4.5 | > 998 |
| Thermal (105°C) | 3.1% | N/A (No major degradants) | > 999 |
| Photolytic (UV) | 6.5% | 3.5 | > 996 |
The method successfully separates CDAA from all stress-induced degradants, proving its specificity and stability-indicating nature.
Linearity and Range
Why it's critical: Linearity demonstrates that the method's response (peak area) is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]
Experimental Protocol:
-
Prepare a stock solution of CDAA reference standard.
-
Perform serial dilutions to create at least five concentration levels. For an assay method, this typically covers 80% to 120% of the target concentration. For a quantitative impurity test, this would be from the reporting limit to 120% of the specification.
-
Let's assume a target concentration of 100 µg/mL. The levels could be 50, 75, 100, 125, and 150 µg/mL (50-150% range).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero (not significantly different from zero).
-
Residuals: The data points should be randomly scattered around the regression line.
Example Data Summary:
| Concentration (µg/mL) | Mean Peak Area (mAU*s) |
|---|---|
| 50 | 62850 |
| 75 | 94100 |
| 100 | 125640 |
| 125 | 157200 |
| 150 | 188950 |
Linear Regression Results:
-
Slope: 1255.8
-
Y-intercept: -150.2
-
Correlation Coefficient (r²): 0.9998 The high correlation coefficient confirms the excellent linearity of the method across the specified range.
Accuracy (Recovery)
Why it's critical: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by spiking a placebo (a mixture of all excipients without the analyte) with known amounts of the analyte at different concentration levels.
Experimental Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the CDAA standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each one.
-
% Recovery = (Amount Found / Amount Added) * 100
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
The % RSD for the recovery at each level should be ≤ 2.0%.
Example Data Summary:
| Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.5 | 99.4% |
| 80.0 | 80.2 | 100.3% | |
| 80.0 | 79.8 | 99.8% | |
| Mean (80%) | 99.8% | ||
| %RSD | 0.45% | ||
| 100% | 100.0 | 100.5 | 100.5% |
| 100.0 | 99.7 | 99.7% | |
| 100.0 | 101.0 | 101.0% | |
| Mean (100%) | 100.4% | ||
| %RSD | 0.66% | ||
| 120% | 120.0 | 119.2 | 99.3% |
| 120.0 | 120.9 | 100.8% | |
| 120.0 | 120.1 | 100.1% | |
| Mean (120%) | 100.1% | ||
| %RSD | 0.75% |
The recovery results are well within the acceptance criteria, demonstrating the method's accuracy.
Precision
Why it's critical: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[15]
Repeatability (Intra-assay Precision)
This assesses precision over a short interval of time with the same analyst and equipment.
Experimental Protocol:
-
Prepare six individual samples of CDAA at 100% of the target concentration.
-
Analyze all six samples using the HPLC method.
-
Calculate the mean, standard deviation, and % RSD of the results.
Acceptance Criteria:
-
% RSD: ≤ 2.0% (FDA guidance suggests ≤ 1% for drug substances and ≤ 2% for drug products).[15]
Intermediate Precision
This assesses within-laboratory variations: different days, different analysts, different equipment.
Experimental Protocol:
-
A second analyst, on a different day, using a different HPLC system (if available), prepares another six individual samples of CDAA at 100% of the target concentration.
-
The second analyst analyzes these six samples.
-
The results from both analysts (12 total measurements) are statistically compared.
Acceptance Criteria:
-
% RSD: ≤ 2.0% for the combined data from both sets of experiments.
Example Data Summary (Precision):
| Analyst/Day | Assay Result (% of Target) |
|---|---|
| Analyst 1 / Day 1 | 99.5, 100.2, 99.8, 100.5, 101.0, 99.9 |
| Mean | 100.15% |
| % RSD (Repeatability) | 0.55% |
| Analyst 2 / Day 2 | 100.8, 101.2, 99.9, 100.3, 100.9, 101.5 |
| Mean | 100.77% |
| % RSD | 0.59% |
| Overall Mean (12 results) | 100.46% |
| Overall % RSD (Intermediate Precision) | 0.68% |
The low % RSD for both repeatability and intermediate precision confirms the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why they are critical:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Prepare a series of dilute solutions of CDAA.
-
Inject them to determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.[8]
-
To confirm the LOQ, prepare a sample at this concentration and inject it six times to ensure precision (%RSD ≤ 10%).
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1 and %RSD for precision at this level should be ≤ 10%.
Example Data Summary:
| Parameter | Concentration (µg/mL) | S/N Ratio | Precision at LOQ (%RSD, n=6) |
|---|---|---|---|
| LOD | 0.05 | 3.2 | N/A |
| LOQ | 0.15 | 10.5 | 4.8% |
The method demonstrates adequate sensitivity for its intended purpose.
Robustness
Why it's critical: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Prepare a system suitability solution and a test sample.
-
Analyze these samples under the normal method conditions and then under slightly varied conditions.
-
Common parameters to vary:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Evaluate the effect on system suitability parameters and the assay result.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The change in the assay result should not be significant (e.g., < 2% difference from the initial result).
Example Data Summary:
| Parameter Varied | Value | SST Pass/Fail | Assay Result (% of Target) | Difference |
|---|---|---|---|---|
| Nominal | - | Pass | 100.2% | - |
| Flow Rate | 0.9 mL/min | Pass | 100.5% | +0.3% |
| 1.1 mL/min | Pass | 99.8% | -0.4% | |
| Temperature | 25°C | Pass | 100.1% | -0.1% |
| 35°C | Pass | 100.3% | +0.1% | |
| % Acetonitrile | 53% | Pass | 99.6% | -0.6% |
| 57% | Pass | 100.7% | +0.5% |
The method is robust, as minor changes to the parameters do not significantly impact the results or system performance.
Conclusion
The comprehensive validation data presented in this guide demonstrates that the proposed HPLC-UV method for the analysis of this compound is specific, linear, accurate, precise, sensitive, and robust. All tested parameters meet the stringent acceptance criteria derived from regulatory guidelines.[1][4][16] This self-validating system of protocols provides a high degree of assurance that the method is suitable for its intended purpose in a regulated quality control environment.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Ashraf, M., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC - NIH. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
Imad A. et al. System Suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
-
Chandramore, A. & Sonawane, S. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained. [Link]
-
International Journal of Scientific Development and Research (IJSDR). (2020). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
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Chan, C. et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
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Mukherjee, A. & Bera, A. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Cyano-3,3-diphenylacrylic acid Detection
Introduction:
2-Cyano-3,3-diphenylacrylic acid is a key organic molecule, structurally related to UV-absorbing compounds like Etocrylene (the ethyl ester form) and Octocrylene (the 2-ethylhexyl ester form) which are prevalent in sunscreens and polymer stabilization.[1][2][3] The robust and reliable quantification of this analyte is critical in various stages of drug development and manufacturing, from raw material inspection to final product release and stability testing. The choice of an analytical method is not merely a matter of convenience; it is a decision governed by the required specificity, sensitivity, and the nature of the sample matrix.
This guide provides an in-depth comparison of two common analytical techniques for the detection of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and direct UV-Visible (UV-Vis) Spectrophotometry. We will delve into the core principles of each method, present detailed experimental protocols, and, most importantly, outline a comprehensive cross-validation strategy in accordance with ICH Q2(R2) guidelines to ensure the interchangeability and reliability of the data generated.[4][5]
The Analyte: this compound
Understanding the physicochemical properties of the analyte is fundamental to developing and validating robust analytical methods.
-
Molecular Formula: C₁₆H₁₁NO₂[6]
-
Molecular Weight: 249.26 g/mol [6]
-
Key Structural Features: The molecule possesses several chromophores that are critical for its detection by UV-based methods. The conjugated system, encompassing the two phenyl rings, the acrylic acid backbone, and the cyano group, results in strong UV absorbance.[1] This property is the foundation for both methods discussed herein.
Caption: Chemical structure and key functional groups of the analyte.
Section 1: The Contenders - A Tale of Two Methods
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power. The technique separates components of a mixture based on their differential partitioning between a solid stationary phase (packed in a column) and a liquid mobile phase.
-
Expertise & Experience (The "Why"): We choose reverse-phase HPLC because this compound is a moderately non-polar molecule, making it well-suited for retention on a hydrophobic C18 stationary phase. The power of HPLC lies in its specificity ; it physically separates the analyte from impurities and matrix components before quantification. This is non-negotiable for stability studies where degradation products might be present, or for analyzing formulated products containing excipients that could interfere with direct spectrophotometric measurements.
Method B: UV-Visible Spectrophotometry (UV-Vis)
UV-Vis spectrophotometry is a simpler, high-throughput technique that measures the amount of light absorbed by a sample at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law.
-
Expertise & Experience (The "Why"): The primary advantages of UV-Vis are speed and simplicity. It requires minimal sample preparation and provides near-instantaneous results. However, its significant drawback is a lack of specificity . Any substance in the sample that absorbs light at the chosen wavelength will contribute to the signal, potentially leading to erroneously high results. Therefore, this method is most appropriate for analyzing pure substances or simple solutions where interfering components are known to be absent, such as raw material identification or in-process checks where the matrix is well-defined.
Section 2: Experimental Protocols
The following protocols are provided as robust starting points for method development and subsequent cross-validation.
Protocol 2.1: Method A - Reverse-Phase HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array (DAD) or multi-wavelength UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 60% B to 85% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 303 nm (Verify λmax by running a spectrum with the DAD).
-
-
Standard Preparation:
-
Prepare a stock solution of 1.0 mg/mL of this compound reference standard in methanol.
-
Serially dilute the stock solution with the mobile phase (60:40 Acetonitrile:Water) to create a calibration curve ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
Protocol 2.2: Method B - UV-Vis Spectrophotometry
-
Instrumentation:
-
A calibrated double-beam UV-Vis spectrophotometer.
-
-
Method Parameters:
-
Solvent/Blank: Methanol.
-
Scan Range (for λmax determination): 200 nm to 400 nm.
-
Measurement Wavelength (λmax): Approximately 303 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of 1.0 mg/mL of the reference standard in methanol.
-
Serially dilute the stock solution with methanol to create a calibration curve. A typical range might be 2 µg/mL to 20 µg/mL. Causality Note: The optimal range for UV-Vis is typically narrower than for HPLC and should target an absorbance between 0.2 and 1.0 AU to ensure adherence to the Beer-Lambert law.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration that falls within the middle of the prepared calibration range.
-
Ensure the final solution is clear and free of particulates.
-
Section 3: The Cross-Validation Framework
Cross-validation serves to demonstrate that two distinct analytical methods yield comparable results, ensuring data consistency if methods are used interchangeably.[4][7] The process involves analyzing the same set of samples with both methods and comparing their performance against predefined acceptance criteria based on ICH Q2(R2) guidelines.[4][5]
Caption: A comprehensive workflow for the cross-validation of two analytical methods.
Comparative Performance Evaluation
The core of the cross-validation is a head-to-head comparison of key validation parameters.
| Validation Parameter | Method A: HPLC-UV | Method B: UV-Vis Spectrophotometry | Senior Scientist's Insight |
| Specificity | High. Chromatographic separation resolves the analyte from impurities and excipients. Peak purity can be assessed using a DAD detector. | Very Low. The method is non-specific. Any compound absorbing at the λmax will interfere, leading to a positive bias. | This is the most critical differentiator. For regulatory stability and release testing, HPLC is mandatory. UV-Vis is only suitable for pure substance analysis. |
| Linearity (R²) | Excellent (e.g., >0.999) | Good (e.g., >0.995) | Both methods can demonstrate excellent linearity over their respective ranges. |
| Range | Wide (e.g., 1 - 100 µg/mL) | Narrower (e.g., 2 - 20 µg/mL) | HPLC detectors typically have a wider linear dynamic range. The UV-Vis range is constrained by the linear portion of the Beer-Lambert plot (typically < 1.5 Absorbance Units). |
| Accuracy (% Recovery) | Typically 98.0 - 102.0% | Typically 97.0 - 103.0% (in absence of interferences) | In an ideal matrix, both can be accurate. However, the accuracy of UV-Vis degrades rapidly in the presence of interfering substances. |
| Precision (%RSD) | Repeatability: <1.0%Intermediate: <2.0% | Repeatability: <1.5%Intermediate: <3.0% | HPLC systems generally offer superior precision due to highly controlled injection volumes and flow rates. |
| Limit of Quantitation (LOQ) | Lower (e.g., ~1 µg/mL) | Higher (e.g., ~2 µg/mL) | HPLC can typically achieve lower detection and quantitation limits due to better signal-to-noise ratios and the ability to inject larger effective sample masses onto the column. |
| Robustness | Good. Small changes in mobile phase %, pH, or temperature have a predictable and usually minor effect. | Excellent. The method is generally very robust, with solvent choice being the main variable. | The robustness of the HPLC method must be rigorously tested during validation, as it has more variables that can affect performance. |
| Sample Throughput | Lower (run time ~15 min/sample) | High (run time <1 min/sample) | For rapid screening of many samples, UV-Vis is unparalleled in speed. |
Section 4: Decision-Making and Final Recommendation
The cross-validation data allows us to make an informed, risk-based decision on which method to use for a specific application.
Caption: Logic diagram for selecting the appropriate analytical method post-validation.
The cross-validation exercise demonstrates that while both HPLC-UV and UV-Vis Spectrophotometry can be accurate and precise for the quantification of this compound under specific conditions, they are not universally interchangeable.
-
UV-Vis Spectrophotometry is a validated and acceptable method for applications where speed is critical and the sample matrix is simple and non-interfering. Its primary role is in high-throughput screening, raw material identity confirmation, and certain in-process controls.
-
HPLC-UV is the authoritative method for all regulatory-facing activities, including product release testing, stability studies, and impurity profiling. Its inherent specificity provides a self-validating system, ensuring that the reported value corresponds solely to the analyte of interest, which is a fundamental requirement of cGMP and global regulatory bodies.
Ultimately, the choice of method must be justified based on its intended purpose. This guide provides the framework and experimental data needed to support that justification, ensuring scientific integrity and regulatory compliance.
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MDPI. (n.d.). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. Retrieved from [Link]
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National Institutes of Health. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. NIH. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Retrieved from [Link]
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PharmaCompass. (n.d.). 2-Ethylhexyl 2-cyano-3,3-diphenyl-2-acrylate. PharmaCompass.com. Retrieved from [Link]
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mzCloud. (2018). 2 Cyano 3 3 diphenylacrylic acid ethyl ester. mzCloud. Retrieved from [Link]
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National Institutes of Health. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. Retrieved from [Link]
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Comparative Herbicidal Activity of 2-Cyanoacrylate Derivatives: A Technical Guide for Researchers
In the relentless pursuit of novel and effective weed management strategies, the class of compounds known as 2-cyanoacrylates has emerged as a promising frontier in herbicide research. This guide provides a comprehensive comparison of the herbicidal activity of various 2-cyanoacrylate derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their performance, supported by experimental data and detailed methodologies. Our focus is to dissect the structure-activity relationships and elucidate the underlying mechanisms that govern the phytotoxicity of these compounds, thereby empowering the rational design of next-generation herbicides.
The Imperative for Innovation in Herbicide Discovery
The escalating challenge of herbicide resistance in numerous weed species necessitates a paradigm shift in the discovery and development of new herbicidal agents.[1] Conventional herbicides are increasingly losing their efficacy, posing a significant threat to global food security. 2-Cyanoacrylate derivatives, with their unique chemical scaffold, offer a distinct mode of action that can be pivotal in overcoming existing resistance mechanisms. This guide delves into the scientific evidence that underscores their potential as a valuable tool in the agrochemical arsenal.
Mechanism of Action: Inhibition of Photosystem II Electron Transport
The primary mode of action for the herbicidal activity of many 2-cyanoacrylate derivatives is the inhibition of Photosystem II (PSII) electron transport, a critical process in photosynthesis.[2][3][4] These compounds act as inhibitors of the D1 protein within the PSII complex, effectively blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[5] This disruption of the electron transport chain leads to a cascade of events, including the cessation of ATP and NADPH production, the generation of reactive oxygen species (ROS), and ultimately, cell death.[5]
The lipophilicity and electronic properties of the substituents on the 2-cyanoacrylate backbone play a crucial role in their binding affinity to the D1 protein, thereby influencing their herbicidal potency. Understanding this intricate interplay is paramount for the design of derivatives with enhanced efficacy.
Caption: Inhibition of Photosystem II electron transport by 2-cyanoacrylate derivatives.
Comparative Herbicidal Efficacy: A Data-Driven Analysis
The herbicidal potential of 2-cyanoacrylate derivatives is best understood through a comparative analysis of their efficacy against a spectrum of weed species. The following table summarizes the inhibitory activity of selected derivatives, providing a quantitative basis for evaluation. The data is presented as percentage inhibition at a given concentration or as the concentration required for 50% growth reduction (GR50), a key metric in herbicide evaluation.
| Compound ID | Target Weed Species | Concentration (g/ha) | Inhibition (%) | GR50 (g a.i./ha) | Reference |
| 9a | Brassica juncea | 1500 | >90 | - | [6] |
| Chenopodium serotinum | 1500 | >90 | - | [6] | |
| Rumex acetosa | 1500 | 100 | - | [6] | |
| 9d | Brassica juncea | 150 | >80 | - | [6] |
| Chenopodium serotinum | 150 | >70 | - | [6] | |
| Rumex acetosa | 150 | 70 | - | [6] | |
| 10e | Brassica juncea | 150 | >80 | - | [6] |
| Polypogon fugax | 1500 | 80 | - | [6] | |
| 10n | Brassica juncea | 150 | >80 | - | [6] |
| Polypogon fugax | 1500 | 100 | - | [6] | |
| NK-9717 (Standard) | Brassica juncea | 1500 | 100 | - | [6] |
| Polypogon fugax | 1500 | 20 | - | [6] | |
| Terbuthylazine (Standard) | Amaranthus retroflexus (Susceptible) | - | - | 45.75 | [7] |
| Resistant Biotype R1 | Amaranthus retroflexus | - | - | 5512.5 | [7] |
| Resistant Biotype R2 | Amaranthus retroflexus | - | - | >23700 | [7] |
Note: The data presented is a selection from various studies and is intended for comparative purposes. The efficacy of herbicides can be influenced by environmental conditions and application methods.
Experimental Protocols for Assessing Herbicidal Activity
To ensure the reproducibility and validity of research findings, standardized experimental protocols are indispensable. This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the herbicidal activity of 2-cyanoacrylate derivatives.
In Vitro Herbicidal Activity Assay (Petri Dish Bioassay)
This assay provides a rapid and cost-effective method for the preliminary screening of a large number of compounds.
Causality Behind Experimental Choices: The use of a sterile, controlled environment in petri dishes minimizes variability from external factors, allowing for a direct assessment of the compound's intrinsic phytotoxicity. The selection of filter paper as a substrate ensures uniform distribution of the test solution. The inclusion of a solvent control is critical to differentiate between the effects of the compound and the solvent.
Caption: Workflow for the in vitro petri dish bioassay.
Step-by-Step Methodology:
-
Preparation of Test Solutions: Dissolve the 2-cyanoacrylate derivatives in a suitable solvent (e.g., acetone or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution to achieve the desired test concentrations. A solvent-only control must be included.
-
Petri Dish Preparation: Place a sterile filter paper (e.g., Whatman No. 1) in a sterile petri dish (9 cm diameter).
-
Application of Test Solution: Apply a known volume (e.g., 2 mL) of each test solution concentration and the solvent control to the filter paper in separate petri dishes, ensuring even distribution.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood.
-
Seed Placement: Place a predetermined number of weed seeds (e.g., 20-25) of the target species onto the treated filter paper.
-
Incubation: Seal the petri dishes with parafilm and incubate them in a growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).
-
Data Collection: After a specified period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the solvent control. If a dose-response curve is generated, calculate the EC50 (effective concentration causing 50% inhibition) or GR50 value.[8]
In Vivo Herbicidal Activity Assay (Greenhouse Bioassay)
This assay evaluates the herbicidal efficacy of compounds under more realistic conditions, taking into account factors such as soil interaction and plant metabolism.
Causality Behind Experimental Choices: The use of a soil medium mimics natural growing conditions. Including both pre- and post-emergence applications allows for the assessment of the compound's activity at different stages of weed development. Visual assessment of phytotoxicity and biomass measurement provide a comprehensive evaluation of the herbicide's impact.
Caption: Workflow for the in vivo greenhouse bioassay.
Step-by-Step Methodology:
-
Plant Material: Sow seeds of the target weed species in pots containing a sterilized soil mix.
-
Growing Conditions: Maintain the pots in a greenhouse with controlled temperature, humidity, and light conditions.
-
Herbicide Application:
-
Pre-emergence: Apply the test compounds, formulated as a sprayable solution, to the soil surface immediately after sowing.
-
Post-emergence: Apply the test compounds to the foliage of the weeds at a specific growth stage (e.g., 2-3 leaf stage).
-
-
Treatment Groups: Include an untreated control and a commercial standard herbicide for comparison. Each treatment should be replicated (e.g., 3-4 pots).
-
Evaluation: At a set time after treatment (e.g., 14-21 days), visually assess the herbicidal damage on a scale of 0% (no effect) to 100% (complete kill).
-
Biomass Measurement: Harvest the above-ground plant material, dry it in an oven, and record the dry weight.
-
Data Analysis: Calculate the percentage of growth reduction compared to the untreated control. For dose-response studies, determine the GR50 value, which is the dose of herbicide required to reduce plant growth by 50%.[7]
Conclusion and Future Directions
The exploration of 2-cyanoacrylate derivatives has unveiled a promising class of herbicides with a potent mechanism of action against critical weed species. The data presented in this guide highlights the significant potential of these compounds to contribute to the development of novel weed management solutions. The provided experimental protocols offer a robust framework for the continued evaluation and optimization of these derivatives.
Future research should focus on expanding the library of 2-cyanoacrylate derivatives and conducting comprehensive structure-activity relationship studies to identify the key molecular features that enhance herbicidal activity and selectivity. Furthermore, investigations into the environmental fate and toxicological profile of the most promising candidates are essential for their progression towards commercial viability. The continued application of rigorous scientific methodology, as outlined in this guide, will be instrumental in unlocking the full potential of 2-cyanoacrylate herbicides.
References
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Zhang, L., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 28(7), 3057. [Link]
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Montana State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]
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Wang, Q., et al. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030-5035. [Link]
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A.O.P.P. (n.d.). Herbicide Bioassay Study Guide. Analyzeseeds. [Link]
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Huppatz, J. L., & Phillips, J. N. (1984). Cyanoacrylates. Herbicidal and Photosynthetic Inhibitory Activity. Journal of Agricultural and Food Chemistry, 32(4), 688-691. [Link]
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Wang, Q., et al. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry, 52(7), 1918-1922. [Link]
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NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. [Link]
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Garrido, N. M., et al. (2021). A Rapid and Simple Bioassay Method for Herbicide Detection. Sensors, 21(11), 3788. [Link]
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Ishizaka, S., et al. (1998). IL-2 signalling in T and natural killer (NK) cells associated with their class I-non-restricted killing activity. Clinical and Experimental Immunology, 114(1), 145-151. [Link]
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Sarangi, D., & Jhala, A. J. (2019). Response of Amaranthus spp. following exposure to sublethal herbicide rates via spray particle drift. PloS one, 14(7), e0220014. [Link]
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Trajkovska, S., et al. (2019). Establishment of an EC50 database of pesticides using a Vibrio fischeri bioluminescence method. Luminescence, 34(5), 513-520. [Link]
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Streibig, J. C. (1988). Herbicide bioassay. Weed research, 28(6), 479-484. [Link]
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University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. [Link]
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Molnár, M., et al. (2024). Molecular Mechanisms of Resistance against PSII-Inhibiting Herbicides in Amaranthus retroflexus from the Czech Republic. International Journal of Molecular Sciences, 25(14), 7522. [Link]
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Biology Discussion. (n.d.). Electron Transport Chain (With Diagram)| Photosynthesis. [Link]
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Tsykov, V. S., & Marenkov, O. M. (2022). Identification of acetolactate synthase resistant Amaranthus retroflexus in Ukraine. Regulatory Mechanisms in Biosystems, 13(2), 226-232. [Link]
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Ishizaka, S., et al. (1998). Augmentation of natural killer cell activity in mice by oral administration of transforming growth factor-beta. Immunology, 95(3), 460-465. [Link]
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BioMan Biology. (2022, July 14). Photosynthesis Intro and Light-Dependent Reactions [Video]. YouTube. [Link]
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Sadeghpour, A., et al. (2022). Growth and Competitiveness of ALS-Inhibiting Herbicide-Resistant Amaranthus retroflexus L. Plants, 11(20), 2697. [Link]
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Ma, H. J., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of agricultural and food chemistry, 58(7), 4356-4360. [Link]
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Ishizaka, S., et al. (1998). IL-2 signalling in T and natural killer (NK) cells associated with their class I-non-restricted killing activity. Clinical and experimental immunology, 114(1), 145–151. [Link]
-
University of Arizona. (n.d.). Photosystem II features. [Link]
-
Francischini, A. C., et al. (2019). Multiple-and Cross-Resistance of Amaranthus retroflexus to Acetolactate Synthase (ALS) and Photosystem II (PSII) Inhibiting Herbicides in Preemergence. Planta Daninha, 37. [Link]
-
Heap, I. (2024). The International Herbicide-Resistant Weed Database.
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A Senior Application Scientist's Guide to Validating a Stability-Indicating Assay for 2-Cyano-3,3-diphenylacrylic acid
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, experience-driven walkthrough for the development and validation of a stability-indicating assay method (SIAM) for 2-Cyano-3,3-diphenylacrylic acid. It compares the performance of High-Performance Liquid Chromatography (HPLC), the industry gold standard, with High-Performance Thin-Layer Chromatography (HPTLC), and provides the scientific rationale behind the experimental choices, grounded in regulatory expectations.
The Imperative for a Stability-Indicating Method
In pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a direct correlate of safety and efficacy. A stability-indicating assay method (SIAM) is a validated analytical procedure designed to provide an unambiguous assessment of a drug's purity and potency over time by separating, detecting, and quantifying the active ingredient, its degradation products, and any other impurities.[1][2][3] The development of such a method is a mandatory requirement by regulatory bodies like the FDA and is guided by the International Council for Harmonisation (ICH) guidelines.[4]
The core principle of a SIAM is specificity . It must prove that the signal measured for the API is exclusively from the API and not inflated by co-eluting degradation products or excipients. This is achieved through a rigorous process of forced degradation, where the drug substance is exposed to harsh conditions to intentionally generate potential degradants.[5][6] This guide will use this compound, a molecule with a complex chemical structure featuring a cyano group, a carboxylic acid, and two phenyl rings, as our model compound to illustrate this process.
Method Selection: Why HPLC is the Primary Choice
While several analytical techniques exist, High-Performance Liquid Chromatography (HPLC) is the predominant choice for stability-indicating assays due to its high resolving power, sensitivity, and quantitative accuracy.[2][3][7] Let's compare it with a viable alternative, HPTLC, to understand the causality behind this choice.
| Feature | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | Senior Scientist's Rationale |
| Resolving Power | Very High. Capable of separating complex mixtures of closely related compounds. | Moderate to High. Good for less complex mixtures. | The complex structure of this compound suggests a potential for multiple, structurally similar degradants. HPLC's superior resolution is critical to ensure baseline separation, which is non-negotiable for a validated SIAM. |
| Quantification | Excellent. Highly precise and accurate due to automated injection and flow-through detectors. | Good. Relies on densitometric scanning of spots, which can have higher variability. | For regulatory submissions, the precision and accuracy of quantification are paramount. HPLC's automated, closed system minimizes sources of error, leading to more trustworthy and reproducible data.[2] |
| Automation | Fully automated systems for injection, separation, and data acquisition. | Semi-automated. Requires manual intervention for plate preparation and spotting. | In a drug development environment, throughput and efficiency are key. Full automation makes HPLC suitable for analyzing the large number of samples generated during stability studies. |
| Sensitivity | High. A wide range of detectors (UV, DAD, MS) can be used to achieve low limits of detection (LOD) and quantification (LOQ). | Good. Sensitivity is generally lower than HPLC. | A SIAM must detect degradants at very low levels. The flexibility of HPLC detectors, especially when coupled with Mass Spectrometry (MS), is invaluable for identifying and quantifying unknown impurities.[7] |
| Development Time | Can be time-consuming to optimize mobile phase and gradient conditions.[7] | Faster for initial screening of solvent systems. | While HPTLC is a powerful screening tool, the time invested in developing a robust HPLC method pays dividends in the long run through higher quality data and regulatory acceptance.[8][9] |
The SIAM Validation Workflow
The validation process is a systematic journey to prove an analytical method is fit for its intended purpose. The workflow begins with method development and forced degradation, followed by a comprehensive validation of performance characteristics as prescribed by the ICH Q2(R1) guideline.[11][12][13]
Caption: Workflow for SIAM Development and Validation.
Experimental Protocols & Data
Here, we detail the step-by-step protocols for developing and validating an RP-HPLC method for this compound.
Proposed HPLC Method Parameters
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 min, hold for 2 min, return to 50% B and equilibrate for 3 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm (based on UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50 v/v).
Causality: A C18 column is chosen for its versatility in retaining moderately non-polar compounds like our target molecule. A gradient elution is necessary to ensure that both the parent API and its potentially more polar or non-polar degradants are eluted with good peak shape in a reasonable time.[14] Formic acid is used as a mobile phase modifier to improve peak shape and is MS-compatible should further investigation be needed.[7]
Forced Degradation Protocol
The objective of forced degradation is to achieve 5-20% degradation of the API.[1][15] This demonstrates that the method can detect degradation products before the API is significantly compromised.
Stock Solution: Prepare a 1 mg/mL solution of this compound in the diluent.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 100 µg/mL with diluent.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 100 µg/mL.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to 100 µg/mL.
-
Thermal Degradation: Store the solid API powder in a hot air oven at 105°C for 24 hours. Prepare a 100 µg/mL solution from the stressed powder.
-
Photolytic Degradation: Expose the solid API powder to UV light (254 nm) and cool white fluorescent light in a photostability chamber for 7 days. Prepare a 100 µg/mL solution.
-
Control Sample: Prepare a 100 µg/mL solution of the unstressed API.
Validation Parameters: Protocols and Acceptance Criteria
The following validation tests are performed according to ICH Q2(R1) guidelines.[11][16]
4.3.1 Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][16]
-
Protocol: Inject the control sample and all five forced degradation samples. Use the DAD to perform peak purity analysis on the this compound peak in each chromatogram.
-
Acceptance Criteria: The parent peak must be spectrally pure (purity angle < purity threshold) in all stressed samples. All degradation product peaks must be well-resolved from the parent peak (Resolution > 2.0).
Hypothetical Forced Degradation Results:
| Stress Condition | % Assay of Parent | % Degradation | Number of Degradant Peaks | Resolution of Closest Peak |
| Acid Hydrolysis (0.1M HCl, 80°C) | 88.5% | 11.5% | 2 | 2.8 |
| Base Hydrolysis (0.1M NaOH, RT) | 85.2% | 14.8% | 1 | 3.5 |
| Oxidation (3% H₂O₂) | 91.7% | 8.3% | 2 | 2.5 |
| Thermal (105°C, solid) | 96.1% | 3.9% | 1 | 4.1 |
| Photolytic (UV/Vis light) | 94.5% | 5.5% | 1 | 3.8 |
The data clearly shows the method's ability to separate the parent drug from its degradants, confirming its stability-indicating nature.
4.3.2 Linearity and Range
-
Protocol: Prepare a series of at least five concentrations of this compound reference standard, ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.
4.3.3 Accuracy
-
Protocol: Perform recovery studies by spiking a placebo matrix (if applicable) or a known solution with the API at three concentration levels (e.g., 80%, 100%, 120%) across the specified range. Prepare three samples at each level and analyze.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
4.3.4 Precision
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the API at 100% concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
4.3.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy. These limits should be low enough to quantify degradation products at levels specified in other ICH guidelines like Q3B(R2).[17]
4.3.6 Robustness
-
Protocol: Intentionally vary critical method parameters one at a time, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). Analyze a standard solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) must remain within acceptable limits, and the assay results should not be significantly affected by the variations.
Summary of Validation Parameters and Trustworthiness
Caption: Inter-relationship of validation parameters ensuring a trustworthy method.
Conclusion: A Self-Validating System
By following this structured approach—grounded in the scientific rationale for method selection and guided by the regulatory framework of ICH Q2(R1)—we have developed and validated a stability-indicating HPLC assay for this compound. The method is specific, linear, accurate, precise, and robust. The forced degradation studies have demonstrated its ability to resolve the parent drug from its potential degradation products, making it fit for its intended purpose: to reliably monitor the stability of this compound in future drug substance and drug product studies. This comprehensive validation package ensures that every protocol is part of a self-validating system, generating data that is scientifically sound and regulatory compliant.
References
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Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). Retrieved January 25, 2026, from [Link]
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Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research, 8(12). Retrieved January 25, 2026, from [Link]
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Rao, B. V., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved January 25, 2026, from [Link]
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Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2014). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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Jain, D., & Basniwal, P. K. (2013). Development of validated stability-indicating assay methods – Critical review. ResearchGate. Retrieved January 25, 2026, from [Link]
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Sravya, D., & Kuber, B. R. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. Retrieved January 25, 2026, from [Link]
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Stability Indicating Analytical Method Development and Validation. (2021). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 25, 2026, from [Link]
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Dong, M. W., & Hu, G. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved January 25, 2026, from [Link]
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2 Cyano 3 3 diphenylacrylic acid ethyl ester. (n.d.). mzCloud. Retrieved January 25, 2026, from [Link]
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A Review on Comparison of HPLC and HPTLC. (2017). ResearchGate. Retrieved January 25, 2026, from [Link]
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Gackowska, A., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. National Institutes of Health. Retrieved January 25, 2026, from [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved January 25, 2026, from [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 25, 2026, from [Link]
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A COMPARISON STUDY OF HPLC AND HPTLC: PRINCIPLES, INSTRUMENTATIONS AND APPLICATIONS. (2017). ResearchGate. Retrieved January 25, 2026, from [Link]
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An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. (2021). Semantic Scholar. Retrieved January 25, 2026, from [Link]
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Importance of Forced Degradation In Stability-Indicating Methods. (n.d.). ARL Bio Pharma. Retrieved January 25, 2026, from [Link]
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Kamberi, M., & Tsutsumi, Y. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved January 25, 2026, from [Link]
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Development and Validation of a Stability-Indicating Greener HPTLC Method for the Estimation of Flufenamic Acid. (2023). MDPI. Retrieved January 25, 2026, from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved January 25, 2026, from [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved January 25, 2026, from [Link]
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Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 25, 2026, from [Link]
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ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Retrieved January 25, 2026, from [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved January 25, 2026, from [Link]
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2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. (n.d.). Scribd. Retrieved January 25, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Cyano-3,3-diphenylacrylic acid
Navigating the lifecycle of a chemical reagent from procurement to disposal is a cornerstone of responsible laboratory practice. For researchers, scientists, and drug development professionals, ensuring that every step is marked by safety and regulatory compliance is not just a matter of policy, but of professional integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Cyano-3,3-diphenylacrylic acid (CDA), a compound used in metabolomics, cosmetics, and cancer research.[1] As a metabolite of the common sunscreen agent Octocrylene, understanding its handling and disposal is critical for both laboratory safety and environmental stewardship.[1]
This document moves beyond a simple checklist, offering causal explanations for each procedural step, grounded in authoritative safety and regulatory standards.
Hazard Identification and Essential Safety
Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural parents—acrylic acid and cyano compounds—and its precursor, Octocrylene (the 2-ethylhexyl ester of CDA), provide a strong basis for hazard assessment.
The primary hazards are associated with its acrylic acid backbone, which is corrosive and prone to hazardous polymerization, and potential aquatic toxicity, a known characteristic of its ester derivative.[2][3][4]
Table 1: Hazard Profile & Personal Protective Equipment (PPE)
| Hazard Aspect | Description | Recommended PPE | Rationale |
| Physical State | Solid. | Standard lab attire. | Minimizes direct contact. |
| Corrosivity (Inferred) | Like its parent, acrylic acid, CDA should be treated as potentially corrosive.[2] | Nitrile gloves, safety glasses with side shields, lab coat. | Prevents skin and eye irritation or damage. |
| Reactivity | As an acrylate, it is incompatible with strong oxidizing agents, acids, bases, and peroxides, which can initiate violent polymerization.[3][5][6] | Standard PPE. | Proper segregation during storage and waste collection is key to preventing dangerous reactions.[7] |
| Toxicity | The ester derivative (Octocrylene) is very toxic to aquatic life with long-lasting effects.[4][8] CDA itself may cause skin, eye, and respiratory irritation.[8] | Wear tightly fitting safety goggles. In case of dust, use a respirator.[9] | Protects personnel and underscores the need to prevent environmental release. |
| Disposal Hazard | Must be managed as hazardous waste. DO NOT dispose of down the drain or in regular trash.[10] | All PPE required for handling. | Prevents environmental contamination and ensures compliance with EPA and local regulations. |
Waste Characterization: The First Step to Compliance
All waste must be correctly identified to ensure it is disposed of via the proper channels. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits a "characteristic" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).
-
Corrosivity: As an acid, solutions of CDA could be characteristically hazardous for corrosivity (pH ≤ 2).
-
Reactivity: The potential for hazardous polymerization places it in a high-risk category.
-
Toxicity: The cyano group and high aquatic toxicity of its derivatives strongly support classifying this as a toxic hazardous waste.
Therefore, all waste streams containing this compound must be managed as hazardous waste. This includes the pure solid, contaminated solutions, and any materials used for spill cleanup.
Laboratory Disposal Workflow
The following diagram and protocols outline the decision-making and physical steps required for the safe segregation, collection, and disposal of CDA waste from the laboratory.
Caption: Disposal Workflow for this compound.
Step-by-Step Protocol for Waste Collection
-
Select the Correct Waste Container:
-
For Solids: Use a high-density polyethylene (HDPE) or glass container with a screw cap. The container must be clean, dry, and in good condition.
-
For Solutions: Use a compatible, leak-proof HDPE or glass container. Ensure compatibility with the solvent used (e.g., do not use plastic for halogenated solvents).
-
Rationale: Proper container selection prevents leaks and dangerous reactions between the waste and the container material.
-
-
Label the Container:
-
Before adding any waste, affix a hazardous waste tag to the container. These are typically provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly write "Hazardous Waste" and list all chemical constituents, including solvents and their approximate percentages. For this specific waste, write "this compound."
-
Rationale: Accurate labeling is a strict regulatory requirement and is crucial for the safety of everyone who will handle the container.[11] Unknowns are expensive to dispose of and create a significant safety risk.[10]
-
-
Segregate and Accumulate Waste:
-
Place the waste container in a designated Satellite Accumulation Area (SAA), which is often a secondary container within a chemical fume hood.[7]
-
Crucially, keep this waste stream separate from incompatible materials, especially oxidizers, strong acids, and bases.[7]
-
Keep the waste container closed at all times, except when adding waste.
-
Rationale: Segregation prevents accidental mixing and dangerous reactions.[7] Keeping containers closed minimizes the release of vapors and prevents spills. The SAA ensures waste is managed safely at its point of generation.
-
-
Arrange for Final Disposal:
-
Once the container is full or has been in the SAA for the maximum allowable time (per institutional policy, often 6-12 months), contact your EHS department to arrange for pickup.[7][12]
-
Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.
-
The final disposal method for this type of waste will be managed by a licensed hazardous waste contractor.[13] The preferred method is high-temperature incineration, which ensures the complete destruction of the organic compound.[3]
-
Spill and Decontamination Procedures
Accidents happen, and a prepared response is the best defense against a hazardous situation.
Protocol for Small Spills (Solid Powder)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses. If the powder is fine and could become airborne, a respirator is required.
-
Containment: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels as the primary absorbent.[5]
-
Clean-up: Carefully sweep the solid material into a dustpan and place it in a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a solvent wash (such as toluene or ethanol, depending on lab policy), followed by a thorough wash with soap and water.[5]
-
Dispose of Waste: All materials used for the cleanup (gloves, pads, wipes) must be placed in the solid hazardous waste container for CDA. Seal the container and ensure it is properly labeled.
Protocol for Liquid Spills (Solutions of CDA)
-
Alert and Evacuate: Alert personnel and, if the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Don PPE: Wear appropriate PPE, including chemical splash goggles, double nitrile gloves, a lab coat, and a respirator if the solvent is volatile.
-
Containment: For larger spills, use a spill kit with absorbent socks or pads to create a dike around the spill to prevent it from spreading.
-
Absorption: Cover the spill with a chemical absorbent.
-
Collection: Once absorbed, use spark-proof tools to collect the material and place it into a designated hazardous waste container.
-
Decontamination: Clean the area as described for solid spills.
-
Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.
Regulatory Framework: The Foundation of Safe Disposal
Adherence to these protocols ensures compliance with key federal and state regulations:
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous materials.[14][15]
-
Environmental Protection Agency (EPA): The EPA's RCRA regulations (40 CFR Parts 260-273) govern the management of hazardous waste from its generation to its final disposal ("cradle to grave").[11] The procedures outlined in this guide are designed to meet RCRA requirements for waste characterization, accumulation, and disposal.
By integrating these expert-validated procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
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Safety Data Sheet Acrylic Acid. Redox.[Link]
-
SAFETY DATA SHEET GLACIAL ACRYLIC ACID. Tasnee.[Link]
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Acrylic acid (HSG 104, 1997). Inchem.org.[Link]
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Managing Hazardous Waste Generated in Laboratories. Ohio EPA.[Link]
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Etocrylene | C18H15NO2. PubChem - NIH.[Link]
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Controlling Occupational Exposure to Hazardous Drugs. Oregon OSHA.[Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.[Link]
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Work Practice Guidelines for Personnel Dealing with Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA).[Link]
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Laboratory Environmental Sample Disposal Information Document. US EPA.[Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.[Link]
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A Senior Application Scientist's Guide to Handling 2-Cyano-3,3-diphenylacrylic Acid
As researchers and drug development professionals, our work with novel chemical compounds demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical information for handling 2-Cyano-3,3-diphenylacrylic acid, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Compound and Its Primary Hazards
This compound (CDA) is an α,β-unsaturated carboxylic acid. It is notably a primary metabolite of Octocrylene, a common UV-absorbing agent in sunscreens[1]. While comprehensive toxicological data for CDA itself is limited, its chemical structure and the known hazards of its parent compounds and related acrylic acids necessitate careful handling.
The primary hazards to consider are:
-
Irritation: Like many cyanoacrylate and acrylic acid compounds, CDA poses a risk of irritation to the skin, eyes, and respiratory system. As a powder, fine dust can easily become airborne, increasing the risk of inhalation[2].
-
Aquatic Toxicity: The ester form, 2-Ethylhexyl 2-Cyano-3,3-diphenylacrylate, is classified as harmful to aquatic life with long-lasting effects. Therefore, CDA must be considered environmentally hazardous and prevented from entering waterways.
-
Reactivity: As an acrylate ester derivative, related compounds can react with strong acids to liberate heat. Interaction with caustic solutions also generates heat, and mixing with alkali metals or hydrides can generate flammable hydrogen gas[3].
| Hazard Profile: this compound | |
| Physical Form | White to off-white powder or crystal |
| Primary Routes of Exposure | Inhalation (dust), Skin Contact, Eye Contact |
| Key Health Hazards | May cause skin, eye, and respiratory irritation. |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. |
| Primary Safety Concern | Inhalation of fine dust and direct contact with skin/eyes. |
The Hierarchy of Controls: Engineering First
Before selecting Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls. It is the long-standing policy of the Occupational Safety and Health Administration (OSHA) that engineering and work practice controls are the primary means to reduce employee exposure to toxic chemicals[4].
-
Primary Engineering Control: Chemical Fume Hood: All weighing and handling of this compound powder should be performed inside a certified chemical fume hood. This is the most effective way to control airborne dust and prevent respiratory exposure.
-
Secondary Control: Ventilated Enclosure: If a fume hood is not available for a specific task, a ventilated balance enclosure or similar local exhaust ventilation system is a necessary alternative.
-
Administrative Controls: Limit the quantity of the chemical handled at any one time and restrict access to the handling area to trained personnel only. Ensure routine housekeeping is performed to prevent the accumulation of dust on surfaces[5].
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for protecting against immediate contact and residual exposure. The selection of specific PPE is critical and must be based on the compound's chemical properties.
-
Recommendation: Wear nitrile gloves.
-
Causality: Nitrile rubber offers good to excellent protection against a range of chemicals, including acids, caustics, and alcohols[6]. While specific breakthrough data for CDA is unavailable, nitrile is rated for use with acrylic acid[7][8]. It is crucial to change gloves immediately if they become contaminated. For prolonged work, consider double-gloving.
-
Recommendation: Chemical safety goggles are mandatory. For tasks with a higher risk of splash or dust generation, a full-face respirator is recommended.
-
Causality: Standard safety glasses do not provide a seal around the eyes and offer inadequate protection from fine dust. Chemical goggles are essential to prevent eye irritation. The 3M respirator selection guide recommends a full-face respirator for related cyanoacrylate compounds, as they can irritate the eyes through vapor exposure alone[9].
-
Recommendation: When handling the powder outside of a fume hood or ventilated enclosure, a NIOSH-approved air-purifying respirator is required[10]. A half-mask respirator equipped with combination Organic Vapor (OV) cartridges and P100 particulate filters is the minimum requirement.
-
Causality: This is a two-part system. The P100 filter is 99.97% efficient at removing airborne particulates, directly addressing the hazard of inhaling the chemical dust. The OV cartridge adsorbs potentially irritating organic vapors that may be released from the compound, providing a comprehensive barrier for your respiratory system.
-
Recommendation: A long-sleeved lab coat is the minimum requirement. For handling larger quantities (>10g), a disposable, low-lint gown with tight-fitting knit cuffs is recommended[7].
-
Causality: A standard lab coat provides a basic barrier. A disposable gown with knit cuffs offers superior protection by preventing dust from settling on personal clothing and minimizing the difficult-to-clean space between a glove and a sleeve cuff[7].
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, repeatable protocol is the cornerstone of laboratory safety.
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure a chemical spill kit and eye wash/safety shower station are accessible and unobstructed.
-
Don all required PPE: nitrile gloves, chemical safety goggles, and a lab coat or disposable gown. Fit-test your respirator if required.
-
-
Handling the Chemical:
-
Perform all manipulations, including weighing and preparing solutions, over a disposable, absorbent bench liner to contain any minor spills.
-
Use tools (spatulas, weigh boats) dedicated to this chemical or thoroughly cleaned before and after use.
-
Keep the container sealed when not in use.
-
-
Post-Handling:
-
Thoroughly clean all surfaces and equipment. A solvent wash followed by a strong soap and water solution is effective for decontamination[3].
-
Carefully remove PPE to avoid cross-contamination. Remove gloves first, followed by the gown/lab coat and goggles.
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.
-
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan: Environmental Responsibility
Improper disposal is a critical compliance and safety failure. Due to its aquatic toxicity, this compound must not be disposed of down the drain[11].
-
Solid Waste:
-
Grossly Contaminated Materials: All disposable items heavily contaminated with this compound (e.g., weigh boats, disposable gowns, bench liners) must be placed in a clearly labeled hazardous waste container.
-
Trace Contaminated Materials: Used paper towels with minimal residue should be sealed in a plastic bag before being placed in the solid waste stream to contain any fumes[12].
-
-
Liquid Waste:
-
Empty Containers:
All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor[15].
References
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Gloves Chemical Resistance Chart. Cole-Parmer. [Link]
-
3M Respirator Selection Guide. 3M. [Link]
-
Paint Disposal: Acrylic, Latex & Oil-Based Paints. NEDT.org. [Link]
-
Hazard Communication Guidance for Combustible Dusts. Occupational Safety and Health Administration (OSHA). [Link]
-
Safe and Responsible Disposal of Acrylic Liquid. NailKnowledge. [Link]
-
3M Respirator Selection Guide (Specific mention of cyanoacrylates). 3M. [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
-
Controlling Dangerous Dusts in the Chemical Processing Industry. Camfil Air Pollution Control. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Reddit discussion on respirator sufficiency for superglue (cyanoacrylate). r/Masks4All. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Conducting Process Hazard Analyses for Dust-Handling Operations. ioMosaic. [Link]
-
NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention (CDC). [Link]
-
Nitrile Gloves Chemical Resistance: What You Need to Know. WellBefore. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Hidden Hazards: Key Considerations in IH (Chemicals & Dust). Conn Maciel Carey LLP (YouTube). [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
-
OSHA Glove Selection Chart. University of Central Florida Environmental Health and Safety. [Link]
Sources
- 1. This compound, 10380-41-3, High-Purity, SMB00953, Sigma-Aldrich [sigmaaldrich.cn]
- 2. Controlling Dangerous Dusts in the Chemical Processing Industry: Part 1 of 2 | Modern Pumping Today [modernpumpingtoday.com]
- 3. 2-ETHYLHEXYL-2-CYANO-3,3-DIPHENYLACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. Hazard Communication Guidance for Combustible Dusts | Occupational Safety and Health Administration [osha.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. wellbefore.com [wellbefore.com]
- 9. reddit.com [reddit.com]
- 10. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 11. acs.org [acs.org]
- 12. nailknowledge.org [nailknowledge.org]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. vumc.org [vumc.org]
- 15. Paint Disposal: Acrylic, Latex & Oil-Based Paints - NEDT [nedt.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
